1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid
Description
BenchChem offers high-quality 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylazetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4S/c11-8-1-3-9(4-2-8)17(15,16)12-5-7(6-12)10(13)14/h1-4,7H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIBCOXATOTZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501203430 | |
| Record name | 1-[(4-Fluorophenyl)sulfonyl]-3-azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866043-35-8 | |
| Record name | 1-[(4-Fluorophenyl)sulfonyl]-3-azetidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866043-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Fluorophenyl)sulfonyl]-3-azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. This document details the synthetic pathway, experimental protocols, and key analytical data for this compound.
Introduction
1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, often imparting favorable physicochemical properties such as increased metabolic stability and improved solubility. The introduction of the 4-fluorobenzenesulfonyl group provides a handle for further chemical modification and can influence the biological activity of molecules incorporating this moiety. This guide serves as a practical resource for researchers engaged in the synthesis and application of this and related compounds.
Synthesis
The synthesis of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is typically achieved through the N-sulfonylation of azetidine-3-carboxylic acid with 4-fluorobenzenesulfonyl chloride. This reaction is a nucleophilic substitution at the sulfonyl group, where the secondary amine of the azetidine ring acts as the nucleophile.
Reaction Scheme:
Figure 1. General reaction scheme for the synthesis of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid.
Experimental Protocol: Synthesis
This protocol is a representative procedure for the synthesis of the title compound.
Materials:
-
Azetidine-3-carboxylic acid
-
4-Fluorobenzenesulfonyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Hydrochloric acid (1M solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve azetidine-3-carboxylic acid in dichloromethane.
-
Base Addition: To the stirred solution, add triethylamine (approximately 2-3 equivalents).
-
Sulfonyl Chloride Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of 4-fluorobenzenesulfonyl chloride (approximately 1.0-1.2 equivalents) in dichloromethane to the reaction mixture via a dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture with 1M hydrochloric acid to remove excess triethylamine.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid.
Characterization
The structure and purity of the synthesized 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid should be confirmed by various analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀FNO₄S |
| Molecular Weight | 259.26 g/mol [1] |
| CAS Number | 866043-35-8[1] |
| Appearance | White to off-white solid |
| Melting Point | Not definitively reported in literature |
| Solubility | Soluble in methanol, DMSO, and DMF |
Spectroscopic Data
While specific experimental spectra are not widely available in the public domain, the expected NMR and mass spectrometry data are outlined below based on the compound's structure. Commercial suppliers may provide analytical data upon request.[2]
¹H NMR (Proton Nuclear Magnetic Resonance):
The expected proton NMR spectrum would show signals corresponding to the protons on the azetidine ring and the aromatic protons of the fluorobenzenesulfonyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12-13 | br s | 1H | Carboxylic acid proton (-COOH) |
| ~7.8-8.0 | dd | 2H | Aromatic protons ortho to the SO₂ group |
| ~7.2-7.4 | t | 2H | Aromatic protons meta to the SO₂ group |
| ~4.2-4.4 | t | 2H | Azetidine ring protons (-CH₂-N) |
| ~4.0-4.2 | t | 2H | Azetidine ring protons (-CH₂-N) |
| ~3.4-3.6 | m | 1H | Azetidine ring proton (-CH-) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The carbon NMR spectrum would display signals for the carboxylic acid carbon, the aromatic carbons, and the carbons of the azetidine ring.
| Chemical Shift (δ) ppm | Assignment |
| ~170-175 | Carboxylic acid carbon (-COOH) |
| ~160-165 (d) | Aromatic carbon attached to fluorine (C-F) |
| ~130-140 | Aromatic carbon attached to the SO₂ group |
| ~128-130 (d) | Aromatic carbons ortho to the SO₂ group |
| ~115-120 (d) | Aromatic carbons meta to the SO₂ group |
| ~50-55 | Azetidine ring carbons (-CH₂-N) |
| ~35-40 | Azetidine ring carbon (-CH-) |
Mass Spectrometry (MS):
Mass spectrometry would confirm the molecular weight of the compound.
-
Electrospray Ionization (ESI-MS): Expected [M+H]⁺ at m/z 260.04 and [M-H]⁻ at m/z 258.03.
Experimental Workflow and Logic
The following diagrams illustrate the overall experimental workflow for the synthesis and characterization of the target compound.
Figure 2. A flowchart illustrating the synthesis and purification process.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid. Due to the limited availability of specific experimental data for this molecule, this document presents a combination of computed data from reliable chemical databases and detailed, generalized experimental protocols for determining key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge and practical methodologies for further investigation.
Core Physicochemical Data
1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is a synthetic organic compound featuring an azetidine ring, a carboxylic acid functional group, and a fluorobenzenesulfonyl moiety. These structural features are of significant interest in medicinal chemistry, suggesting potential applications as a scaffold in the design of novel therapeutic agents.[1]
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀FNO₄S | PubChem[2] |
| Molecular Weight | 259.26 g/mol | PubChem[2] |
| Appearance | White powder | Commercial Supplier[3] |
| Purity | ≥95% to >99% | Commercial Suppliers[1][3] |
| XLogP3-AA (Computed) | 0.5 | PubChem[2] |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count (Computed) | 5 | PubChem[2] |
| Rotatable Bond Count (Computed) | 2 | PubChem[2] |
Experimental Protocols
The following sections outline standardized experimental procedures for the determination of key physicochemical properties of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, crystalline 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is finely powdered.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is reported as the melting point.
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for its formulation and delivery in biological systems.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of solvents relevant to pharmaceutical development should be used, including purified water, phosphate-buffered saline (PBS) at pH 7.4, and common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
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Sample Preparation: An excess amount of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is added to a known volume of each solvent in a sealed vial.
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Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is then expressed in units such as mg/mL or µg/mL.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise weight of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is dissolved in a known volume of water or a co-solvent system if aqueous solubility is low.
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Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the stirred solution.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Visualizations
General Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel compound like 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid.
Caption: Workflow for Physicochemical Characterization.
Logical Relationship of Key Physicochemical Parameters
The interplay between solubility, pKa, and lipophilicity (LogP) is crucial for predicting a compound's behavior in biological systems. The following diagram illustrates this relationship.
Caption: Interdependence of Physicochemical Properties.
References
- 1. 1-(4-Fluoro-benzenesulfonyl)-azetidine-3-carboxylic acid [synhet.com]
- 2. 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid | C10H10FNO4S | CID 3766327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Fluoro-benzenesulfonyl)-azetidine-3-carboxylic acid, CasNo.866043-35-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
Crystal Structure Analysis of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic Acid: A Technical Overview
Despite a comprehensive search of publicly available crystallographic databases and the scientific literature, the specific crystal structure of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid has not been reported. Therefore, a detailed analysis based on experimental crystallographic data is not possible at this time.
This technical guide will, however, provide a foundational understanding of the methodologies and data presentation that would be essential for such an analysis, should the crystal structure become available. It will serve as a template for researchers and drug development professionals on how to approach, interpret, and present the crystal structure analysis of similar small molecules.
Introduction to Crystal Structure Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information for drug development, including:
-
Absolute Stereochemistry: Unambiguously determining the spatial arrangement of atoms.
-
Conformational Analysis: Identifying the preferred shapes and orientations of the molecule.
-
Intermolecular Interactions: Understanding how molecules pack together in the solid state, which can influence physical properties like solubility and stability.
-
Structure-Activity Relationships (SAR): Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective drug candidates.
Hypothetical Experimental Protocols
The determination of a novel crystal structure, such as that of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid, would typically involve the following key experimental stages.
Synthesis and Crystallization
A synthetic route to 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid would first be established. Following synthesis and purification, the crucial step of growing single crystals suitable for X-ray diffraction would be undertaken. This often involves screening various solvents and crystallization techniques, such as:
-
Slow evaporation
-
Vapor diffusion (liquid-liquid or solid-liquid)
-
Cooling crystallization
A detailed protocol would resemble the following:
Synthesis of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid:
-
Detailed reaction scheme, including reactants, reagents, solvents, reaction times, and temperatures would be provided here.
-
Purification methods, such as column chromatography or recrystallization, would be described in detail.
-
Characterization of the bulk material using techniques like NMR, mass spectrometry, and elemental analysis to confirm purity and identity.
Crystallization:
-
A supersaturated solution of the purified compound would be prepared in a suitable solvent or solvent system (e.g., ethanol/water, acetone, acetonitrile).
-
The solution would be filtered to remove any particulate matter.
-
The filtered solution would be allowed to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for slow evaporation or cooling.
-
Resulting crystals would be carefully harvested for X-ray diffraction analysis.
X-ray Diffraction Data Collection and Structure Refinement
Once a suitable single crystal is obtained, the following steps are performed:
-
Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern. Key parameters for data collection include:
-
X-ray source (e.g., Mo Kα or Cu Kα)
-
Temperature (typically 100 K to reduce thermal vibrations)
-
Detector type
-
Data collection strategy (e.g., ω-scans)
-
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and subsequently refined using full-matrix least-squares techniques. The quality of the final structure is assessed by parameters such as R-factor and goodness-of-fit.
Data Presentation (Hypothetical)
Were the crystal structure data available, it would be summarized in the following tables for clarity and ease of comparison.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value (Hypothetical) |
| Empirical formula | C₁₀H₁₀FNO₄S |
| Formula weight | 259.25 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X.XXX Å, α = 90° |
| b = Y.YYY Å, β = YY.YYY° | |
| c = Z.ZZZ Å, γ = 90° | |
| Volume | VVV.V ų |
| Z | 4 |
| Density (calculated) | D.DDD Mg/m³ |
| Absorption coefficient | μ.μμμ mm⁻¹ |
| F(000) | FFF |
| Crystal size | X.X × Y.Y × Z.Z mm³ |
| Theta range for data collection | θ.θθ to θθ.θθ° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | NNNNN |
| Independent reflections | nnnnn [R(int) = 0.0XXX] |
| Completeness to theta = θθ.θθ° | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | nnnnn / 0 / ppp |
| Goodness-of-fit on F² | S.SSS |
| Final R indices [I>2sigma(I)] | R₁ = 0.0XXX, wR₂ = 0.0YYY |
| R indices (all data) | R₁ = 0.0ZZZ, wR₂ = 0.0WWW |
| Largest diff. peak and hole | p.ppp and -h.hhh e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| S1 - O1 | X.XXX(Y) |
| S1 - O2 | X.XXX(Y) |
| S1 - N1 | X.XXX(Y) |
| S1 - C1 | X.XXX(Y) |
| F1 - C4 | X.XXX(Y) |
| N1 - C7 | X.XXX(Y) |
| N1 - C9 | X.XXX(Y) |
| C8 - C10 | X.XXX(Y) |
| C10 - O3 | X.XXX(Y) |
| C10 - O4 | X.XXX(Y) |
Table 3: Selected Bond Angles (°)
| Angle | Angle (°) |
| O1 - S1 - O2 | XXX.X(Y) |
| O1 - S1 - N1 | XXX.X(Y) |
| O2 - S1 - N1 | XXX.X(Y) |
| O1 - S1 - C1 | XXX.X(Y) |
| O2 - S1 - C1 | XXX.X(Y) |
| N1 - S1 - C1 | XXX.X(Y) |
| C7 - N1 - C9 | XXX.X(Y) |
| C7 - N1 - S1 | XXX.X(Y) |
| C9 - N1 - S1 | XXX.X(Y) |
| O3 - C10 - O4 | XXX.X(Y) |
| O3 - C10 - C8 | XXX.X(Y) |
Visualization of Experimental Workflow
A generalized workflow for crystal structure analysis is presented below. This diagram illustrates the logical progression from a synthesized compound to a refined crystal structure.
Technical Guide: Spectroscopic and Synthetic Profile of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid, a key intermediate in pharmaceutical research. This document details predicted spectroscopic data (NMR, IR, MS), a plausible experimental protocol for its synthesis, and workflows for its characterization.
Core Compound Information
| Property | Value |
| IUPAC Name | 1-(4-fluorophenyl)sulfonylazetidine-3-carboxylic acid[1] |
| Molecular Formula | C₁₀H₁₀FNO₄S[1] |
| Molecular Weight | 259.26 g/mol [1] |
| CAS Number | 866043-35-8[1] |
| Canonical SMILES | C1C(CN1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O[1] |
Predicted Spectroscopic Data
Due to the limited availability of experimentally derived spectra in public databases, the following data are predicted based on the analysis of the compound's functional groups and spectral data of analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected NMR spectra for 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆) are as follows:
¹H NMR:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~7.8 - 8.0 | Multiplet | 2H | Aromatic H (ortho to SO₂) |
| ~7.3 - 7.5 | Multiplet | 2H | Aromatic H (ortho to F) |
| ~4.1 - 4.3 | Triplet | 2H | Azetidine CH₂ (adjacent to N) |
| ~3.9 - 4.1 | Triplet | 2H | Azetidine CH₂ (adjacent to CH) |
| ~3.4 - 3.6 | Quintet | 1H | Azetidine CH |
¹³C NMR:
| Chemical Shift (ppm) | Assignment |
| ~172 - 175 | -COOH |
| ~163 - 167 (d, ¹JCF ≈ 250 Hz) | Aromatic C-F |
| ~135 - 138 | Aromatic C-S |
| ~129 - 132 (d, ³JCF ≈ 9 Hz) | Aromatic CH (ortho to SO₂) |
| ~115 - 118 (d, ²JCF ≈ 22 Hz) | Aromatic CH (ortho to F) |
| ~52 - 55 | Azetidine CH₂ |
| ~35 - 38 | Azetidine CH |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500 - 3300 | Broad | O-H stretch (Carboxylic Acid) |
| 1700 - 1725 | Strong | C=O stretch (Carboxylic Acid) |
| 1330 - 1360 | Strong | S=O stretch (Sulfonyl, asymmetric) |
| 1150 - 1180 | Strong | S=O stretch (Sulfonyl, symmetric) |
| 1580 - 1600 | Medium | C=C stretch (Aromatic) |
| 1220 - 1250 | Strong | C-F stretch (Aromatic) |
| 1080 - 1120 | Medium | C-N stretch (Azetidine) |
Mass Spectrometry (MS)
Mass spectral analysis is anticipated to yield the following key ions:
| m/z | Ion |
| 259.03 | [M]⁺ (Monoisotopic Mass)[1] |
| 260.03 | [M+H]⁺ (Electrospray Ionization) |
| 214.04 | [M - COOH]⁺ |
| 159.01 | [F-C₆H₄-SO₂]⁺ |
| 101.05 | [Azetidine-3-carboxylic acid]⁺ |
Experimental Protocols
The following section outlines a plausible synthetic route and characterization workflow for 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid.
Proposed Synthesis
A common method for the synthesis of N-sulfonylated azetidines involves the reaction of a commercially available azetidine precursor with a sulfonyl chloride in the presence of a base.
Reaction Scheme:
Azetidine-3-carboxylic acid + 4-Fluorobenzenesulfonyl chloride → 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid
Materials:
-
Azetidine-3-carboxylic acid
-
4-Fluorobenzenesulfonyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
-
Silica gel (for chromatography)
Procedure:
-
To a stirred solution of azetidine-3-carboxylic acid (1.0 eq) and triethylamine (2.2 eq) in dichloromethane at 0 °C, add a solution of 4-fluorobenzenesulfonyl chloride (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Collect the fractions containing the desired product and concentrate to yield 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid as a solid.
Visualizations
Synthetic Workflow
Caption: A flowchart illustrating the key stages of the proposed synthesis.
Spectroscopic Characterization Workflow
References
An In-depth Technical Guide on the Potential Biological Activities of Azetidine-3-Carboxylic Acid Derivatives
Executive Summary: The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry. Its inherent ring strain provides a unique three-dimensional geometry that allows for potent and selective interactions with biological targets.[1] Derivatives of azetidine-3-carboxylic acid, in particular, have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. This guide provides a technical overview of these activities, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to support researchers and drug development professionals.
Anticancer Activity
Azetidine-3-carboxylic acid derivatives have emerged as promising candidates for cancer therapy, primarily through the inhibition of critical signaling pathways.
1.1 Mechanism of Action: STAT3 Pathway Inhibition
A significant number of azetidine derivatives exert their anticancer effects by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of STAT3 is a hallmark of many human cancers, promoting tumor cell proliferation and survival. Novel azetidine-based compounds have been identified as potent, irreversible inhibitors of STAT3 activation.[1][2] Although derivatives with a carboxylic acid motif show high potency in cell-free assays, their methyl ester counterparts often exhibit stronger cellular activity, likely by acting as prodrugs with improved cell membrane permeability.[2][3]
1.2 Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative azetidine derivatives.
Table 1: STAT3 Inhibition and Cytotoxicity of Azetidine-Based STAT3 Inhibitors [1]
| Compound | STAT3 EMSA IC₅₀ (µM) | Cell Line | Assay | IC₅₀/EC₅₀ (µM) | Reference |
| H172 (9f) | 0.38 - 0.98 | - | In vitro | - | [4] |
| H182 | 0.38 - 0.98 | - | In vitro | - | [4] |
| 5a | 0.52 | MDA-MB-231 | Viability | >10 | [2] |
| 7a (methyl ester of 5a) | >4 | MDA-MB-231 | Viability | 2.7 | [2][3] |
| 7a (methyl ester of 5a) | >4 | MDA-MB-468 | Viability | 2.5 | [2][3] |
Table 2: Cytotoxicity of Fluoroquinolone-Azetidine Conjugates [5]
| Compound | MCF-7 (Breast) GI₅₀ (µM) | HCT-116 (Colon) GI₅₀ (µM) | A549 (Lung) GI₅₀ (µM) |
| 6c | >100 | 26.1 | >100 |
| 6g | 12.5 | 11.7 | 15.8 |
| 6h | 7.9 | 10.9 | 12.3 |
| Ciprofloxacin | >100 | >100 | >100 |
| SAHA (ref.) | 2.5 | 1.9 | 2.6 |
1.3 Signaling Pathway Diagram: STAT3 Inhibition
The diagram below illustrates the canonical STAT3 signaling pathway and the inhibitory action of azetidine derivatives.
References
The Rise of a Strained Scaffold: An In-depth Technical Guide to the Discovery and History of Novel Azetidine Amides
For Researchers, Scientists, and Drug Development Professionals
The four-membered azetidine ring, once a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique conformational constraints and physicochemical properties offer a compelling structural motif for the design of novel therapeutics. This technical guide delves into the discovery and history of a particularly significant class of these compounds: novel azetidine amides. We will explore their synthesis, mechanism of action, and structure-activity relationships, with a focus on their development as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key target in oncology.
From Proline Precursors to Potent Azetidine Amides: A Historical Perspective
The journey towards the discovery of potent azetidine amide-based therapeutics is a testament to the power of iterative medicinal chemistry. Early efforts in developing small-molecule inhibitors often utilized proline-based scaffolds.[3][4] However, the desire for enhanced potency and improved physicochemical properties led researchers to explore other cyclic amino acids. This exploration culminated in the discovery that substituting the proline ring with an (R)-azetidine-2-carboxamide core resulted in a significant leap in inhibitory activity.[3][4]
This strategic shift marked a turning point, leading to the development of a new class of inhibitors with sub-micromolar potency.[3][4] The unique torsional profile of azetidine amides, which can mimic the behavior of mono-substituted amides without the presence of an N-H donor, contributes to their distinct structure-activity relationship (SAR) compared to other tertiary amides.[5] This property has been instrumental in their successful application in numerous clinical candidates.[5] The only approved drug containing this motif to date is cobimetinib, a kinase inhibitor.[5]
Targeting a Key Oncogenic Pathway: The STAT3 Signaling Cascade
Many of the novel azetidine amides discussed herein function as direct inhibitors of STAT3. STAT3 is a transcription factor that plays a pivotal role in cell growth, differentiation, and immune responses.[3] In many human cancers, STAT3 is aberrantly and constitutively activated, making it an attractive target for anticancer drug development.[3]
The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors, leading to the activation of Janus kinases (JAKs) or Src family kinases. These kinases then phosphorylate STAT3 monomers, which subsequently dimerize via reciprocal pTyr-SH2 domain interactions. The STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements and induce the transcription of target genes involved in cell proliferation and survival.[3]
Caption: The STAT3 signaling pathway and the inhibitory action of novel azetidine amides.
Structure-Activity Relationship and Quantitative Data
The potency of azetidine amide-based STAT3 inhibitors is highly dependent on the substitutions on the core scaffold. A systematic iterative medicinal chemistry approach has been employed to optimize their potency and physicochemical properties.[4] Key modifications include variations of the benzoic acid and cyclohexylbenzyl moieties.[3]
The following tables summarize the quantitative data for a selection of novel azetidine amide STAT3 inhibitors.
Table 1: In Vitro STAT3 DNA-Binding Inhibitory Activity (EMSA)
| Compound | EMSA IC50 (μM) | Reference |
| 5a | 0.55 | [3][4] |
| 5o | 0.38 | [3][4] |
| 8i | 0.34 | [3][4] |
| BP-1-102 (Lead) | 6.8 | [3][4] |
| SH5-07 (Lead) | 3.9 | [3][4] |
| SH4-54 (Lead) | 4.7 | [3][4] |
Table 2: Cellular Activity and Binding Affinity
| Compound | Cell Viability EC50 (μM) (MDA-MB-231/468) | STAT3 Binding Affinity KD (nM) | Reference |
| 7e | 0.9 - 1.9 | Not Reported | [3][6] |
| 7f | 0.9 - 1.9 | Not Reported | [3][6] |
| 7g | 0.9 - 1.9 | 880 | [3][6][7] |
| 9k | 0.9 - 1.9 | 960 | [3][6][7] |
Experimental Protocols
A comprehensive understanding of the discovery of these novel compounds necessitates a review of the key experimental methodologies employed in their evaluation.
General Workflow for Synthesis and Evaluation
Caption: A generalized experimental workflow for the synthesis and evaluation of novel azetidine amides.
Electrophoretic Mobility Shift Assay (EMSA)
The inhibitory effect of the azetidine amides on STAT3 DNA-binding activity is a critical measure of their in vitro potency.
Protocol:
-
Nuclear extracts containing activated STAT3 are prepared from appropriate cell lines (e.g., NIH3T3/v-Src fibroblasts).[4]
-
The nuclear extracts are pre-incubated with increasing concentrations of the test compounds for 30 minutes at room temperature.[4]
-
A radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to STAT3, is then added to the mixture.[4]
-
The reaction mixtures are subjected to non-denaturing polyacrylamide gel electrophoresis.
-
The gel is dried and exposed to a phosphor screen, and the bands corresponding to the STAT3:DNA complexes are quantified using imaging software (e.g., ImageJ).[4]
-
The percentage of inhibition is plotted against the compound concentration to determine the IC50 value.[4]
Isothermal Titration Calorimetry (ITC)
ITC is utilized to confirm the direct binding of the inhibitors to the STAT3 protein and to determine the binding affinity (dissociation constant, KD).
Protocol:
-
Recombinant STAT3 protein is purified and dialyzed against the appropriate buffer.
-
The test compound is dissolved in the same buffer.
-
The ITC experiment is performed by titrating the compound into the sample cell containing the STAT3 protein at a constant temperature.
-
The heat changes associated with the binding events are measured.
-
The resulting data are fitted to a suitable binding model to determine the thermodynamic parameters of the interaction, including the KD.[3][7]
Future Directions
The discovery of potent and selective azetidine amide-based STAT3 inhibitors represents a significant advancement in the field of cancer therapeutics.[3][4] These compounds have demonstrated promising preclinical activity, including the inhibition of tumor cell growth, suppression of STAT3 target gene expression, and induction of apoptosis.[3] Further optimization of their pharmacokinetic properties and in vivo efficacy will be crucial for their clinical development. The unique structural features of the azetidine ring will undoubtedly continue to inspire the design of novel bioactive molecules targeting a wide range of diseases.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drughunter.com [drughunter.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trojan Horse in Protein Synthesis: A Technical Guide to the Mechanism of Action of Proline Mimics Like Azetidine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proline mimics, a class of non-proteinogenic amino acids, represent a fascinating and potent tool in chemical biology and drug development. Their structural similarity to the proteinogenic amino acid proline allows them to subvert the cellular machinery of protein synthesis, leading to a cascade of events that can be harnessed for therapeutic purposes or, conversely, can manifest as toxicity. This technical guide provides an in-depth exploration of the mechanism of action of a prominent proline mimic, azetidine-2-carboxylic acid (AZE). We will delve into its molecular interactions, the cellular consequences of its incorporation into polypeptides, and the experimental methodologies used to elucidate these processes. Through a combination of detailed explanations, structured data, and visual diagrams, this document aims to equip researchers with a comprehensive understanding of this powerful class of molecules.
Introduction: The Unique Role of Proline and the Deception of its Mimics
Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, where the side chain is cyclized back onto the backbone nitrogen. This rigid, five-membered ring structure imposes significant conformational constraints on the polypeptide chain, making it a critical determinant of protein structure, stability, and function. Proline residues are often found in turns and loops of proteins and play a crucial role in protein-protein interactions.
Proline mimics, such as azetidine-2-carboxylic acid (AZE), are structural analogs of proline that can be mistakenly recognized and utilized by the cellular protein synthesis machinery.[1] AZE, with its four-membered ring, is a smaller and more strained homolog of proline. This subtle difference has profound consequences when it is incorporated into a growing polypeptide chain.
The Core Mechanism: Misincorporation and Protein Misfolding
The primary mechanism of action of azetidine-2-carboxylic acid revolves around its ability to act as a "Trojan horse" during protein synthesis. The key steps are as follows:
-
Recognition and Activation: AZE is recognized by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging proline onto its cognate transfer RNA (tRNA).[2] While some organisms have evolved ProRS enzymes that can discriminate between proline and AZE, many, including mammals, cannot.[3]
-
Incorporation into Polypeptides: The AZE-charged tRNA is delivered to the ribosome and incorporated into the nascent polypeptide chain at positions coded for proline.[4]
-
Structural Perturbation and Misfolding: The smaller, four-membered ring of AZE introduces a significant distortion in the polypeptide backbone compared to the five-membered ring of proline. This altered geometry disrupts the local secondary structure and can prevent the protein from achieving its correct three-dimensional fold.[5] This leads to the accumulation of misfolded and aggregated proteins.[4]
This misincorporation and subsequent misfolding are the central events that trigger a cascade of cellular stress responses.
Cellular Consequences: Unfolded Protein Response and Apoptosis
The accumulation of misfolded proteins in the endoplasmic reticulum (ER) activates a complex signaling network known as the Unfolded Protein Response (UPR).[4] The UPR is a protective mechanism that aims to restore ER homeostasis by:
-
Attenuating global protein synthesis: This is primarily mediated by the PERK (PKR-like endoplasmic reticulum kinase) pathway, which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general shutdown of translation to reduce the protein load on the ER.[6][7]
-
Upregulating chaperone proteins: The ATF6 (activating transcription factor 6) pathway is activated, leading to the increased expression of ER chaperones like BiP (binding immunoglobulin protein), which assist in protein folding.[6][8]
-
Enhancing protein degradation: The IRE1 (inositol-requiring enzyme 1) pathway is activated, which, among other functions, can promote the degradation of misfolded proteins.
However, if the ER stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[9] AZE has been shown to induce apoptosis in various cell types, often characterized by an increased ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl2.[9]
Quantitative Data on the Effects of Azetidine-2-Carboxylic Acid
The following tables summarize key quantitative data from various studies on the effects of AZE.
| Parameter | Cell Line | Concentration | Effect | Reference |
| Cell Viability | BV2 microglia | > 1000 µM | Significantly reduced cell viability | [9][10] |
| BV2 microglia | 2000 µM | Significant increase in apoptosis | [10] | |
| UPR Induction | HeLa | 5 mM | Increased phospho-eIF2α, ATF6 cleavage, and BiP expression | [6][11] |
| BV2 microglia | 1000 µM | Robust activation of UPR genes (ATF4, ATF6, ERN1, PERK, XBP1, DDIT3, GADD34) | [12] | |
| Pro-apoptotic Effects | BV2 microglia | 1000 µM | Increased BAX/Bcl2 ratio | [13] |
| Parameter | System | Concentration | Inhibition | Reference |
| Proline Incorporation | Rabbit reticulocytes | 1 mM | 25% reduction | [11] |
| Rabbit reticulocytes | 5 mM | 58% reduction | [11] | |
| Rabbit reticulocytes | 10 mM | 72% reduction | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mechanism of action of azetidine-2-carboxylic acid.
Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of azetidine-2-carboxylic acid (e.g., 0, 125, 250, 500, 1000, 2000 µM) for the desired time periods (e.g., 6, 12, 24 hours).[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Apoptosis Detection using Annexin V-FITC/Propidium Iodide Staining
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, which is characteristic of late apoptotic or necrotic cells. Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with azetidine-2-carboxylic acid as described above.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Analysis of UPR Markers by Western Blotting
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target proteins.
Protocol:
-
Protein Extraction: Lyse the AZE-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers (e.g., anti-ATF6, anti-phospho-eIF2α, anti-BiP, anti-Bcl2, anti-BAX) overnight at 4°C.[6][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of azetidine-2-carboxylic acid.
Caption: Experimental workflow for studying AZE effects.
Conclusion and Future Directions
Azetidine-2-carboxylic acid and other proline mimics are powerful molecular probes for studying protein folding, cellular stress responses, and the intricacies of protein synthesis. Their mechanism of action, centered on the misincorporation-induced protein misfolding and subsequent activation of the UPR, provides a clear pathway for their biological effects. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers seeking to utilize these compounds in their own studies.
Future research in this area could focus on several key aspects:
-
Development of more specific proline mimics: Designing analogs that are selectively incorporated by specific cell types or that induce more targeted cellular responses could enhance their therapeutic potential.
-
Exploitation in drug development: The pro-apoptotic effects of AZE could be harnessed for anti-cancer therapies, particularly in tumors that are sensitive to ER stress.
-
Understanding resistance mechanisms: Further investigation into how some organisms have evolved to discriminate against proline mimics could provide insights into the fidelity of protein synthesis and potential strategies to overcome drug resistance.
By continuing to unravel the complex interplay between proline mimics and cellular machinery, the scientific community can unlock new avenues for both fundamental biological discovery and the development of novel therapeutic interventions.
References
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the standard methodologies for assessing the solubility and stability of a pharmaceutical compound. Due to the limited availability of public data for 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid, this guide focuses on the requisite experimental protocols and data presentation formats that are standard in the pharmaceutical industry.
Introduction
1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C10H10FNO4S and a molecular weight of 259.26 g/mol .[1] Its chemical structure, identified by the CAS number 866043-35-8, features an azetidine ring, a carboxylic acid group, and a fluorobenzenesulfonyl moiety.[1][2] Such structural motifs are of interest in medicinal chemistry for their potential to interact with biological targets.
The successful development of any new chemical entity into a viable drug product is critically dependent on its physicochemical properties, most notably its solubility and stability. These parameters influence bioavailability, manufacturability, and storage requirements. This guide outlines the standard procedures for a thorough evaluation of the solubility and stability of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid.
Solubility Assessment
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The assessment of solubility is typically categorized into two types: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound that dissolves in a given time frame under specific conditions, often from a DMSO stock solution, which is relevant for early-stage screening assays.[3] Thermodynamic solubility, or equilibrium solubility, is the concentration of a compound in a saturated solution in equilibrium with its solid form, which is more relevant for formulation development.[4]
Data Presentation: Solubility
Quantitative solubility data should be presented in a clear and organized manner. The following table is a template for recording such data.
| Solvent System | Temperature (°C) | Solubility Type | Measured Solubility (µg/mL) | Measured Solubility (µM) | Method of Analysis |
| Water | 25 | Thermodynamic | Data not available | Data not available | HPLC-UV |
| PBS (pH 7.4) | 25 | Thermodynamic | Data not available | Data not available | HPLC-UV |
| 0.1 N HCl (pH 1.2) | 37 | Thermodynamic | Data not available | Data not available | HPLC-UV |
| FaSSIF (pH 6.5) | 37 | Thermodynamic | Data not available | Data not available | HPLC-UV |
| DMSO | 25 | - | Data not available | Data not available | Gravimetric |
| Ethanol | 25 | - | Data not available | Data not available | Gravimetric |
| PBS (pH 7.4) | 25 | Kinetic | Data not available | Data not available | Nephelometry/LC-MS |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[5]
Objective: To determine the equilibrium solubility of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid in various aqueous buffers.
Materials:
-
1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid (solid)
-
Selected aqueous buffers (e.g., deionized water, PBS pH 7.4, 0.1 N HCl)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV system with a suitable column and validated analytical method
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the solid compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After the incubation period, visually inspect the samples to ensure that excess solid is still present.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Prepare a standard curve of the compound in the same solvent to quantify the solubility.
Visualization: Solubility Assessment Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment
Stability testing is essential to determine how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] These studies establish a re-test period for the API and recommended storage conditions.[6]
Data Presentation: Stability
Stability data is typically presented in tables that track the quality attributes of the API over time under different storage conditions.
Table 3.1: Long-Term Stability Data Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH
| Time Point | Appearance | Assay (% of Initial) | Degradation Products (%) | Water Content (%) |
| 0 Months | White Powder | 100.0 | Not Detected | 0.1 |
| 3 Months | Data not available | Data not available | Data not available | Data not available |
| 6 Months | Data not available | Data not available | Data not available | Data not available |
| 9 Months | Data not available | Data not available | Data not available | Data not available |
| 12 Months | Data not available | Data not available | Data not available | Data not available |
| 18 Months | Data not available | Data not available | Data not available | Data not available |
| 24 Months | Data not available | Data not available | Data not available | Data not available |
Table 3.2: Accelerated Stability Data Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH
| Time Point | Appearance | Assay (% of Initial) | Degradation Products (%) |
| 0 Months | White Powder | 100.0 | Not Detected |
| 1 Month | Data not available | Data not available | Data not available |
| 3 Months | Data not available | Data not available | Data not available |
| 6 Months | Data not available | Data not available | Data not available |
Experimental Protocol: Stability Testing Program
A comprehensive stability testing program for an API should be conducted according to ICH guidelines.[7][8]
Objective: To evaluate the stability of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid under various environmental conditions.
Materials:
-
Multiple batches of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Appropriate container closure systems that simulate the proposed packaging for storage and distribution[6]
-
Validated stability-indicating HPLC method
-
Other analytical instrumentation as needed (e.g., for water content, physical properties)
Procedure:
1. Long-Term Stability Testing:
-
Store samples from at least three primary batches at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[6][9]
-
Test the samples at regular intervals: initially, then every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6][7][9]
-
The study should continue for a period sufficient to cover the proposed re-test period.[7]
2. Accelerated Stability Testing:
-
Store samples from at least three primary batches at 40°C ± 2°C / 75% RH ± 5% RH.
-
Test the samples at a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[6][7]
-
If a "significant change" occurs, intermediate stability testing (e.g., at 30°C ± 2°C / 65% RH ± 5% RH) should be performed.[8] A significant change is defined as a failure to meet the specification.[6][8]
3. Stress Testing:
-
Stress testing is conducted on a single batch to identify potential degradation products and establish the intrinsic stability of the molecule.[7]
-
Hydrolytic Stability: Expose the compound in solution to acidic, basic, and neutral conditions.
-
Oxidative Stability: Expose the compound to an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Stability: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated temperature).[7]
-
Photostability: Expose the solid compound and its solution to a specified intensity of UV and visible light.
-
Analytical Methods:
-
A validated stability-indicating HPLC method should be used to determine the assay of the compound and to detect and quantify any degradation products.
-
Other tests should be performed as appropriate, such as appearance, water content, and physical form.[6]
Visualization: Stability Testing Decision Logic
Caption: Decision Tree for Stability Program Management.
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information detailing the specific biological targets or signaling pathways associated with 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid. Compounds containing the azetidine-3-carboxylic acid scaffold have been investigated as components of agonists for sphingosine-1-phosphate (S1P) receptors, which are involved in various physiological processes, including immune cell trafficking.[10] However, the specific activity of the title compound has not been reported.
To fulfill the requirement for a logical diagram, the following chart illustrates the central role of solubility and stability in the early drug discovery and development process.
Caption: Role of Physicochemical Properties in Drug Development.
Conclusion
References
- 1. 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid | C10H10FNO4S | CID 3766327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Fluoro-benzenesulfonyl)-azetidine-3-carboxylic acid [synhet.com]
- 3. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. fdaghana.gov.gh [fdaghana.gov.gh]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. researchgate.net [researchgate.net]
IUPAC name and CAS number for 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid, a fluorinated building block of significant interest in medicinal chemistry and drug discovery. The azetidine scaffold is a valuable motif in the design of novel therapeutics due to its ability to impart desirable physicochemical properties such as increased metabolic stability, improved solubility, and reduced lipophilicity. The incorporation of a fluorinated benzenesulfonyl group can further modulate these properties and introduce specific electronic interactions, making this compound a versatile intermediate for the synthesis of complex biologically active molecules. This document details the compound's identification, physicochemical properties, a general synthetic approach, and a conceptual workflow for its characterization and application.
Compound Identification
The precise identification of a chemical entity is fundamental for research and development. The following table summarizes the key identifiers for 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid.
| Identifier | Value |
| IUPAC Name | 1-(4-fluorophenyl)sulfonylazetidine-3-carboxylic acid[1] |
| CAS Number | 866043-35-8[1] |
| Molecular Formula | C₁₀H₁₀FNO₄S[1] |
| Synonyms | 1-((4-Fluorophenyl)sulfonyl)azetidine-3-carboxylic acid, 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid |
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for its application in drug design and development. The following table presents computed data for 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid.
| Property | Value | Source |
| Molecular Weight | 259.26 g/mol | PubChem[1] |
| XLogP3-AA | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 259.03145714 | PubChem[1] |
| Monoisotopic Mass | 259.03145714 | PubChem[1] |
| Topological Polar Surface Area | 83.1 Ų | PubChem[1] |
| Heavy Atom Count | 17 | PubChem[1] |
| Complexity | 391 | PubChem[1] |
Experimental Protocols
General Protocol for the Synthesis of 1-(Arylsulfonyl)azetidine-3-carboxylic acids:
This protocol describes a two-step process starting from a protected azetidine-3-carboxylic acid, followed by deprotection.
Step 1: N-Sulfonylation of a Protected Azetidine-3-carboxylic Acid Ester
-
Materials:
-
Azetidine-3-carboxylic acid ester (e.g., methyl or ethyl ester)
-
4-Fluorobenzenesulfonyl chloride
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
-
Procedure:
-
Dissolve the azetidine-3-carboxylic acid ester and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture in an ice bath (0 °C).
-
Add a solution of 4-fluorobenzenesulfonyl chloride in the anhydrous solvent dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for a specified time (typically monitored by TLC or LC-MS for completion).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylic acid ester.
-
Step 2: Hydrolysis of the Ester to the Carboxylic Acid
-
Materials:
-
Protected 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylic acid ester from Step 1
-
A suitable base for hydrolysis (e.g., lithium hydroxide, sodium hydroxide)
-
A solvent system (e.g., a mixture of tetrahydrofuran and water)
-
Aqueous acid for neutralization (e.g., 1M hydrochloric acid)
-
-
Procedure:
-
Dissolve the ester in the solvent system.
-
Add the aqueous base and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with the aqueous acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylic acid.
-
Logical Workflow and Visualization
As this compound is a building block for research, a logical workflow would involve its synthesis, purification, characterization, and subsequent use in the development of more complex molecules. The following diagram, generated using the DOT language, illustrates this conceptual workflow.
Conclusion
1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is a valuable chemical intermediate with significant potential in medicinal chemistry. Its structural features, combining the constrained azetidine ring with a fluorinated aromatic sulfonyl group, offer a unique set of properties that can be exploited in the design of novel therapeutic agents. While detailed biological data for this specific compound is not widely published, its utility as a building block is evident. The general synthetic and characterization workflows provided in this guide offer a framework for researchers to incorporate this and similar molecules into their drug discovery programs.
References
Theoretical and Computational Studies on Fluorinated Azetidine Compounds: A Technical Guide
Abstract: The strategic incorporation of fluorine into the azetidine scaffold has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Azetidines, as strained four-membered rings, provide valuable three-dimensional exit vectors for molecular design, while fluorine substitution introduces unique stereoelectronic effects that can profoundly influence conformation, basicity (pKa), lipophilicity (LogP), and metabolic stability.[1] This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to understand, predict, and rationalize the behavior of fluorinated azetidine compounds. It is intended for researchers, chemists, and drug development professionals who leverage computational tools to accelerate the design of novel therapeutics.
Conformational Analysis: The Impact of Fluorine on Ring Pucker and Substituent Orientation
The non-planar, puckered conformation of the azetidine ring is a critical determinant of its biological activity, dictating the spatial orientation of its substituents. Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating the conformational preferences of these systems.
Fluorine substitution significantly influences the conformational landscape. The introduction of this highly electronegative atom can lead to a preference for specific conformers due to a complex interplay of steric repulsion, hyperconjugation, and charge-dipole interactions.[2][3] For example, studies on related fluorinated heterocycles have shown that stereoelectronic effects, such as the gauche effect between fluorine and other electronegative atoms or the alignment of the C-F bond with neighboring σ* orbitals, can stabilize otherwise unfavorable conformations.[4] Computational analyses are crucial for dissecting these subtle energetic contributions and predicting the dominant solution-phase conformers.
Caption: Conformational equilibrium in a monofluorinated azetidine derivative.
Table 1: Calculated Conformational Energies of a Model Fluorinated Azetidine
This table illustrates how computational methods can quantify the relative stability of different conformers. Values are representative and based on trends observed in related fluorinated heterocycles.[2][3]
| Conformer | Fluorine Position | Calculation Level | Solvent Model | Relative Energy (ΔG, kcal/mol) |
| 1a | Pseudo-Axial | M06-2X/def2-QZVPP | Gas Phase | 0.00 (Reference) |
| 1b | Pseudo-Equatorial | M06-2X/def2-QZVPP | Gas Phase | +0.8 |
| 1a | Pseudo-Axial | M06-2X/def2-QZVPP | PCM (Water) | 0.00 (Reference) |
| 1b | Pseudo-Equatorial | M06-2X/def2-QZVPP | PCM (Water) | +0.5 |
Reaction Mechanisms and Synthetic Strategy
Computational studies are pivotal in understanding and predicting the reactivity of strained ring systems like fluorinated azetidines. Strain-release reactions are a common strategy for their synthesis and functionalization.[5][6] Theoretical calculations can map out entire reaction energy profiles, identifying transition states and intermediates, which helps in rationalizing regioselectivity and stereoselectivity. For instance, DFT calculations have been used to elucidate the mechanism of nucleophilic ring-opening reactions, showing how fluorine substitution can dramatically alter reactivity and the preferred site of nucleophilic attack.[7]
A notable synthetic advancement is the defluorosulfonylation (deFS) of azetidine sulfonyl fluorides, which provides access to diverse 3-substituted azetidines.[8][9] Computational modeling of such pathways can reveal the nature of the reactive intermediates and the factors governing the reaction's success.
Caption: A generalized reaction energy profile for the functionalization of an azetidine.
Table 2: Calculated Activation Barriers for Azetidine Ring-Opening
This table provides representative data on how computational methods can compare the feasibility of different reaction pathways.
| Reactant | Nucleophile | Calculation Level | ΔG‡ (kcal/mol) | Reference |
| Azetidine | NH₃ | MP2/6-311++G(d,p) | High Barrier | [7] |
| 2-Fluoroaziridine | NH₃ | MP2/6-311++G(d,p) | Low Barrier | [7] |
| Azetidine Sulfonyl Fluoride | Amine | DFT (ωB97X) | Moderate Barrier | [8][10] |
Physicochemical Properties and QSAR Modeling
The influence of fluorination on a drug candidate's physicochemical profile is profound. Two key parameters, basicity (pKa) and lipophilicity (LogP), are often finely tuned by fluorine substitution. A comprehensive study on mono- and difluorinated azetidines, pyrrolidines, and piperidines demonstrated that the number of fluorine atoms and their distance to the basic nitrogen center are the primary factors defining the compound's basicity.[11]
Quantitative Structure-Activity Relationship (QSAR) studies provide a computational framework to correlate structural features with biological activity.[12] For fluorinated azetidines, QSAR models can be developed to predict properties like inhibitory activity against a specific target (e.g., Dipeptidyl Peptidase IV)[13], using calculated molecular descriptors that encode electronic and steric information.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prediction studies of the biological activity of chemical substances by QSAR methods – Structural Bioinformatics and High Performance Computing (BIO-HPC) Research Group [bio-hpc.eu]
- 13. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is a synthetic organic compound with significant potential in medicinal chemistry, primarily as an intermediate in the development of selective inhibitors of the Glycine Transporter 1 (GlyT1).[1] GlyT1 plays a crucial role in regulating glycine concentrations in the synaptic cleft, which in turn modulates the activity of N-methyl-D-aspartate (NMDA) receptors.[2][3] Dysregulation of NMDA receptor signaling is implicated in various neurological and psychiatric disorders, making GlyT1 an attractive therapeutic target. These application notes provide an overview of the utility of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid, its mechanism of action, and detailed protocols for its evaluation in relevant assays.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(4-fluorophenyl)sulfonylazetidine-3-carboxylic acid | [1][4] |
| CAS Number | 866043-35-8 | [1][4] |
| Molecular Formula | C₁₀H₁₀FNO₄S | [4] |
| Molecular Weight | 259.26 g/mol | [4] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO and methanol | - |
Mechanism of Action and Signaling Pathway
1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid serves as a key structural motif for compounds designed to inhibit the Glycine Transporter 1 (GlyT1). GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. Glycine is an obligatory co-agonist for the NMDA receptor; its binding to the GluN1 subunit is required for the receptor to be activated by glutamate binding to the GluN2 subunit.[2][3][5]
By inhibiting GlyT1, compounds derived from 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid increase the extracellular concentration of glycine in the vicinity of NMDA receptors. This enhanced availability of the co-agonist potentiates NMDA receptor-mediated neuronal signaling. This mechanism is particularly relevant for conditions associated with NMDA receptor hypofunction, such as schizophrenia.
Below is a diagram illustrating the signaling pathway affected by the inhibition of GlyT1.
References
- 1. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Patent Public Search | USPTO [uspto.gov]
- 5. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application of Azetidine Derivatives in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its unique conformational properties and its ability to impart favorable physicochemical characteristics to drug candidates.[1][2] This four-membered nitrogen-containing heterocycle offers a balance of rigidity and stability, allowing for precise three-dimensional positioning of substituents, which can enhance binding affinity to biological targets.[2][3] The incorporation of the azetidine motif has led to the successful development of approved drugs and numerous clinical candidates across diverse therapeutic areas, including oncology, cardiovascular disease, and inflammation.[2][4]
This document provides detailed application notes and protocols relevant to the use of azetidine derivatives in drug discovery, focusing on key examples and the experimental methodologies used to evaluate them.
Approved Drugs Featuring the Azetidine Scaffold
Azelnidipine: A Long-Acting Calcium Channel Blocker
Azelnidipine is a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[5] Its mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[3][5][6] Notably, it also exhibits blocking effects on T-type calcium channels, which may contribute to its renal protective effects.[7]
Quantitative Data for Azelnidipine
| Parameter | Value | Species | Notes |
| Pharmacokinetics | |||
| Cmax (single 8-16 mg dose) | 1.66–23.06 ng/mL | Human (Chinese volunteers) | Peak plasma concentration.[2] |
| Tmax (single 8-16 mg dose) | 2.6–4.0 hours | Human (Chinese volunteers) | Time to reach Cmax.[2] |
| t1/2β (single 8-16 mg dose) | 16.0–28.0 hours | Human (Chinese volunteers) | Elimination half-life.[2] |
| AUC0–96 (single 8-16 mg dose) | 17.9–429 ng·h/mL | Human (Chinese volunteers) | Area under the plasma concentration-time curve.[2] |
| Protein Binding | 90-91% | Human | [7] |
Cobimetinib: A MEK1/2 Inhibitor for Cancer Therapy
Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, kinases in the MAPK/ERK signaling pathway.[1][8] This pathway is often constitutively activated in various cancers due to mutations in genes like BRAF.[9][10] Cobimetinib is approved for the treatment of certain types of melanoma in combination with a BRAF inhibitor.[11]
Quantitative Data for Cobimetinib
| Parameter | Value | Species/Cell Line | Notes |
| In Vitro Potency | |||
| IC50 (MEK1) | 4.2 nM | Cell-free assay | [12] |
| Pharmacokinetics | |||
| Bioavailability | 46% | Human | [1][13] |
| Tmax | 2.4 hours | Human | [1][13] |
| t1/2 | 43.6 hours | Human | Terminal half-life.[13] |
| Volume of Distribution | 806 L | Human | [13] |
| Protein Binding | 94.8% | Human | [13] |
Ximelagatran: A Direct Thrombin Inhibitor (Withdrawn)
Ximelagatran was an oral direct thrombin inhibitor developed as an anticoagulant.[4][14] It is a prodrug that is rapidly converted to its active form, melagatran.[14] Melagatran directly and competitively inhibits both free and clot-bound thrombin.[15] Although effective, ximelagatran was withdrawn from the market due to concerns about hepatotoxicity.[16]
Quantitative Data for Ximelagatran/Melagatran
| Parameter | Value | Species | Notes |
| Pharmacokinetics (Melagatran) | |||
| Bioavailability (of Ximelagatran) | ~20% | Human | [14] |
| t1/2 | 2.4–4.6 hours | Human | [17][18] |
| Elimination | Primarily renal | Human | [17][18] |
Azetidine Derivatives Targeting Signaling Pathways
STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often persistently activated in a variety of human cancers, promoting tumor cell proliferation and survival.[19][20] A series of (R)-azetidine-2-carboxamide derivatives have been developed as potent and selective STAT3 inhibitors.[21] These compounds have been shown to irreversibly bind to cysteine residues within the STAT3 protein, thereby inhibiting its function.[22]
Quantitative Data for Azetidine-Based STAT3 Inhibitors
| Compound | IC50 (STAT3 DNA-binding) | Selectivity |
| H172 | 0.38-0.98 µM | >15.8 µM for STAT1 and STAT5[22][23] |
| H182 | 0.38-0.98 µM | >15.8 µM for STAT1 and STAT5[22][23] |
Experimental Protocols
Synthesis of 3-Substituted Azetidine Derivatives
This protocol provides a general method for the synthesis of functionalized 3-substituted azetidines via aza-Michael addition to an azetidine-based acceptor.
Protocol: Aza-Michael Addition for the Synthesis of 3-Substituted Azetidines
-
Reaction Setup: To a solution of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 equivalent) in acetonitrile, add the desired N-heterocyclic compound (1.0 equivalent) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equivalent).
-
Reaction Conditions: Stir the reaction mixture at 65°C for 4–16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired 3-substituted azetidine derivative.[24]
Biological Assays
This assay is used to screen for and characterize inhibitors of thrombin.
Protocol: Fluorometric Thrombin Inhibitor Screening
-
Reagent Preparation:
-
Prepare a Thrombin Enzyme Solution by diluting the thrombin enzyme stock in Thrombin Assay Buffer.
-
Prepare a Thrombin Substrate Solution.
-
Dissolve test compounds (potential inhibitors) in a suitable solvent and dilute to the desired concentration with Thrombin Assay Buffer.
-
-
Assay Procedure:
-
Add the Thrombin Enzyme Solution to the wells of a 96-well plate.
-
Add the diluted test compounds or control solutions (inhibitor control or buffer for enzyme control) to the respective wells.
-
Incubate at room temperature for 10–15 minutes.
-
Add the Thrombin Substrate Solution to all wells to initiate the reaction.
-
-
Measurement: Measure the fluorescence intensity in kinetic mode for 30–60 minutes at 37°C with excitation at 350 nm and emission at 450 nm. The rate of increase in fluorescence is proportional to the thrombin activity.
This assay quantifies the ability of compounds to inhibit the binding of STAT3 to its DNA consensus sequence.
Protocol: ELISA-based STAT3 DNA-Binding Assay
-
Plate Setup: Use a 96-well plate pre-coated with a double-stranded DNA (dsDNA) oligonucleotide containing the STAT3 consensus binding site.
-
Binding Reaction:
-
Add nuclear extracts containing activated STAT3 to the wells.
-
Add the test azetidine derivatives at various concentrations.
-
Incubate the plate to allow for STAT3-DNA binding.
-
-
Detection:
-
Wash the plate to remove unbound proteins.
-
Add a primary antibody specific for STAT3.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate and measure the absorbance. The signal intensity is proportional to the amount of bound STAT3.[25]
-
This assay determines the effect of azetidine derivatives on the viability and proliferation of cancer cells.
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for STAT3 inhibitor testing) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the azetidine derivative for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2–4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Cobimetinib.
Caption: The STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.
Caption: Experimental workflow for a fluorometric thrombin inhibition assay.
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. Clinical use of azelnidipine in the treatment of hypertension in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azelnidipine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. Ximelagatran: pharmacokinetics and pharmacodynamics of a new strategy for oral direct thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Azelnidipine used for? [synapse.patsnap.com]
- 6. What is the mechanism of Azelnidipine? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Cobimetinib - NCI [dctd.cancer.gov]
- 9. benchchem.com [benchchem.com]
- 10. dermnetnz.org [dermnetnz.org]
- 11. Effect of Hepatic Impairment on Cobimetinib Pharmacokinetics: The Complex Interplay Between Physiological Changes and Drug Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. bccancer.bc.ca [bccancer.bc.ca]
- 14. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of action of the oral direct thrombin inhibitor ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ximelagatran: direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medscape.com [medscape.com]
- 18. Ximelagatran: an orally active direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo [escholarship.org]
- 23. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. caymanchem.com [caymanchem.com]
Protocol for the N-acylation of Azetidine-3-carboxylic Acid: Application Notes for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry. Its rigid four-membered ring structure allows for the precise positioning of substituents, making it an attractive scaffold for the design of novel therapeutic agents. N-acylation of the azetidine nitrogen is a common and critical step in the synthesis of diverse compound libraries for drug discovery. This protocol provides detailed methods for the N-acylation of azetidine-3-carboxylic acid using two common classes of acylating agents: acid chlorides and acid anhydrides.
The resulting N-acyl azetidine-3-carboxylic acid derivatives have shown potential in various therapeutic areas. For instance, certain derivatives have been investigated as inhibitors of GABA (γ-aminobutyric acid) uptake, suggesting their potential in the treatment of neurological disorders such as epilepsy and anxiety.
Chemical Reaction and Principles
The N-acylation of azetidine-3-carboxylic acid involves the formation of an amide bond between the secondary amine of the azetidine ring and an acylating agent. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct and drive the reaction to completion.
General Reaction Scheme:
Where R is an alkyl or aryl group and X is a leaving group (e.g., Cl for acid chlorides, OCOR for anhydrides).
Two of the most common methods for this transformation are the Schotten-Baumann reaction using acid chlorides and acylation using acid anhydrides.
Experimental Protocols
Protocol 1: N-Acylation using Acid Chlorides (Schotten-Baumann Conditions)
This protocol describes the N-benzoylation of azetidine-3-carboxylic acid as a representative example.
Materials:
-
Azetidine-3-carboxylic acid
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Hydrochloric acid (HCl), 1M
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve azetidine-3-carboxylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
-
Addition of Acylating Agent: Cool the solution to 0-5 °C using an ice bath. While stirring vigorously, add a solution of benzoyl chloride (1.1 eq) in dichloromethane dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of the initial organic layer).
-
Combine all organic layers.
-
Wash the combined organic layers with 1M HCl, followed by water, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: N-Acylation using Acid Anhydrides
This protocol describes the N-acetylation of azetidine-3-carboxylic acid as a representative example.
Materials:
-
Azetidine-3-carboxylic acid
-
Acetic anhydride
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspension: Suspend azetidine-3-carboxylic acid (1.0 eq) in dichloromethane in a round-bottom flask.
-
Addition of Base: Add triethylamine (1.5 eq) to the suspension and stir until a clear solution is obtained.
-
Addition of Acylating Agent: Cool the solution to 0-5 °C. Add acetic anhydride (1.2 eq) dropwise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates completion of the reaction.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude N-acetyl-azetidine-3-carboxylic acid by recrystallization or column chromatography as needed.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N-acylation of azetidine-3-carboxylic acid based on analogous reactions. Actual yields may vary depending on the specific substrate and reaction scale.
| Acylating Agent | Base | Solvent | Typical Reaction Time | Typical Yield (%) | Purification Method |
| Benzoyl Chloride | Sodium Hydroxide | DCM / Water | 2-4 hours | 70-90 | Recrystallization/Chromatography |
| Acetyl Chloride | Triethylamine | DCM | 2-4 hours | 65-85 | Chromatography |
| Acetic Anhydride | Triethylamine | DCM | 4-6 hours | 75-95 | Recrystallization/Chromatography |
| Propionic Anhydride | Pyridine | Dichloromethane | 4-6 hours | 70-90 | Chromatography |
Mandatory Visualizations
Experimental Workflow for Synthesis and Evaluation of N-Acyl Azetidine-3-Carboxylic Acid Derivatives
The following diagram illustrates the general workflow from the synthesis of N-acyl azetidine-3-carboxylic acid derivatives to their potential biological evaluation as GABA uptake inhibitors.
1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid as a building block for complex molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is a versatile bifunctional building block of significant interest in medicinal chemistry and drug discovery. The strained four-membered azetidine ring, coupled with the electron-withdrawing 4-fluorobenzenesulfonyl group and a carboxylic acid handle, provides a unique scaffold for the synthesis of complex molecules with potential therapeutic applications. The azetidine moiety can impart desirable physicochemical properties to drug candidates, such as improved metabolic stability, aqueous solubility, and three-dimensional structural diversity. The sulfonyl group offers a site for further chemical modification, while the carboxylic acid is primed for amide bond formation, a cornerstone of medicinal chemistry.
These application notes provide an overview of the properties of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid and detailed protocols for its application in the synthesis of more complex molecular architectures, particularly focusing on amide coupling reactions.
Physicochemical and Spectroscopic Data
While specific experimental spectroscopic data for 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is not widely published in peer-reviewed literature, comprehensive characterization data, including ¹H NMR, ¹³C NMR, and mass spectrometry, is typically available upon request from commercial suppliers through a Certificate of Analysis (COA).[1] The following tables summarize key physicochemical properties and expected spectroscopic characteristics based on the structure and data for analogous compounds.
Table 1: Physicochemical Properties of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid
| Property | Value | Source |
| IUPAC Name | 1-(4-fluorophenyl)sulfonylazetidine-3-carboxylic acid | [1][2] |
| CAS Number | 866043-35-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀FNO₄S | [2] |
| Molecular Weight | 259.26 g/mol | [2] |
| Appearance | White to off-white solid | General Supplier Information |
| Purity | ≥95% | [1] |
Table 2: Predicted Spectroscopic Data for 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| COOH | 10.0 - 13.0 | br s | Broad singlet, chemical shift is concentration and solvent dependent. |
| Ar-H (ortho to SO₂) | 7.8 - 8.0 | m | |
| Ar-H (ortho to F) | 7.2 - 7.4 | m | |
| Azetidine-CH | 4.0 - 4.5 | m | |
| Azetidine-CH₂ | 3.8 - 4.2 | m | |
| ¹³C NMR | |||
| C=O (Carboxylic Acid) | 170 - 180 | ||
| Ar-C (ipso to SO₂) | 135 - 140 | ||
| Ar-C (ipso to F) | 160 - 165 | d, ¹JCF ≈ 250 Hz | |
| Ar-CH | 115 - 130 | ||
| Azetidine-CH | 50 - 60 | ||
| Azetidine-CH₂ | 45 - 55 |
Applications in Complex Molecule Synthesis
The primary application of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid as a building block lies in its ability to introduce the N-sulfonylated azetidine motif into larger molecules. This is most commonly achieved through amide bond formation, where the carboxylic acid is coupled with a primary or secondary amine. This reaction is a fundamental transformation in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators.
Amide Coupling Reactions
The carboxylic acid moiety can be activated using a variety of standard peptide coupling reagents to facilitate the formation of an amide bond with a desired amine. The choice of coupling reagent and reaction conditions can be critical to achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used.
Below are detailed protocols for amide coupling using two common and effective sets of reagents: HATU and EDC/HOBt.
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.
-
1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
To a solution of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).
-
Add HATU (1.2 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: Amide Coupling using EDC and HOBt
This protocol outlines the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) for the formation of an amide bond. This method is widely used due to the water-solubility of the urea byproduct, which simplifies purification.
-
1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dissolve 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add EDC·HCl (1.2 eq) to the reaction mixture.
-
Add DIPEA (3.0 eq) and stir the mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with EtOAc.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the desired amide.
Caption: Workflow for EDC/HOBt-mediated amide coupling.
Signaling Pathways and Logical Relationships
The application of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid as a building block is a key step in a broader drug discovery workflow. The synthesized amide derivatives can then be screened for biological activity, for instance, as inhibitors of a specific signaling pathway. The following diagram illustrates the logical relationship from the building block to a potential therapeutic outcome.
References
The Role of Azetidine Scaffolds in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of azetidine scaffolds into peptides represents a powerful strategy in medicinal chemistry and drug discovery. Azetidine-containing amino acids, as conformationally constrained proline analogues, offer unique advantages in modulating peptide structure, stability, and biological activity. This document provides detailed application notes and experimental protocols for the synthesis and utilization of azetidine-containing peptides.
Introduction
Azetidines are four-membered nitrogen-containing heterocyclic compounds that, when incorporated into a peptide backbone as amino acid analogues, confer significant structural and functional modifications. The two most commonly utilized derivatives are azetidine-2-carboxylic acid (Aze) and 3-aminoazetidine (3-AAz). The strained four-membered ring of these scaffolds introduces distinct conformational constraints compared to the five-membered ring of proline, influencing peptide secondary structure and stability.[1][2] This unique geometry can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles, such as increased resistance to proteolytic degradation.[3][4] Furthermore, the azetidine moiety can serve as a versatile handle for late-stage functionalization, allowing for the attachment of various molecular probes, dyes, or other functionalities.[3][5]
Key Applications of Azetidine Scaffolds in Peptide Synthesis
-
Conformational Control: The smaller ring size of azetidine compared to proline introduces different steric and torsional constraints, influencing the peptide backbone conformation. While L-azetidine-2-carboxylic acid can increase the flexibility of peptide chains compared to proline, it can also be used to induce specific secondary structures like γ-turns.[1][2][6]
-
Enhanced Macrocyclization Efficiency: The incorporation of 3-aminoazetidine (3-AAz) as a turn-inducing element has been shown to dramatically improve the efficiency of head-to-tail cyclization of small to medium-sized peptides.[3][5] This is particularly beneficial for the synthesis of cyclic peptides, a class of molecules with increasing therapeutic importance.
-
Increased Proteolytic Stability: Peptides containing azetidine scaffolds have demonstrated significantly enhanced resistance to enzymatic degradation.[3][4] This improved stability is crucial for the development of peptide-based therapeutics with longer in vivo half-lives.
-
Scaffold for Late-Stage Functionalization: The nitrogen atom within the azetidine ring can be selectively deprotected and modified, providing a convenient point for late-stage functionalization of the peptide.[3][5] This allows for the introduction of reporter groups, targeting moieties, or other functionalities without redesigning the entire peptide synthesis.
Data Presentation
Table 1: Comparison of Cyclization Yields for Azetidine-Modified vs. Unmodified Peptides
| Linear Peptide Sequence | Azetidine-Modified Product | Yield (%) | Unmodified Product | Yield (%) | Reference |
| H-Gly-Phe-Gly-(S)-GAz-OH | cyclo(Gly-Phe-Gly-(S)-GAz) | 41 | cyclo(Gly-Phe-Gly-Gly) | 0 | [1] |
| H-Gly-Phe-Gly-(R)-GAz-OH | cyclo(Gly-Phe-Gly-(R)-GAz) | 35 | cyclo(Gly-Phe-Gly-Gly) | 0 | [1] |
| H-Phe-Gly-Pro-(S)-GAz-OH | cyclo(Phe-Gly-Pro-(S)-GAz) | 45 | cyclo(Phe-Gly-Pro-Gly) | 10 | [1] |
| H-Phe-Gly-Pro-(R)-GAz-OH | cyclo(Phe-Gly-Pro-(R)-GAz) | 51 | cyclo(Phe-Gly-Pro-Gly) | 10 | [1] |
| H-Val-Tyr-Val-(S)-GAz-OH | cyclo(Val-Tyr-Val-(S)-GAz) | 38 | cyclo(Val-Tyr-Val-Gly) | 15 | [1] |
| H-Val-Tyr-Val-(R)-GAz-OH | cyclo(Val-Tyr-Val-(R)-GAz) | 42 | cyclo(Val-Tyr-Val-Gly) | 15 | [1] |
GAz represents the 3-aminoazetidine residue.
Table 2: Proteolytic Stability of an Azetidine-Modified Cyclic Peptide
| Peptide | Enzyme | Incubation Time (h) | Degradation (%) | Reference |
| cyclo(Thr-Asp-Lys-Gly -Trp-Gly) | α-chymotrypsin | 24 | >95 | [4] |
| cyclo(Thr-Asp-Lys-GAz -Trp-Gly) | α-chymotrypsin | 24 | 0 | [4] |
GAz represents the 3-aminoazetidine residue.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Containing Azetidine-2-Carboxylic Acid
This protocol outlines the manual synthesis of a linear peptide incorporating Fmoc-Aze-OH using a standard Fmoc/tBu strategy on a rink amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Aze-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Trp)
-
Water
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% solution of piperidine in DMF.
-
Shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5x) and DCM (5x).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For the incorporation of Fmoc-Aze-OH, follow the standard coupling protocol in step 3.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (5x), DCM (5x), and finally with methanol (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). If the peptide contains Trp, add 2.5% DTT.
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under a stream of nitrogen.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.
Protocol 2: 3-Aminoazetidine (3-AAz) Mediated Macrocyclization of a Linear Peptide
This protocol describes the solution-phase cyclization of a linear peptide containing a 3-AAz residue.
Materials:
-
Purified linear peptide containing a C-terminal carboxylic acid and an N-terminal amine, with the 3-AAz residue incorporated internally.
-
Anhydrous DMF
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Preparation of the Linear Peptide: Synthesize the linear peptide precursor using the SPPS protocol described above, incorporating the protected 3-AAz building block at the desired position. After cleavage and purification, ensure the N- and C-termini are deprotected for cyclization.
-
Cyclization Reaction:
-
Dissolve the purified linear peptide in anhydrous DMF to a final concentration of 1-2 mM. High dilution favors intramolecular cyclization over intermolecular oligomerization.
-
Add DIPEA (3 equivalents relative to the peptide) to the solution.
-
Add the coupling reagent (BOP or HATU, 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the progress of the cyclization by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Dissolve the crude cyclic peptide in a suitable solvent and purify by RP-HPLC.
-
-
Characterization: Confirm the identity and purity of the cyclic peptide by mass spectrometry and analytical HPLC.
Protocol 3: Protease Stability Assay
This protocol provides a general method for assessing the stability of an azetidine-containing peptide against enzymatic degradation.
Materials:
-
Purified azetidine-containing peptide and a corresponding unmodified control peptide.
-
Protease of interest (e.g., α-chymotrypsin, trypsin, proteinase K).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Quenching solution (e.g., 10% trifluoroacetic acid).
-
Incubator or water bath at 37°C.
-
RP-HPLC system for analysis.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the peptides (e.g., 1 mM) in the assay buffer.
-
Prepare a stock solution of the protease (e.g., 1 mg/mL) in the assay buffer.
-
-
Enzymatic Digestion:
-
In a microcentrifuge tube, add the peptide solution to the assay buffer to achieve the desired final concentration (e.g., 100 µM).
-
Initiate the reaction by adding the protease to a final concentration that gives a suitable degradation rate for the control peptide (this may require optimization).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
-
-
Analysis:
-
Analyze the quenched samples by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Calculate the percentage of remaining peptide at each time point relative to the t=0 sample.
-
-
Data Interpretation: Compare the degradation profile of the azetidine-containing peptide to the unmodified control peptide to determine the impact of the azetidine scaffold on proteolytic stability.
Visualizations
Caption: Workflow for the synthesis of azetidine-containing peptides.
Caption: Conformational influence of azetidine scaffolds in peptides.
Conclusion
The incorporation of azetidine scaffolds into peptide structures is a versatile and effective strategy for modulating their properties. As demonstrated, these modifications can significantly enhance cyclization efficiency and proteolytic stability, two critical parameters in the development of peptide-based therapeutics. The provided protocols offer a starting point for researchers to explore the potential of azetidine-containing peptides in their own research and drug discovery programs. The continued development of novel azetidine-based building blocks and synthetic methodologies will undoubtedly expand the utility of this valuable tool in peptide science.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Synthesis of Azetidine Amides: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed experimental procedures for the synthesis of azetidine amides, a class of compounds with significant potential in medicinal chemistry. The protocols outlined below are based on established synthetic methodologies, with a particular focus on the development of potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy.
Introduction
Azetidine amides are four-membered heterocyclic compounds containing an amide functional group. This structural motif is of increasing interest in drug discovery due to its ability to impart unique conformational constraints and physicochemical properties to molecules. The synthesis of these compounds typically involves the coupling of an azetidine-containing amine or carboxylic acid with a corresponding carboxylic acid or amine, respectively. The application of azetidine amides as STAT3 inhibitors highlights their therapeutic potential. The STAT3 signaling pathway is often constitutively activated in a wide variety of human cancers, playing a crucial role in tumor cell proliferation, survival, and differentiation.[1]
Data Presentation: In Vitro Efficacy of Azetidine Amide STAT3 Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of (R)-azetidine-2-carboxamide analogues against the STAT3 protein. The IC50 values represent the concentration of the compound required to inhibit 50% of STAT3 DNA-binding activity in an electrophoretic mobility shift assay (EMSA).
| Compound ID | Structure | STAT3 EMSA IC50 (μM) |
| 5a | Salicylate derivative | 0.55 |
| 5o | 5-cyclohexyl-2-pyridinylmethyl salicylate analogue | 0.38 |
| 8i | Optimized (R)-azetidine-2-carboxamide | 0.34 |
| 7g | Cell-permeable analogue | - |
| 9k | Cell-permeable analogue | - |
Data sourced from "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors".[1][2][3][4]
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative (R)-azetidine-2-carboxamide, a key intermediate in the development of the STAT3 inhibitors listed above.
Protocol 1: General Procedure for Amide Coupling
This protocol describes the coupling of (R)-azetidine-2-carboxylic acid with a substituted benzylamine.
Materials:
-
(R)-Azetidine-2-carboxylic acid
-
Substituted benzylamine (e.g., 4-(bromomethyl)benzonitrile)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the substituted benzylamine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired azetidine amide.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by the synthesized azetidine amides.
Caption: STAT3 signaling pathway and inhibition by azetidine amides.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for the synthesis and purification of azetidine amides.
Caption: Workflow for azetidine amide synthesis.
References
- 1. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis and Evaluation of STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including proliferation, survival, differentiation, and immunity.[1] In healthy cells, STAT3 activation is a transient and tightly regulated process. However, its persistent and aberrant activation is a hallmark of numerous human cancers, where it drives tumor progression, metastasis, and chemoresistance.[2][3] This constitutive activation makes STAT3 an attractive and well-validated target for anticancer drug discovery.[4]
These application notes provide a comprehensive overview of the synthesis and evaluation of small-molecule STAT3 inhibitors. We present quantitative data for several key inhibitors, detailed protocols for essential experiments, and visual diagrams of the STAT3 signaling pathway and a typical drug discovery workflow.
STAT3 Signaling Pathway and Points of Inhibition
The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their cognate receptors on the cell surface. This binding leads to the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3 monomers via reciprocal interactions between the SH2 domain of one monomer and the phosphotyrosine motif of the other. The activated STAT3 dimer then translocates to the nucleus, where it binds to specific DNA sequences in the promoters of target genes, thereby regulating their transcription.[5] Small-molecule inhibitors are primarily designed to disrupt this cascade by targeting the SH2 domain to prevent dimerization or the DNA-binding domain (DBD) to block transcription.[4][6]
Application in the Synthesis of STAT3 Inhibitors
The development of small-molecule STAT3 inhibitors has largely focused on two main strategies: targeting the SH2 domain to prevent dimerization and targeting the DNA-binding domain (DBD).[6] Structure-based drug design, virtual screening of chemical libraries, and fragment-based approaches are common methods used to identify novel scaffolds.[6][7]
Below is a conceptual summary for the synthesis of a potent STAT3 SH2 domain inhibitor, SI-109, which has been utilized in the development of STAT3-targeting PROTACs (PROteolysis TArgeting Chimeras).[7][8]
Conceptual Synthesis Protocol: STAT3 Inhibitor SI-109
SI-109 was developed through a structure-based drug design campaign to identify high-affinity ligands for the STAT3 SH2 domain.[8] The synthesis is a multi-step process involving the coupling of complex chemical building blocks.
-
Core Scaffold Assembly: The synthesis begins with the construction of the central heterocyclic scaffold. This typically involves a series of reactions to build the core ring structure that will serve as the foundation for the inhibitor.
-
Introduction of Phosphotyrosine Mimic: A key feature of SH2 domain inhibitors is a moiety that mimics the phosphotyrosine residue of the opposing STAT3 monomer. This is often a non-hydrolyzable phosphonate or a carboxylic acid group that can form critical interactions within the SH2 domain's binding pocket. This group is chemically coupled to the core scaffold.
-
Side Chain Elaboration: Various side chains are then added to the core structure to occupy adjacent hydrophobic pockets within the SH2 domain, thereby increasing binding affinity and selectivity. For SI-109, this includes the installation of a benzhydrylamino group.[9]
-
Final Modification and Purification: The final steps may involve deprotection of functional groups and purification of the final compound, typically using techniques like high-performance liquid chromatography (HPLC), to ensure high purity for biological testing.
Note: This is a generalized description. The actual synthesis involves complex organic chemistry procedures and should be performed by trained chemists with reference to the primary literature.
Quantitative Data for Representative STAT3 Inhibitors
The biological activity of STAT3 inhibitors is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50), binding affinity (Kd), and inhibition constant (Ki) are key parameters. Below are tables summarizing these values for several well-characterized STAT3 inhibitors.
Table 1: Binding Affinity and Inhibitory Constants of STAT3 Inhibitors
| Inhibitor | Target Domain | Assay Method | Parameter | Value | Reference(s) |
| SI-109 | SH2 | Competitive Binding Assay | Ki | 9 nM | [5][8] |
| SH2 | Bio-Layer Interferometry | Kd | ~50 nM | [7][8] | |
| Stattic | SH2 | Cell-free Assay | IC50 | 5.1 µM | [10][11] |
| S3I-1757 | SH2 | Fluorescence Polarization | IC50 | 7.39 µM | [12] |
| BP-1-102 | SH2 | - | Kd | 504 nM | [10] |
| inS3-54 | DBD | EMSA | IC50 | ~20 µM | [13] |
Table 2: Cellular Potency (IC50) of STAT3 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Assay | IC50 Value | Reference(s) |
| Napabucasin (BBI608) | Various CSCs | Multiple | Cell Viability | 0.291 - 1.19 µM | [14] |
| SI-109 | MOLM-16 | Leukemia | Cell Viability | ~3 µM | [9] |
| LLL12 | MDA-MB-231 | Breast Cancer | Cell Viability | 0.16 µM | [8] |
| PANC-1 | Pancreatic Cancer | Cell Viability | 0.43 µM | [8] | |
| LY5 | U2OS | Osteosarcoma | Cell Viability | < 5 µM | [15] |
| Various | Multiple | Cell Viability | 0.5 - 1.4 µM | [15] | |
| Cryptotanshinone | Cell-free | - | STAT3 Inhibition | 4.6 µM | [10] |
Experimental Workflow for STAT3 Inhibitor Development
The development of a novel STAT3 inhibitor follows a logical progression from initial design and synthesis to preclinical evaluation. This workflow ensures a systematic assessment of the compound's potency, selectivity, and therapeutic potential.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate evaluation of STAT3 inhibitors. The following sections provide methodologies for key experiments.
Protocol 1: Fluorescence Polarization (FP) Assay for SH2 Domain Binding
This assay measures the ability of a compound to disrupt the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphopeptide.[12][16]
-
Materials:
-
Recombinant full-length STAT3 protein (e.g., GST-tagged).
-
Fluorescently labeled phosphopeptide probe (e.g., 5-CF-GpYLPQNID).[4]
-
Test inhibitor compounds.
-
Assay buffer (e.g., 25 mM Tris pH 8.5, <200 µM NaCl).[16]
-
384-well, low-volume, black plates.
-
Plate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
Prepare a solution of recombinant STAT3 protein and the fluorescent peptide probe in the assay buffer at optimized concentrations (e.g., 100 nM STAT3, 10 nM probe).[4][12]
-
Dispense the STAT3-probe mixture into the wells of the 384-well plate.
-
Add serial dilutions of the test inhibitor compound to the wells. Include positive controls (known inhibitor) and negative controls (vehicle, e.g., DMSO).
-
Incubate the plate at room temperature for a designated period (e.g., 1-2 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization (mP) of each well using the plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for DNA-Binding Inhibition
EMSA is used to determine if an inhibitor can prevent the STAT3 dimer from binding to its DNA consensus sequence.[6][13]
-
Materials:
-
Nuclear extracts from cells with activated STAT3 or recombinant STAT3 protein.
-
Double-stranded DNA probe containing the STAT3 consensus binding site (e.g., SIE probe), labeled with a radioisotope (e.g., ³²P) or an infrared fluorescent dye.[13][17]
-
Unlabeled ("cold") competitor probe.
-
Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 10% glycerol, 1 mM DTT).[13]
-
Poly(dI-dC) as a non-specific competitor.
-
Native polyacrylamide gel (e.g., 4-6%).
-
TBE buffer.
-
-
Procedure:
-
Prepare binding reactions in separate tubes. For each reaction, mix nuclear extract or recombinant STAT3 with binding buffer and poly(dI-dC).
-
Add the test inhibitor at various concentrations to the respective tubes. Include a vehicle control. For specificity controls, add an excess of cold probe to one tube.
-
Incubate the reactions at room temperature for 20-30 minutes to allow for protein-inhibitor interaction.
-
Add the labeled DNA probe to each reaction tube and incubate for another 20 minutes at room temperature to allow for DNA-protein binding.
-
Load the samples onto a native polyacrylamide gel and run the electrophoresis in TBE buffer.
-
Dry the gel (for radiography) or image directly (for fluorescence).
-
Analyze the results: A decrease in the intensity of the shifted band (STAT3-DNA complex) in the presence of the inhibitor indicates inhibition of DNA binding.
-
Protocol 3: Western Blot for Phospho-STAT3 (p-STAT3) and Total STAT3
This protocol assesses the inhibitor's ability to reduce STAT3 phosphorylation in a cellular context.
-
Materials:
-
Cancer cell line with constitutive or inducible STAT3 activation.
-
Cell culture medium and supplements.
-
Test inhibitor compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the STAT3 inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle-treated control.
-
If STAT3 activation is inducible, stimulate the cells with a cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) before harvesting.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 to confirm equal loading and to assess the ratio of phosphorylated to total protein.
-
Protocol 4: In Vivo Mouse Xenograft Model for Efficacy Studies
This protocol outlines a general procedure to evaluate the antitumor efficacy of a STAT3 inhibitor in vivo.[13][18]
-
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice).
-
Human cancer cell line for implantation.
-
Test inhibitor compound formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the STAT3 inhibitor or vehicle to the respective groups. The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule will depend on the compound's pharmacokinetic properties.
-
Measure tumor dimensions with calipers (e.g., 2-3 times per week) and calculate tumor volume (e.g., Volume = (Length x Width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-STAT3) and histological examination.
-
Compare the tumor growth rates between the treated and control groups to determine the inhibitor's efficacy.
-
References
- 1. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - UCL Discovery [discovery.ucl.ac.uk]
- 2. Napabucasin: An Update on the First-in-Class Cancer Stemness Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone [mdpi.com]
- 4. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting STAT3 in a murine model of human breast cancer-induced bone pain delays the onset of nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumen.luc.edu [lumen.luc.edu]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. licorbio.com [licorbio.com]
- 18. Selective small molecule Stat3 inhibitor reduces breast cancer tumor-initiating cells and improves recurrence free survival in a human-xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of action.[1] Non-cleavable linkers represent a significant strategy in ADC design, characterized by their high plasma stability.[2] Unlike cleavable linkers that are designed to release the payload in response to specific triggers in the tumor microenvironment, non-cleavable linkers release the active drug only after the entire ADC is internalized by the target cell and the antibody component is completely degraded within the lysosome.[3][4] This mechanism minimizes premature drug release, thereby reducing off-target toxicity and potentially widening the therapeutic window.[1][5]
Mechanism of Action
The therapeutic action of an ADC equipped with a non-cleavable linker is a multi-step process that relies on the biology of the target cancer cell.[2] The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[2] The complex is then trafficked to the lysosome, an acidic organelle containing a host of proteases.[6][7] Inside the lysosome, the antibody component of the ADC is completely degraded into its constituent amino acids.[2][8] This proteolytic degradation liberates the cytotoxic payload, which remains attached to the linker and a single amino acid residue (typically a lysine or cysteine) from the antibody.[6][8] This payload-linker-amino acid complex is the ultimate active metabolite that exerts the cytotoxic effect, leading to apoptosis of the cancer cell.[9]
Figure 1: Mechanism of Action for an ADC with a Non-Cleavable Linker.
Common Non-Cleavable Linkers
The most prevalent non-cleavable linkers are based on a thioether bond, which is highly stable in circulation. These are typically formed using heterobifunctional reagents that contain a maleimide group.
-
MCC (Maleimidocaproyl-based): Derived from the reagent SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), this linker connects the thiol group of a payload to the amine group of a lysine residue on the antibody.[10][11] The cyclohexane ring provides steric hindrance, which further protects the thioether bond from hydrolysis.[12] The ADC Kadcyla® (Ado-trastuzumab emtansine) famously utilizes the SMCC linker to conjugate the payload DM1.[1][]
-
MC (Maleimidocaproyl): This linker is also used to connect payloads to the antibody, often via reaction with sulfhydryl groups on cysteine residues.[10][11]
Advantages and Limitations
The choice of a non-cleavable linker offers distinct advantages and presents certain limitations that must be considered during ADC development.
Advantages:
-
Enhanced Plasma Stability: Non-cleavable linkers exhibit superior stability in the bloodstream compared to many cleavable counterparts, minimizing the premature release of the cytotoxic payload.[2][4][5] This leads to reduced systemic toxicity and a better safety profile.[1]
-
Improved Therapeutic Index: By ensuring the payload is primarily released inside target cells, non-cleavable linkers can significantly improve the therapeutic index.[1][2] In vivo studies have often shown that ADCs with non-cleavable linkers outperform their cleavable versions.[2]
-
Reduced Off-Target Toxicity: The high stability in circulation directly translates to a lower risk of the cytotoxic drug affecting healthy, non-target tissues.[5][10]
Limitations:
-
Limited Bystander Effect: The released payload-linker-amino acid metabolite is typically charged and less permeable to cell membranes.[2][3][8] This restricts its ability to diffuse out of the target cell and kill adjacent, antigen-negative tumor cells, a phenomenon known as the "bystander effect".[2][9] This can be a disadvantage in treating heterogeneous tumors where antigen expression is varied.[9]
-
Dependence on Internalization and Degradation: The efficacy of these ADCs is entirely dependent on efficient antigen-mediated internalization and subsequent lysosomal degradation.[2][6]
-
Payload Potency: The cytotoxic payload must retain its potency after being modified with the linker and an amino acid.[2][12] Some payloads, like MMAE, are less potent in this modified form, making them less suitable for use with non-cleavable linkers.[2][12] Conversely, payloads like MMAF retain their activity well.[2]
Data Presentation: Comparative Performance
The selection of a linker profoundly impacts the in vitro and in vivo performance of an ADC. The following tables provide a summary of representative quantitative data.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) of ADCs IC₅₀ values represent the concentration of ADC required to inhibit the growth of 50% of cancer cells. A lower value indicates higher potency.
| ADC Configuration | Linker Type | Target Cell Line | IC₅₀ (ng/mL) | Reference |
| Trastuzumab-MCC-DM1 (Kadcyla®) | Non-Cleavable | HER2+ Breast Cancer | ~10-30 | [14][15] |
| Trastuzumab-vc-MMAE | Cleavable | HER2+ Breast Cancer | ~5-20 | [15] |
| Anti-CD22-SMCC-DM1 | Non-Cleavable | CD22+ Lymphoma | ~15-50 | [14] |
| Anti-CD22-SPDB-DM4 | Cleavable | CD22+ Lymphoma | ~0.1-1.0 | [14] |
Table 2: Comparative In Vitro Plasma Stability Stability is often measured by the percentage of intact ADC remaining or the half-life (t½) of the conjugate in plasma.
| Linker Type | ADC Example | Species | Stability Metric | Value | Reference |
| Non-Cleavable (MCC) | Trastuzumab-MCC-DM1 | Human | % Intact ADC @ 7 days | >95% | [4][14] |
| Cleavable (vc-PABC) | Anti-HER2-vc-MMAE | Mouse | t½ (days) | ~3-4 | [16] |
| Cleavable (Hydrazone) | Gemtuzumab ozogamicin | Human | t½ (days) | ~2-3 | [4][17] |
| Non-Cleavable (Thioether) | Anti-CD70-mc-MMAF | Cynomolgus Monkey | % Payload Loss @ 7 days | <10% | [4][6] |
Experimental Protocols
Protocol 1: ADC Conjugation via Lysine Residues using SMCC Linker
This protocol describes the two-step conjugation of a cytotoxic payload (e.g., DM1) to a monoclonal antibody via surface-exposed lysine residues using the heterobifunctional SMCC linker.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Thiol-containing payload (e.g., DM1)
-
Co-solvent (e.g., DMA or DMSO)
-
Reaction Buffer (e.g., 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Workflow Diagram:
Figure 2: General Workflow for ADC Conjugation using an SMCC Linker.
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Adjust the mAb concentration to 5-10 mg/mL.
-
-
Step 1: Antibody Activation (Modification):
-
Dissolve SMCC in a co-solvent like DMA to a concentration of 10 mM.
-
Add a 5- to 10-fold molar excess of the SMCC solution to the mAb solution while gently stirring.
-
Incubate the reaction at room temperature for 1-2 hours. This reaction couples the NHS-ester of SMCC to lysine residues on the antibody, forming a stable amide bond and exposing the maleimide group.
-
-
Purification of Activated Antibody:
-
Remove excess, unreacted SMCC linker using Size Exclusion Chromatography (SEC) or dialysis, exchanging the buffer to the Reaction Buffer (pH 6.5). The slightly acidic pH helps to stabilize the maleimide group.
-
-
Step 2: Payload Conjugation:
-
Dissolve the thiol-containing payload in DMA or DMSO.
-
Add a 1.5- to 2-fold molar excess of the payload (relative to the amount of maleimide groups on the antibody) to the purified, activated mAb solution.
-
Incubate the reaction at room temperature for 4-16 hours, protected from light. The maleimide group on the antibody reacts with the thiol group on the payload to form a stable, non-cleavable thioether bond.
-
-
Purification of the Final ADC:
-
Purify the resulting ADC from unreacted payload and other impurities using SEC.
-
Buffer exchange the final ADC into a formulation buffer (e.g., PBS, pH 7.4) and store at 4°C.
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Assess the level of aggregation using SEC.
-
Confirm the integrity of the conjugate using mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)
This protocol determines the in vitro potency (IC₅₀) of an ADC by measuring its effect on the metabolic activity of cancer cells.[18]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.[19]
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
ADC constructs, unconjugated antibody, and free payload (for controls).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance at ~570 nm.
Workflow Diagram:
Figure 3: Workflow for an In Vitro ADC Cytotoxicity (MTT) Assay.
Procedure:
-
Cell Seeding:
-
Seed both Ag+ and Ag- cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow cells to attach.[18]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated mAb control, and free payload control in complete medium. A typical concentration range might be from 0.01 ng/mL to 1000 ng/mL.
-
Include untreated cells as a negative control.
-
Carefully remove the medium from the wells and add 100 µL of the respective treatment solutions.
-
-
Incubation:
-
Incubate the plates for a period sufficient for ADC internalization and cytotoxicity, typically 72 to 120 hours.[18]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well on a plate reader at a wavelength of 570 nm.
-
Subtract the background absorbance from a blank well.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 6. books.rsc.org [books.rsc.org]
- 7. genemedi.net [genemedi.net]
- 8. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 9. Non-internalising antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00446A [pubs.rsc.org]
- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 11. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Fluorinated Amino Acids into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine can profoundly influence peptide structure, stability, and biological activity. By leveraging the "fluorine advantage," researchers can overcome many of the inherent limitations of peptide-based therapeutics, paving the way for the development of more robust and effective drugs.[1][2] This document provides detailed application notes, experimental protocols, and data on the incorporation of fluorinated amino acids into peptides.
Applications of Peptide Fluorination
The introduction of fluorinated amino acids can significantly enhance the therapeutic potential of peptides in several ways:
-
Enhanced Metabolic Stability: Fluorination can protect peptides from enzymatic degradation by shielding susceptible peptide bonds from proteases, thereby extending their in vivo half-life.[3] This is a crucial aspect of drug development, as it allows for less frequent dosing and potentially better patient compliance.
-
Increased Thermal and Chemical Stability: The incorporation of fluorinated amino acids can enhance the conformational stability of peptides. The strong electron-withdrawing nature of fluorine can induce favorable intramolecular interactions, leading to the stabilization of secondary structures like α-helices and β-sheets.[2][4] This enhanced stability often translates to an increased melting temperature (Tm).
-
Modulation of Binding Affinity and Specificity: The electronic and steric effects of fluorine can alter a peptide's conformation and its interactions with biological targets.[3][5] This allows for the fine-tuning of binding affinity and specificity for receptors or enzymes, potentially leading to more potent and selective therapeutics.
-
Improved Pharmacokinetic Profile: Increased lipophilicity due to fluorination can influence a peptide's absorption, distribution, metabolism, and excretion (ADME) properties, leading to an improved overall pharmacokinetic profile.[2][3]
Quantitative Data on the Effects of Fluorination
The impact of incorporating fluorinated amino acids on peptide properties is often quantifiable. The following tables summarize representative data from various studies.
Table 1: Effect of Fluorination on Peptide Thermal Stability
| Peptide/Protein | Fluorinated Amino Acid | Position of Substitution | ΔTm (°C) | Reference |
| GCN4 Leucine Zipper | Hexafluoroleucine (hFLeu) | Hydrophobic Core | +1.1 per hFLeu | [2] |
| Antiparallel Dimer | Difluoroethylglycine (dFeG) | Hydrophobic Core (Leu9) | Decreased Stability | [2] |
| Antiparallel Dimer | Trifluoroethylglycine (tFeG) | Hydrophobic Core (Leu9) | Decreased Stability | [2] |
| C31/T21 Complex | Difluoroethylglycine (DfeGly) | Ile635 | -4.7 | [6] |
| C31/T21 Complex | 5,5,5-Trifluoro-isoleucine (5³-F₃Ile) | Ile635 | -3.6 | [6] |
| C31/T21 Complex | 5,5,5,5',5',5'-Hexafluoroleucine (5³,5'³-F₆Leu) | Ile635 | -8.7 | [6] |
Table 2: Effect of Fluorination on Proteolytic Stability
| Peptide | Fluorinated Amino Acid | Position | Protease | Outcome | Reference |
| Buforin Analogue | Not Specified | Not Specified | Trypsin | Modest increase in resistance | [7] |
| Magainin Analogue | Not Specified | Not Specified | Trypsin | Modest increase in resistance | [7] |
| Model Peptide | Fluorinated Amino Acids | P2, P1', or P2' | α-Chymotrypsin, Pepsin | Increased stability in only a few cases | [8][9] |
Table 3: Effect of Fluorination on Binding Affinity
| Peptide/Protein | Fluorinated Amino Acid | Target | Change in Affinity | Reference |
| Compstatin | 5-Fluorotryptophan | Complement factor 3 | 4-fold increase | [10] |
| D-galactose chemosensory receptor | 5-Fluorotryptophan | D-galactose | 2.2–3-fold decrease | [10] |
| Lectin from Ralstonia solanacearum (RSL) | 4-Fluorotryptophan | Lewis X (LeX) | Lower affinity (Kd = 67.8 μM vs 32.5 μM for native) | [10] |
| Lectin from Ralstonia solanacearum (RSL) | 5-Fluorotryptophan | Lewis X (LeX) | Similar affinity to native | [10] |
| Lectin from Ralstonia solanacearum (RSL) | 7-Fluorotryptophan | Lewis X (LeX) | Similar affinity to native | [10] |
| GLP-1 Analogue | Hexafluoroleucine (Hfl) | GLP-1 Receptor | Comparable to GLP-1 (IC50 = 5.1 nM vs. 1.9 nM) when substituting Glu-9 | [2] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Fluorinated Amino Acid (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a generic peptide containing a fluorinated amino acid using Fmoc/tBu chemistry.[1]
Materials and Reagents:
-
Fmoc-protected fluorinated amino acid (e.g., Fmoc-Phe(4-F)-OH)
-
Standard Fmoc-protected amino acids (with acid-labile side-chain protection)
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)[3]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents: e.g., HBTU/HOBt or HATU/HOAt[11]
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[3]
-
Cold diethyl ether
-
Fritted syringe or automated peptide synthesizer
Procedure:
-
Resin Swelling: Place the resin in a fritted syringe and swell in DMF for 30-60 minutes.[3][11]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[1]
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[1]
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a deep blue color).[1]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), coupling reagent (e.g., HATU, 4.5 equivalents), and HOAt (4.5 equivalents) in DMF.[11]
-
Add DIPEA or N-methylmorpholine (2-3 times excess relative to the amino acid) to the activation mixture.[3][11]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-4 hours. Note: Coupling times for fluorinated amino acids may need to be extended.[11]
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm complete coupling (beads remain colorless).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the fluorinated amino acid.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptidyl-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the dry resin. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [1]
-
Agitate the mixture at room temperature for 2-3 hours.[1]
-
Filter the cleavage solution from the resin beads into a collection tube.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[1]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Proteolytic Stability Assay
This protocol describes a general method to assess the stability of a fluorinated peptide against a specific protease.[8][12]
Materials and Reagents:
-
Fluorinated peptide stock solution
-
Protease stock solution (e.g., trypsin, chymotrypsin, pepsin) in an appropriate buffer
-
Reaction buffer (e.g., Tris-HCl or PBS for trypsin/chymotrypsin, acetate buffer for pepsin)[9]
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or a specific protease inhibitor)[12]
-
RP-HPLC system with a suitable column (e.g., C8 or C18)
Procedure:
-
Reaction Setup:
-
Prepare a solution of the fluorinated peptide in the reaction buffer at a defined concentration.
-
Equilibrate the peptide solution at the optimal temperature for the protease (e.g., 37°C).
-
Initiate the reaction by adding the protease stock solution to the peptide solution (a typical enzyme:substrate ratio is 1:20 to 1:100 w/w).[12]
-
-
Time-Course Incubation:
-
Incubate the reaction mixture at the optimal temperature with shaking.
-
Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[9]
-
-
Reaction Quenching:
-
Immediately stop the reaction in each aliquot by adding the quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the protease.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the time zero sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the incorporation of fluorinated amino acids into peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. mdpi.com [mdpi.com]
- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Noncanonical Amino Acids on Protein–Carbohydrate Interactions: Structure, Dynamics, and Carbohydrate Affinity of a Lectin Engineered with Fluorinated Tryptophan Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid?
The synthesis typically involves the N-sulfonylation of azetidine-3-carboxylic acid with 4-fluorobenzenesulfonyl chloride in the presence of a suitable base. The reaction is a nucleophilic substitution at the sulfonyl group.
Q2: What are the critical parameters to control for maximizing the yield?
Key parameters to optimize include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. Careful control of these factors can minimize side reactions and improve the overall yield and purity of the product.
Q3: What are the common side reactions to be aware of?
The most common side reaction is the hydrolysis of 4-fluorobenzenesulfonyl chloride by water present in the reaction mixture, which forms 4-fluorobenzenesulfonic acid.[1] Another potential side reaction is the formation of oligomeric byproducts if the reaction conditions are not carefully controlled.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2] These techniques can be used to track the consumption of the starting materials and the formation of the desired product.
Q5: What are the recommended purification methods for the final product?
The final product can be purified by crystallization, column chromatography on silica gel, or preparative high-performance liquid chromatography (HPLC). The choice of method will depend on the scale of the reaction and the purity requirements. Recrystallization is often a cost-effective method for larger scales.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive 4-fluorobenzenesulfonyl chloride due to hydrolysis.[1] 2. Inappropriate base or solvent. 3. Low reaction temperature. | 1. Use fresh or properly stored 4-fluorobenzenesulfonyl chloride. Ensure anhydrous reaction conditions.[1] 2. Screen different bases (e.g., triethylamine, DIPEA, NaHCO₃, K₂CO₃) and solvents (e.g., DCM, THF, acetonitrile, water/acetone mixture). 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Presence of a Major Byproduct Corresponding to 4-Fluorobenzenesulfonic Acid | Hydrolysis of 4-fluorobenzenesulfonyl chloride.[1] | 1. Ensure all glassware is thoroughly dried. 2. Use anhydrous solvents. 3. Add the sulfonyl chloride slowly to the reaction mixture to minimize its exposure to any residual water. |
| Formation of a Sticky or Oily Product Instead of a Precipitate | 1. Presence of impurities. 2. Incorrect pH during workup. | 1. Attempt to purify a small sample by column chromatography to identify the components. 2. Carefully adjust the pH of the aqueous solution during workup to the isoelectric point of the product to induce precipitation. |
| Difficulty in Removing the Base (e.g., Triethylamine Hydrochloride) | The salt is soluble in the product or co-precipitates. | 1. Wash the crude product with cold water or a suitable organic solvent in which the salt is soluble but the product is not. 2. Consider using a solid-supported base that can be easily filtered off after the reaction. |
| Product is Contaminated with Unreacted Azetidine-3-carboxylic Acid | Insufficient amount of 4-fluorobenzenesulfonyl chloride or incomplete reaction. | 1. Use a slight excess (1.1-1.2 equivalents) of 4-fluorobenzenesulfonyl chloride. 2. Increase the reaction time or temperature and monitor by TLC or LC-MS until the starting material is consumed. |
Experimental Protocols
General Protocol for N-Sulfonylation of Azetidine-3-carboxylic Acid
This protocol is a general guideline and may require optimization.
Materials:
-
Azetidine-3-carboxylic acid
-
4-Fluorobenzenesulfonyl chloride[5]
-
Base (e.g., Triethylamine, Sodium Bicarbonate)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of water and a water-miscible organic solvent like acetone or dioxane)
-
Hydrochloric acid (HCl) for workup
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Dissolution: Dissolve azetidine-3-carboxylic acid (1.0 eq.) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. If using an inorganic base like sodium bicarbonate, it can be added at this stage.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: If using a liquid organic base like triethylamine (1.5-2.0 eq.), add it dropwise to the cooled solution.
-
Sulfonyl Chloride Addition: Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.1 eq.) in the reaction solvent to the mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
If using an organic solvent, wash the reaction mixture with water.
-
Acidify the aqueous layer with HCl to a pH of approximately 2-3 to precipitate the product.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate.
-
-
Isolation:
-
If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If extracted, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography.[3][4]
Data Presentation: Optimization of Reaction Conditions (Hypothetical Data)
The following table summarizes hypothetical results from an optimization study to provide a framework for experimentation.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.5) | DCM | 0 to RT | 12 | 65 |
| 2 | DIPEA (1.5) | DCM | 0 to RT | 12 | 68 |
| 3 | NaHCO₃ (2.0) | Water/Acetone (1:1) | RT | 24 | 75 |
| 4 | K₂CO₃ (2.0) | Water/Dioxane (1:1) | RT | 24 | 78 |
| 5 | NaHCO₃ (2.0) | Water/Acetone (1:1) | 40 | 8 | 82 |
Visualizations
Caption: Experimental workflow for the synthesis of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid.
Caption: Simplified reaction pathway for the N-sulfonylation reaction.
References
Technical Support Center: Purification of Azetidine-3-Carboxylic Acid Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of azetidine-3-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying azetidine-3-carboxylic acid derivatives?
A1: Column chromatography on silica gel is a frequently used method for the purification of azetidine derivatives.[1] A gradient elution, starting with a non-polar solvent system and gradually increasing in polarity, can effectively separate the desired product from impurities.[1] For solid compounds, recrystallization is also a highly effective purification technique.[1][2]
Q2: How do I choose the right protecting group for the azetidine nitrogen during purification?
A2: The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the azetidine nitrogen due to its stability under various reaction conditions.[1] It can be easily removed using acidic conditions.[1] Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can also be employed and offer different deprotection methods, allowing for orthogonal strategies in multi-step syntheses.[1]
Q3: What are the key spectroscopic features to confirm the presence of an N-Boc protected azetidine?
A3: In ¹H NMR spectroscopy, the protons on the azetidine ring typically show as multiplets between 3.5-4.5 ppm. A characteristic singlet for the tert-butyl protons of the Boc group will appear around 1.4 ppm. In ¹³C NMR, the azetidine ring carbons usually resonate between 35 and 60 ppm, with the carbonyl carbon of the Boc group appearing around 155 ppm.[1]
Q4: Can I purify azetidine-3-carboxylic acids using acid-base extraction?
A4: Yes, acid-base extraction is a classic and effective method for the initial purification of carboxylic acids. The general principle involves dissolving the crude product in an organic solvent and extracting it with an aqueous base (like sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt. The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and finally acidified to precipitate the purified carboxylic acid, which can then be extracted back into an organic solvent.[3]
Troubleshooting Guide
Problem: My compound is degrading on the silica gel column.
-
Possible Cause: The silica gel is acidic and can cause the degradation of sensitive azetidine derivatives, particularly due to the strained four-membered ring.[1][4]
-
Solution 1: Deactivate the Silica Gel. Before running the column, you can neutralize the acidic sites on the silica gel by treating it with a base like triethylamine.[4] It is also highly recommended to add 0.5-1% triethylamine (TEA) to the mobile phase.[4]
-
Solution 2: Use an Alternative Stationary Phase. If degradation continues, consider switching to a less acidic stationary phase such as neutral alumina or Florisil.[4]
-
Solution 3: Minimize Residence Time. Employ flash chromatography with a faster flow rate to reduce the amount of time your compound is in contact with the stationary phase.[4]
Problem: The desired compound is not eluting from the column.
-
Possible Cause: The compound is strongly adsorbed to the stationary phase, which can be common for polar molecules like amino acids.[4]
-
Solution: If your compound has not eluted after passing a significant volume of the mobile phase, you can try to flush the column with a highly polar solvent system. A mixture such as 10% methanol in dichloromethane with 1% ammonia is often effective at eluting strongly retained compounds.[4]
Problem: The purified product still contains impurities.
-
Possible Cause 1: Inappropriate Solvent System. The chosen eluent may not have sufficient selectivity to separate the product from a specific impurity.
-
Solution 1: Methodically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides better separation. Consider using a combination of three solvents to fine-tune the polarity.
-
Possible Cause 2: Co-elution. An impurity may have a very similar polarity to your product, causing it to elute at the same time.
-
Solution 2: If column chromatography is insufficient, a secondary purification method may be necessary. For solid compounds, recrystallization from a suitable solvent can be very effective at removing closely related impurities.[2] High-Performance Liquid Chromatography (HPLC) can also offer higher resolution for difficult separations.
Data Presentation
Table 1: Typical Solvent Systems for Flash Chromatography of Azetidine Derivatives.
| Derivative Type | Stationary Phase | Typical Eluent System | Additive | Reference |
| N-Boc-azetidine esters | Silica Gel | n-Hexane / Ethyl Acetate | - | [5] |
| 3-Arylazetidines | Silica Gel | iso-Hexane / Ethyl Acetate | - | |
| General Azetidines | Silica Gel | Hexane or Heptane / Ethyl Acetate | 0.5-1% Triethylamine (TEA) | |
| Highly Polar Azetidines | Silica Gel | Dichloromethane / Methanol | 1% Ammonia | [4] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is stable and free of cracks or air bubbles.
-
Equilibration: Equilibrate the packed column by running the initial, low-polarity mobile phase through it for several column volumes.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully apply the sample to the top of the column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the eluent based on TLC analysis. For azetidine derivatives, a common mobile phase is a mixture of hexane and ethyl acetate, often with a small amount of triethylamine (0.5-1%) added to prevent streaking and degradation.[4]
-
Fraction Collection: Collect fractions and monitor their composition using TLC or another appropriate analytical method.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Acid-Base Extraction for Azetidine-3-carboxylic Acid
-
Dissolution: Dissolve the crude sample containing the azetidine-3-carboxylic acid in a suitable organic solvent like ethyl acetate.
-
Basification & Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (or a dilute NaOH solution). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The azetidine-3-carboxylate salt will be in the aqueous layer.
-
Separation & Washing: Drain the lower aqueous layer. Wash the organic layer one or two more times with the basic solution to ensure complete extraction. Combine all aqueous extracts.
-
Back-Extraction: Wash the combined aqueous layers with the organic solvent (e.g., ethyl acetate) to remove any neutral or basic impurities that may be present.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate or become insoluble in water.[3]
-
Final Extraction: Extract the acidified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified azetidine-3-carboxylic acid.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Aryl-3-Carboxylic Acid Azetidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aryl-3-carboxylic acid azetidines. The inherent ring strain and multifunctional nature of these compounds present unique synthetic challenges. This guide offers practical solutions and detailed protocols to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of 3-aryl-3-carboxylic acid azetidines?
A1: The main hurdles in synthesizing these molecules stem from the strained four-membered azetidine ring, which makes them prone to ring-opening reactions. Other common issues include low yields in cyclization steps, difficulties in purifying the polar and often basic products, and the potential for competing side reactions such as polymerization or elimination. The choice of starting materials, protecting groups, and reaction conditions is critical to successfully overcome these challenges.[1][2]
Q2: Which N-protecting group is most suitable for the synthesis of 3-aryl-3-carboxylic acid azetidines?
A2: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen. It is stable under a variety of reaction conditions, including those for cross-coupling and some cyclization reactions, and can be readily removed under acidic conditions.[2] The carbobenzyloxy (Cbz) group is another common choice and has been shown to be crucial for reactivity in certain synthetic routes, such as Friedel-Crafts reactions, by stabilizing carbocation intermediates.[3][4] The choice between Boc, Cbz, or other protecting groups will depend on the specific synthetic route and the orthogonality required for subsequent reaction steps.
Q3: How can I effectively purify my 3-aryl-3-carboxylic acid azetidine derivative?
A3: Purification of azetidine derivatives can be challenging due to their polarity and basicity, which can lead to tailing or streaking on silica gel chromatography.[5] A common and effective technique is to add a basic modifier, such as 0.1-2% triethylamine (TEA), to the eluent system (e.g., Hexane/Ethyl Acetate).[5] This minimizes the interaction of the basic azetidine nitrogen with the acidic silanol groups of the silica gel. For highly polar carboxylic acid derivatives, reverse-phase chromatography or ion-exchange chromatography may be necessary. Alternatively, adding a small amount of acetic acid or TFA to the mobile phase can improve peak shape for acidic compounds on normal phase silica.[6]
Q4: My intramolecular cyclization to form the azetidine ring is giving a low yield. What are the likely causes and how can I troubleshoot this?
A4: Low yields in intramolecular cyclization are a frequent problem. Potential causes include:
-
Competing Intermolecular Reactions: At high concentrations, the linear precursor may react with other molecules, leading to dimers or polymers. Running the reaction at high dilution can favor the intramolecular cyclization.
-
Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, especially with sterically hindered substrates or when using strong, non-nucleophilic bases.
-
Poor Leaving Group: The efficiency of the cyclization is highly dependent on the quality of the leaving group. Tosylates (Ts) and mesylates (Ms) are commonly used and are generally effective.[7]
To troubleshoot, consider optimizing the base, solvent, and temperature. A weaker, non-hindered base might reduce elimination, and screening different solvents can significantly impact the reaction outcome.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during key synthetic steps.
Problem 1: Low Yield in Palladium-Catalyzed Arylation (e.g., Suzuki-Miyaura Coupling)
-
Symptoms: Incomplete conversion of the starting material (e.g., N-Boc-3-iodoazetidine or a boronic ester derivative), formation of significant side products, or low isolated yield of the desired 3-aryl-azetidine derivative.
-
Possible Causes & Solutions:
| Cause | Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is fresh and handled under an inert atmosphere to prevent oxidation. Screen different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands (e.g., SPhos, XPhos). |
| Homocoupling of Boronic Acid | This side reaction can be minimized by using a less reactive boronic acid derivative (e.g., a pinacol boronate ester) or by carefully controlling the reaction stoichiometry. |
| Deboronation of the Boronic Acid | This can occur in the presence of protic solvents or acidic impurities. Ensure all reagents and solvents are anhydrous and consider using a milder base. |
| Inappropriate Base or Solvent | The choice of base and solvent is crucial. Screen different combinations, such as K₂CO₃ in dioxane/water or K₃PO₄ in toluene.[8] |
Problem 2: Ring Opening of the Azetidine Ring
-
Symptoms: Formation of unexpected linear byproducts, often observed during acidic workup or purification.
-
Possible Causes & Solutions:
| Cause | Solution |
| Strongly Acidic Conditions | The strained azetidine ring is susceptible to cleavage under strong acidic conditions.[3] Avoid prolonged exposure to strong acids. If an acidic workup is necessary, use a milder acid (e.g., saturated NH₄Cl) and keep the exposure time to a minimum. |
| Lewis Acid-Mediated Ring Opening | Some Lewis acids used in reactions like Friedel-Crafts can promote ring opening, especially with electron-rich substituents on the azetidine ring.[9] Carefully select the Lewis acid and optimize the reaction temperature. |
| N-Acyl or N-Sulfonyl Activation | Acylation or sulfonylation of the azetidine nitrogen can activate the ring towards nucleophilic attack and subsequent ring opening.[3] If this is a problem, consider alternative protecting groups. |
Data Presentation
The following tables summarize quantitative data for key synthetic steps to aid in the selection of reaction conditions.
Table 1: Comparison of Conditions for Intramolecular Cyclization to form the Azetidine Ring
| Entry | Precursor | Leaving Group | Base | Solvent | Temperature | Yield (%) |
| 1 | γ-amino alcohol | Mesylate (Ms) | NaH | THF | rt to reflux | 85[10] |
| 2 | γ-chloro amine | Chloride (Cl) | NaH | THF | rt | 92[10] |
| 3 | γ-amino alcohol | Tosylate (Ts) | K₂CO₃ | MeOH | reflux | 85[10] |
Table 2: Optimization of Gold-Catalyzed Oxidative Cyclization for Azetidin-3-one Synthesis
| Entry | Catalyst (mol%) | Oxidant | Additive | Solvent | Yield (%) |
| 1 | [IPrAuCl]/AgOTf (5) | 5-NO₂-Pyridine N-oxide | MsOH | Dioxane | 65[11] |
| 2 | [JohnphosAu(NCMe)]SbF₆ (5) | 5-NO₂-Pyridine N-oxide | MsOH | Dioxane | 75[11] |
| 3 | [JohnphosAu(NCMe)]SbF₆ (5) | 5-NO₂-Pyridine N-oxide | - | Dioxane | 82[11] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-iodoazetidine
This protocol describes the synthesis of a key intermediate for subsequent cross-coupling reactions.
-
Mesylation of N-Boc-3-hydroxyazetidine: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon). Cool the solution to 0 °C. Add triethylamine (1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude mesylate, which is often used without further purification.
-
Iodide Displacement: Dissolve the crude mesylate in acetone or DMF. Add sodium iodide (3.0 eq) and heat the reaction mixture to reflux. Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature, and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to afford N-Boc-3-iodoazetidine.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the arylation of N-Boc-3-iodoazetidine.
-
To a reaction vessel, add N-Boc-3-iodoazetidine (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (2 mol%), and a suitable phosphine ligand such as SPhos (4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and a degassed aqueous solution of K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 0.1% triethylamine) to yield the N-Boc-3-aryl-azetidine.
Protocol 3: Hydrolysis of the Ester to the Carboxylic Acid
This protocol describes the final deprotection of the ester to yield the target 3-aryl-3-carboxylic acid azetidine.
-
Dissolve the N-Boc-3-aryl-3-azetidinecarboxylate ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2-3 eq) and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc-3-aryl-3-carboxylic acid azetidine.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of 3-aryl-3-carboxylic acid azetidines.
Caption: Troubleshooting workflow for low yield in azetidine synthesis.
Caption: Common synthetic pathways to 3-aryl-3-carboxylic acid azetidines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 3,3-Diarylazetidines by Calcium(II)-Catalyzed Friedel-Crafts Reaction of Azetidinols with Unexpected Cbz Enhanced Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Azetidine Synthesis
Welcome to the technical support center for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to regioselectivity in their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: How can I control regioselectivity in intramolecular cyclizations to favor azetidine (4-exo) over pyrrolidine (5-endo) formation?
Controlling the regioselectivity between the kinetically favored 4-exo cyclization (forming azetidines) and the thermodynamically favored 5-endo cyclization (forming pyrrolidines) is a common challenge.[1] Key strategies involve the careful selection of substrates, catalysts, and reaction conditions.
-
Substrate Stereochemistry : The stereochemistry of the starting material is critical. For instance, in the intramolecular aminolysis of 3,4-epoxy amines, cis-isomers preferentially undergo C3-selective attack (4-exo-tet) to form azetidines.[2][3] In contrast, trans-isomers tend to undergo C4-selective attack (5-endo-tet) to yield pyrrolidines.[2][3]
-
Catalyst Choice : Lewis acids, particularly lanthanide triflates like La(OTf)₃, are highly effective at promoting the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields.[2][3] These catalysts activate the epoxide without being quenched by the basicity of the amine nucleophile.[2][3]
-
Base and Leaving Group : In the cyclization of γ-haloamines or other substrates with a leaving group, the choice of base is crucial. Strong, non-nucleophilic bases are often required. For example, a superbase mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (KOtBu) has been used to induce regio- and diastereoselective formation of 2-arylazetidines from oxiranylmethyl-benzylamine derivatives.[1] The nature of the leaving group (e.g., halogens, mesylates) also influences the reaction rate and selectivity.[2][3]
Q2: What is the role of a Lewis acid in controlling regioselectivity during azetidine synthesis from epoxides?
Lewis acids play a pivotal role in activating the epoxide ring towards nucleophilic attack and directing the regiochemical outcome.
-
Epoxide Activation : The Lewis acid coordinates to the oxygen atom of the epoxide, polarizing the C-O bonds and making the carbon atoms more electrophilic.
-
Directing Nucleophilic Attack : In the case of La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, the catalyst promotes a C3-selective attack, leading to the formation of the azetidine ring.[2][3] This is a notable deviation from the more common C4-selective opening seen with the corresponding trans-isomers, which leads to pyrrolidines.[2][3] Computational studies suggest this selectivity arises from the coordination of the lanthanum (III) ion with the substrate.[2][3]
-
Tolerance to Basic Amines : A significant advantage of lanthanide(III) triflates is their ability to function as effective catalysts for epoxide ring-opening even in the presence of highly basic amine nucleophiles, which would typically quench stronger Lewis or Brønsted acids.[2][3]
Q3: What factors influence regioselectivity in [2+2] cycloadditions for azetidine synthesis?
[2+2] cycloadditions, such as the aza-Paternò-Büchi reaction, are powerful methods for constructing the azetidine core.[4][5][6][7] Regioselectivity is governed by several factors:
-
Electronic Properties of Reactants : The electronic nature of the substituents on both the imine (or oxime) and the alkene component dictates the orbital interactions and the stability of potential intermediates, thereby influencing which new C-C bonds are formed.
-
Photocatalyst and Reaction Conditions : In visible-light-mediated [2+2] photocycloadditions, the choice of the photocatalyst is crucial.[4][5] An iridium-based photocatalyst, for example, can activate 2-isoxazoline-3-carboxylates via triplet energy transfer, enabling cycloaddition with a wide range of alkenes with high regioselectivity.[4][7]
-
Substrate Structure : The steric and electronic properties of the starting materials are determinant. For example, in the photosensitized cycloaddition of N-sulfonylimines, modulation of the imine structure can switch the reaction pathway between a [4+2] and a [2+2] cycloaddition, each with its own regiochemical outcome.[6] When reacting with alkynes, high regioselectivity is often observed.[6]
Troubleshooting Guides
Problem 1: Poor regioselectivity (mixture of azetidine and pyrrolidine) in the cyclization of 3,4-epoxy amines.
Symptom: The reaction yields a mixture of the desired azetidine (from 4-exo cyclization) and the isomeric pyrrolidine (from 5-endo cyclization).
Logical Flow for Troubleshooting:
Caption: Troubleshooting workflow for poor regioselectivity.
| Possible Cause | Recommended Solution |
| Incorrect Substrate Stereochemistry | The use of a trans-3,4-epoxy amine substrate strongly favors the 5-endo cyclization pathway to form a pyrrolidine.[2][3] Verify the stereochemistry of your starting material. For azetidine synthesis via this route, the cis-isomer is required. |
| Inefficient Catalysis | The reaction may be proceeding through a non-selective thermal pathway if the catalyst is absent, insufficient, or deactivated. Ensure the use of an effective Lewis acid catalyst. La(OTf)₃ is reported to be highly selective for this transformation.[2][3] Scandium triflate (Sc(OTf)₃) can also be effective, though it may require longer reaction times.[2] |
| Suboptimal Solvent | The solvent can influence reaction rates and selectivity. While solvents like DCE are effective, coordinative solvents such as acetonitrile (MeCN) and tetrahydrofuran (THF) can also provide good selectivity, although reaction times may be longer.[2] Screen a panel of solvents to find the optimal conditions for your specific substrate. |
Data & Protocols
Data Presentation: Optimization of La(OTf)₃-Catalyzed Cyclization
The following table summarizes data on the optimization of reaction conditions for the La(OTf)₃-catalyzed intramolecular aminolysis of a model cis-3,4-epoxy amine to form an azetidine.
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C3:C4) |
| 1 | La(OTf)₃ (10) | DCE | 60 | 3 | 94 | >20:1 |
| 2 | La(OTf)₃ (10) | Toluene | 60 | 3 | 85 | >20:1 |
| 3 | La(OTf)₃ (10) | MeCN | 60 | 24 | 75 | >20:1 |
| 4 | La(OTf)₃ (10) | THF | 60 | 24 | 68 | >20:1 |
| 5 | Sc(OTf)₃ (10) | DCE | 60 | 12 | 75 | >20:1 |
| 6 | None | DCE | 60 | 24 | No Reaction | - |
Data adapted from reference[2]. Yields are NMR yields. Regioselectivity was determined by ¹H NMR analysis of the crude product.
Experimental Protocols
Key Experiment: General Procedure for La(OTf)₃-Catalyzed Regioselective Azetidine Synthesis[2]
This protocol describes a general method for the synthesis of 3-hydroxyazetidines from cis-3,4-epoxy amines.
Workflow Diagram:
Caption: Experimental workflow for regioselective synthesis.
Methodology:
-
Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., Argon), add the cis-3,4-epoxy amine substrate (1.0 equiv).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M.
-
Catalyst Addition: To the resulting solution, add lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (0.10 equiv).
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired azetidine product.
Visualizing Competing Pathways
The regioselectivity in the intramolecular aminolysis of 3,4-epoxy amines is determined by the competition between the 4-exo-tet and 5-endo-tet cyclization pathways. The catalyst and substrate stereochemistry are key to directing the reaction toward the desired 4-exo-tet product.
Caption: Competing cyclization pathways for cis-epoxy amines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Stability Issues of Azetidine-Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges associated with azetidine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for azetidine-containing compounds?
A1: The principal stability issue for azetidine-containing compounds is the cleavage of the four-membered ring, which is driven by its inherent ring strain.[1][2][3] The two most common degradation pathways are:
-
Acid-Catalyzed Ring-Opening: Under acidic conditions, the azetidine nitrogen is protonated, forming a highly reactive azetidinium ion. This intermediate is susceptible to nucleophilic attack, leading to ring cleavage.[1][4][5] The rate of this degradation is highly dependent on the pH and the pKa of the azetidine nitrogen.[1]
-
Nucleophilic Ring-Opening: The azetidine ring can be attacked by nucleophiles. This pathway is particularly relevant when an electron-withdrawing group (e.g., acyl, sulfonyl) is attached to the azetidine nitrogen, which activates the ring towards attack.[5] In some cases, intramolecular nucleophilic attack by a pendant functional group, such as an amide, can also occur.[1]
Q2: My azetidine-containing compound is degrading during my synthetic workup which involves acidic conditions. What is happening and how can I prevent it?
A2: Degradation under acidic conditions is likely due to acid-catalyzed ring-opening of the azetidine moiety.[4][5] The protonation of the azetidine nitrogen forms a reactive azetidinium ion, which is then opened by a nucleophile present in the reaction mixture (e.g., water, chloride ions).[1][4]
Troubleshooting Steps:
-
pH Neutralization: Carefully neutralize the reaction mixture to a pH of ~7.0 before extraction and purification.
-
Avoid Strong Acids: If possible, use milder acids or alternative synthetic routes that do not require strongly acidic conditions.
-
Temperature Control: Perform the workup at low temperatures to minimize the rate of degradation.
-
Structural Modification: In the long term, consider synthesizing analogues with a lower azetidine nitrogen pKa. For example, substituting an N-aryl group with an N-heteroaryl group can decrease the basicity of the nitrogen, making it less prone to protonation and subsequent degradation.[1]
Q3: I am observing unexpected peaks in the HPLC analysis of my stored azetidine compound. What could be the cause?
A3: The appearance of new peaks in your HPLC chromatogram upon storage suggests that your compound is degrading. The most likely causes are hydrolysis or other ring-opening reactions.[6][7] The stability of azetidine compounds is highly dependent on factors like pH, temperature, and exposure to light.[8][9]
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study to identify the potential degradation products and their retention times. This involves subjecting your compound to stress conditions (acid, base, oxidation, heat, light).[8][10]
-
LC-MS Analysis: Use LC-MS to determine the mass of the unexpected peaks and help elucidate the structures of the degradation products.[6][11]
-
Storage Conditions: Review your storage conditions. Azetidine compounds should ideally be stored at low temperatures, protected from light, and in a neutral, anhydrous environment.
-
Formulation: If the compound is in solution, ensure the pH of the solvent is neutral and consider using a buffer system to maintain pH stability.[9]
Troubleshooting Guides
Guide 1: HPLC Analysis Issues
| Problem | Potential Cause | Recommended Solution |
| New peaks appear over time in stability samples. | Compound degradation. | Perform a forced degradation study and LC-MS analysis to identify the degradants.[6][7][10] Optimize storage conditions (temperature, light protection, pH). |
| Poor peak shape or tailing. | Interaction of the basic azetidine nitrogen with residual silanols on the HPLC column. | Use a mobile phase with a suitable buffer (e.g., phosphate buffer) or an additive like trifluoroacetic acid (TFA). Consider using a base-deactivated column. |
| Inconsistent retention times. | Fluctuation in mobile phase pH or temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. |
Guide 2: Synthesis and Purification Challenges
| Problem | Potential Cause | Recommended Solution |
| Low yield after purification by silica gel chromatography. | Degradation on acidic silica gel. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina or a C18 reversed-phase column. |
| Compound decomposes during N-functionalization (e.g., acylation). | The introduced group activates the ring towards nucleophilic attack. | Use mild reaction conditions and non-nucleophilic bases. Consider alternative functionalization strategies if the desired group is too activating.[5] |
| Difficulty in achieving intramolecular cyclization to form the azetidine ring. | Ring strain; poor nucleophilicity of the nitrogen. | Use a strong, non-nucleophilic base for the cyclization step.[12] Ensure high dilution conditions to favor intramolecular reaction over intermolecular polymerization. |
Quantitative Data Summary
The stability of azetidine-containing compounds is highly sensitive to pH, which is directly related to the pKa of the azetidine nitrogen. The following table summarizes stability data for a series of N-substituted aryl azetidines at pH 1.8.
| Compound | N-Substituent | Azetidine Nitrogen pKa (Calculated) | Half-life (T1/2) at pH 1.8 |
| 1 | 3-Pyridyl | -1.1 | > 24 h |
| 2 | 2-Pyridyl | 0.8 | > 24 h |
| 3 | 4-Pyridyl | 1.1 | > 24 h |
| 4 | Phenyl | 2.9 | 1.2 h |
| 5 | 4-Methoxy-phenyl | 3.3 | 1.2 h |
| 6 | 4-Cyano-phenyl | 0.5 | < 10 min |
| Data adapted from a study on N-substituted azetidines.[1] The study highlights that a lower pKa of the azetidine nitrogen correlates with greater stability in acidic conditions.[1] |
Visualizations
Degradation Pathways
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Technical Support Center: Synthesis of Functionalized Azetidines
Welcome to the Technical Support Center for the Synthesis of Functionalized Azetidines. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing the synthesis of this critical heterocyclic motif.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My azetidine ring formation is resulting in very low yields. What are the common causes and how can I improve it?
Low yields are a frequent challenge in azetidine synthesis due to the high ring strain of the four-membered ring.[1][2] Several factors can contribute to this issue:
-
Competing Side Reactions: The formation of more stable five- or six-membered rings, such as pyrrolidines, is a common competing pathway.[1][2]
-
Unfavorable Reaction Kinetics: The activation energy for forming the strained four-membered ring can be high.[2]
-
Steric Hindrance: Bulky substituents on the substrate can impede the intramolecular cyclization necessary for ring formation.[2]
-
Inappropriate Leaving Group: The efficiency of the intramolecular nucleophilic substitution is highly dependent on the choice of the leaving group.[3]
-
Suboptimal Reaction Conditions: Parameters such as temperature, solvent, and catalyst concentration can significantly influence the reaction's efficiency.[2]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically screen different solvents, adjust the reaction temperature, and vary the catalyst loading. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, changing the solvent from dichloromethane (CH₂Cl₂) to 1,2-dichloroethane (DCE) can improve yields.[2]
-
Select an Appropriate Leaving Group: If your substrate contains a hydroxyl group, convert it to a better leaving group such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).[3]
-
Control Reaction Concentration: For intramolecular cyclizations, using high dilution conditions can favor the desired ring closure over intermolecular side reactions like polymerization.[3]
-
Choose the Right Base: When using a γ-haloamine, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often necessary to deprotonate the amine without competing in the substitution reaction.[3]
Q2: I am observing the formation of a significant amount of pyrrolidine byproduct. How can I minimize this side reaction?
The formation of the thermodynamically more stable five-membered pyrrolidine ring is a primary side reaction in many azetidine syntheses.[1][2]
Strategies to Minimize Pyrrolidine Formation:
-
Kinetic Control: Lowering the reaction temperature may favor the formation of the kinetically controlled azetidine product over the thermodynamically favored pyrrolidine.[2]
-
Solvent Selection: The choice of solvent can influence the selectivity. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, coordinative solvents like acetonitrile (MeCN) and tetrahydrofuran (THF) showed good selectivity for the azetidine product.[4]
-
Catalyst Choice: The nature of the catalyst can play a crucial role. For instance, in palladium-catalyzed intramolecular C-H amination, the ligand and palladium source can influence the selectivity of the cyclization.
Q3: The purification of my crude azetidine product is proving to be difficult. What are the recommended methods?
Purification of azetidines can be challenging due to their polarity and potential for degradation on silica gel.
Recommended Purification Techniques:
-
Column Chromatography:
-
Alumina: Using neutral or basic alumina can be a good alternative to silica gel to prevent the degradation of acid-sensitive azetidines.[2]
-
Silica Gel: If silica gel is used, it is often beneficial to neutralize it with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
-
Recrystallization: For solid azetidine derivatives, recrystallization from an appropriate solvent system can be a highly effective purification method.
-
Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure can be an excellent purification technique.[2]
Quantitative Data on Side Reactions
The following tables summarize quantitative data on the effect of reaction conditions on the yield of azetidines and the formation of side products.
Table 1: Effect of Solvent on the La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [4]
| Entry | Solvent | Temperature (°C) | Azetidine Yield (%) | Pyrrolidine Yield (%) | Azetidine:Pyrrolidine Ratio |
| 1 | DCE | Reflux | 81 | Trace | >20:1 |
| 2 | Benzene | Reflux | 65 | 5 | 13:1 |
| 3 | MeCN | Reflux | 75 | Trace | >20:1 |
| 4 | THF | Reflux | 70 | Trace | >20:1 |
Table 2: Influence of Catalyst on the Intramolecular Aminolysis of a cis-3,4-Epoxy Amine in DCE [4]
| Entry | Catalyst (5 mol%) | Time (h) | Azetidine Yield (%) |
| 1 | La(OTf)₃ | 2.5 | 81 |
| 2 | Sc(OTf)₃ | 5 | 62 |
| 3 | LiOTf | 2.5 | Complex Mixture |
| 4 | Ni(ClO₄)₂·6H₂O | 2.5 | 35 |
| 5 | TfOH | 2.5 | 20 |
| 6 | None | 2.5 | No Reaction |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis [1][5]
This protocol describes the synthesis of a picolinamide-protected azetidine via intramolecular C-H amination.
Materials:
-
Picolinamide-protected amine substrate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phenyliodine diacetate (PhI(OAc)₂)
-
Toluene
-
Argon or Nitrogen gas
Procedure:
-
To a reaction vial, add the picolinamide-protected amine substrate (1.0 equiv), Pd(OAc)₂ (2.5 mol %), and PhI(OAc)₂ (2.5 equiv).
-
Add anhydrous toluene to achieve a substrate concentration of 0.1 M.
-
Purge the vial with argon or nitrogen for 5-10 minutes.
-
Seal the vial and heat the reaction mixture at 100-110 °C for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Visible-Light-Mediated Aza Paternò-Büchi Reaction for Azetidine Synthesis [6]
This protocol describes the synthesis of a bicyclic azetidine via an intramolecular [2+2] photocycloaddition.
Materials:
-
Alkene-tethered oxime substrate
-
fac-[Ir(ppy)₃] (or other suitable photocatalyst)
-
Acetonitrile (or other suitable solvent)
-
Blue LED light source
Procedure:
-
In a reaction vessel, dissolve the alkene-tethered oxime substrate (1.0 equiv) and the photocatalyst (e.g., fac-[Ir(ppy)₃], 1 mol %) in the chosen solvent to a concentration of 0.01-0.1 M.
-
Degas the solution by sparging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Seal the vessel and irradiate with a blue LED light source at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in azetidine synthesis.
Caption: Logical workflow for minimizing pyrrolidine byproduct formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 5. Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic Acid
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the scale-up synthesis of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid (CAS: 866043-35-8).[1][2] It is intended for researchers, chemists, and process development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for the scale-up of this compound?
A1: The most common and scalable approach is a three-step synthesis starting from azetidine-3-carboxylic acid. The strategy involves:
-
Esterification: Protection of the carboxylic acid moiety of the starting material, typically as an ethyl or methyl ester, to prevent unwanted side reactions.
-
N-Sulfonylation: Reaction of the azetidine ester intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a suitable base.
-
Saponification: Hydrolysis of the ester group under basic conditions to yield the final carboxylic acid product.
Q2: What are the critical starting material specifications?
A2: The quality of your starting materials is crucial for a successful scale-up. Please refer to the specifications in Table 1. High purity of azetidine-3-carboxylic acid and 4-fluorobenzenesulfonyl chloride is essential to minimize side reactions and simplify purification.
Q3: What safety precautions should be taken during this synthesis?
A3: 4-Fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The N-sulfonylation step can be exothermic, especially on a large scale; therefore, controlled addition of reagents and adequate cooling are necessary.
Q4: How can I monitor the progress of the reactions?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the consumption of starting materials and the formation of the product at each step. Thin-Layer Chromatography (TLC) can also be used for quick in-process checks.
Q5: What is the typical purity profile for the final product?
A5: For pharmaceutical applications, the target purity is typically >99%.[1] Common process-related impurities may include unreacted starting materials, the ester intermediate, and by-products from the hydrolysis of the sulfonyl chloride. Refer to Table 3 for typical final product specifications.
Experimental Protocols
Step 1: Synthesis of Ethyl Azetidine-3-carboxylate
This protocol describes the esterification of azetidine-3-carboxylic acid.
-
Reagents:
-
Azetidine-3-carboxylic acid (1.0 eq)
-
Ethanol (anhydrous, 10 vol)
-
Thionyl chloride (SOCl₂, 1.2 eq)
-
-
Procedure:
-
Suspend azetidine-3-carboxylic acid in anhydrous ethanol in a suitable reactor equipped with a stirrer, thermometer, and reflux condenser.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add thionyl chloride dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, or until HPLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to obtain the crude ethyl azetidine-3-carboxylate hydrochloride salt as an oil or solid. This can be used directly in the next step or neutralized and extracted if necessary.
-
Step 2: Synthesis of Ethyl 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylate
This is the key N-sulfonylation step.
-
Reagents:
-
Ethyl azetidine-3-carboxylate hydrochloride (from Step 1, 1.0 eq)
-
4-Fluorobenzenesulfonyl chloride (1.05 eq)
-
Dichloromethane (DCM, 10 vol)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
-
Procedure:
-
Charge the reactor with ethyl azetidine-3-carboxylate hydrochloride and dichloromethane.
-
Cool the mixture to 0-5 °C.
-
Slowly add the base (TEA or DIPEA) while maintaining the temperature below 10 °C. Stir for 15-20 minutes.
-
In a separate vessel, dissolve 4-fluorobenzenesulfonyl chloride in dichloromethane (2 vol).
-
Add the 4-fluorobenzenesulfonyl chloride solution to the reactor dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by HPLC.
-
Upon completion, quench the reaction by adding water (5 vol).
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl (5 vol), saturated sodium bicarbonate solution (5 vol), and brine (5 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester product, typically as an oil or waxy solid.
-
Step 3: Synthesis of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic Acid (Saponification)
This final step hydrolyzes the ester to the target acid.
-
Reagents:
-
Ethyl 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylate (from Step 2, 1.0 eq)
-
Tetrahydrofuran (THF, 5 vol)
-
Water (5 vol)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 eq)
-
-
Procedure:
-
Dissolve the crude ester in a mixture of THF and water.
-
Cool the solution to 0-5 °C.
-
Add the base (LiOH or NaOH) portion-wise, keeping the temperature below 10 °C.
-
Stir the reaction at room temperature for 2-4 hours, or until HPLC confirms the absence of the starting ester.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0-5 °C and acidify to pH 2-3 with 2M HCl.
-
The product will precipitate as a white solid. Stir the slurry for 1 hour at 0-5 °C.
-
Filter the solid, wash the cake with cold water (2 vol), and dry under vacuum at 40-50 °C to a constant weight.
-
Data Presentation
Table 1: Starting Material Specifications
| Parameter | Azetidine-3-carboxylic Acid | 4-Fluorobenzenesulfonyl Chloride |
| Appearance | White to off-white solid | Colorless to light yellow liquid or solid[3] |
| CAS Number | 36476-77-6 | 349-88-2 |
| Purity (HPLC) | ≥ 98.0% | ≥ 98.0% |
| Water Content (KF) | ≤ 0.5% | ≤ 0.1% |
| Melting Point | Not Applicable (as HCl salt) | 29-31 °C |
Table 2: N-Sulfonylation (Step 2) Parameter Comparison (Illustrative)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | Triethylamine | DCM | 0 → 25 | 16 | 85 | 94 |
| 2 | DIPEA | DCM | 0 → 25 | 16 | 88 | 96 |
| 3 | Pyridine | DCM | 0 → 25 | 24 | 75 | 90 |
| 4 | Triethylamine | Acetonitrile | 0 → 25 | 16 | 82 | 92 |
Table 3: Final Product Specifications
| Parameter | Specification |
| Appearance | White to off-white crystalline powder |
| CAS Number | 866043-35-8[1] |
| Molecular Formula | C₁₀H₁₀FNO₄S[2] |
| Molecular Weight | 259.26 g/mol [2] |
| Purity (HPLC) | ≥ 99.0% |
| Melting Point | 145-148 °C (Typical) |
| Water Content (KF) | ≤ 0.2% |
| Residual Solvents | Per ICH Guidelines |
Troubleshooting Guide
Issue 1: Low Yield in N-Sulfonylation (Step 2)
-
Question: My yield for the sulfonylation step is significantly lower than expected. What could be the cause?
-
Answer:
-
Probable Cause 1: Inactive 4-Fluorobenzenesulfonyl Chloride. The sulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive 4-fluorobenzenesulfonic acid.[4]
-
Solution: Use a fresh bottle of the reagent or one that has been stored under inert gas. Ensure all glassware and solvents are anhydrous.
-
-
Probable Cause 2: Insufficient Base. Inadequate base will result in the formation of HCl salt from the azetidine nitrogen, preventing it from reacting.
-
Solution: Ensure at least 2.0 equivalents of base are used relative to the azetidine hydrochloride salt (one to neutralize the salt, one to scavenge HCl from the reaction). Using 2.5 equivalents is recommended on scale-up.
-
-
Probable Cause 3: Poor Temperature Control. Allowing the temperature to rise excessively during reagent addition can lead to side reactions and degradation.
-
Solution: Ensure robust cooling and slow, controlled addition of the sulfonyl chloride solution. Maintain the temperature below 10 °C during addition.
-
-
Issue 2: Incomplete Saponification (Step 3)
-
Question: HPLC analysis shows a significant amount of remaining ester intermediate even after several hours. Why is the hydrolysis stalling?
-
Answer:
-
Probable Cause 1: Insufficient Base. The hydrolysis requires at least one equivalent of base (e.g., LiOH, NaOH). On a large scale, poor mixing can create localized areas where the base is consumed.
-
Solution: Use a slight excess of base (1.2-1.5 equivalents). Ensure vigorous stirring to maintain a homogeneous mixture.
-
-
Probable Cause 2: Low Reaction Temperature. While the reaction is often started at a low temperature, it may require warming to room temperature to proceed to completion at a reasonable rate.
-
Solution: After the initial addition of base at 0-5 °C, allow the reaction to warm to 20-25 °C and monitor for progress.
-
-
Issue 3: Product Oiling Out During Crystallization
-
Question: During the final acidification and precipitation (Step 3), my product is separating as an oil instead of a crystalline solid. How can I fix this?
-
Answer:
-
Probable Cause 1: Residual Organic Solvent. Too much THF remaining in the aqueous mixture can increase the solubility of the product and cause it to oil out.
-
Solution: Ensure the THF is thoroughly removed by distillation before beginning the acidification.
-
-
Probable Cause 2: Rapid Acidification. Adding the acid too quickly can cause rapid precipitation, preventing the formation of an ordered crystal lattice.
-
Solution: Add the acid slowly while vigorously stirring and maintaining a low temperature (0-5 °C). Seeding with a small amount of previously isolated crystalline material can promote proper crystallization.
-
-
Probable Cause 3: Presence of Impurities. Impurities can inhibit crystallization.
-
Solution: If the product oils out, you may need to extract it with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, and then perform a solvent-antisolvent crystallization (e.g., dissolving in ethyl acetate and adding heptane).
-
-
Issue 4: Final Product Fails Purity Specification
-
Question: My final product has a purity of 97% by HPLC and I need >99%. What is the best way to purify it?
-
Answer:
-
Probable Cause: Incomplete reaction or inefficient work-up. The main impurities are likely residual ester intermediate or 4-fluorobenzenesulfonic acid.
-
Solution: Recrystallization. This is the most effective method for purification on a large scale. A good solvent system is crucial.
-
Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, acetonitrile, or an acetone/water mixture). Cool the solution slowly to allow for the formation of pure crystals. Filter the purified solid and wash with a small amount of cold solvent.
-
-
-
Visualizations
Caption: Overall workflow for the 3-step synthesis.
Caption: Troubleshooting decision tree for low product purity.
References
troubleshooting guide for the synthesis of fluorinated proline derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of fluorinated proline derivatives. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield of the Fluorinated Product
Q: My fluorination reaction has a very low yield or failed completely. What are the common causes and how can I improve it?
A: Low yields in proline fluorination are a frequent issue. The underlying cause often depends on the chosen fluorination method and the substrate. Here are the primary factors to investigate:
-
Choice of Fluorinating Agent: The reactivity of fluorinating agents varies significantly. Deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride) and morpholinosulfur trifluoride are often effective for direct conversion of a hydroxyl group to a fluorine atom.[1][2] For SN2 displacement reactions, a good leaving group (e.g., tosylate, mesylate) and a suitable fluoride source (e.g., TBAF - tetrabutylammonium fluoride) are crucial.[3]
-
Incomplete Activation of the Hydroxyl Group: If you are performing a two-step reaction involving activation of the hydroxyl group followed by fluoride displacement, ensure the activation step (e.g., tosylation or mesylation) goes to completion. Incomplete activation will result in unreacted starting material and a lower overall yield.
-
Reaction Conditions: Temperature and reaction time are critical. Some fluorination reactions require elevated temperatures to proceed efficiently.[1][2] However, excessively high temperatures can lead to decomposition or side reactions. It is advisable to monitor the reaction progress using TLC or NMR to determine the optimal reaction time.
-
Moisture: Fluoride ions can be strongly solvated by water, which reduces their nucleophilicity. Ensure all reagents and solvents are anhydrous.
Troubleshooting Summary for Low Yields
| Parameter | Recommendation | Expected Outcome |
| Fluorinating Agent | For direct hydrox-fluorination, consider DAST or morpholinosulfur trifluoride. For SN2 displacement, use a tosylate or mesylate leaving group with TBAF. | Yields of 60-94% have been reported with morpholinosulfur trifluoride.[1][2][4] The TBAF method may have a lower overall yield (around 16%) but can be more scalable.[3] |
| Leaving Group | If using a two-step method, confirm complete conversion to the tosylate or mesylate before adding the fluoride source. | Improved conversion to the fluorinated product. |
| Temperature | Optimize the reaction temperature. For TBAF reactions, heating may be necessary. For DAST, reactions are often run at low temperatures initially. | Increased reaction rate and yield. |
| Solvent | Use anhydrous aprotic polar solvents like acetonitrile, THF, or dichloromethane to enhance fluoride nucleophilicity. | Minimized side reactions and improved yield. |
Issue 2: Formation of an Elimination Byproduct (Dehydroproline)
Q: I am observing a significant amount of an elimination byproduct in my reaction mixture. How can I suppress its formation?
A: The formation of dehydroproline derivatives is a common side reaction, particularly when using a tosylated or mesylated hydroxyproline precursor with a strong base like TBAF.[4] The fluoride ion can act as a base, promoting the elimination of the leaving group.
-
Choice of Fluorinating Agent: Consider using a deoxyfluorinating agent like morpholinosulfur trifluoride, which can directly convert the hydroxyl group to a fluorine atom with a lower tendency for elimination.[4]
-
Protecting Groups: The choice of protecting groups can influence the propensity for elimination. Bulky esters, such as a tert-butyl ester, can sterically hinder the approach of the fluoride ion to the proton on the adjacent carbon, thus disfavoring elimination.[4]
-
Reaction Conditions: Lowering the reaction temperature can sometimes favor the substitution reaction over elimination.
Troubleshooting Summary for Elimination Byproducts
| Parameter | Recommendation | Expected Outcome |
| Fluorinating Agent | Switch from a two-step activation/displacement method to a direct deoxyfluorination with an agent like morpholinosulfur trifluoride. | Significant reduction or elimination of the dehydroproline byproduct.[4] |
| Ester Protecting Group | If using the two-step method, consider using a tert-butyl ester instead of a methyl ester. | The steric bulk of the tert-butyl group can suppress elimination.[4] |
| Temperature | Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. | Improved ratio of substitution to elimination product. |
Issue 3: Poor Stereoselectivity or Formation of Diastereomers
Q: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
A: Achieving high stereoselectivity is critical. The formation of diastereomeric mixtures can occur if the reaction does not proceed exclusively through the desired stereochemical pathway (e.g., SN2 inversion).
-
Reaction Mechanism: Ensure your reaction conditions favor an SN2 mechanism for complete inversion of stereochemistry. This includes using a good leaving group and a polar aprotic solvent.
-
Intramolecular Reactions: Certain protecting groups can lead to undesired intramolecular reactions. For example, a methyl ester can sometimes participate in the fluorination step, leading to a byproduct with retention of configuration.[5] Using a bulkier ester like a tert-butyl ester can prevent this.[4]
-
Starting Material Purity: Ensure the stereochemical purity of your starting hydroxyproline derivative.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-(2S,4S)-4-fluoroproline from N-Boc-(2S,4R)-4-hydroxyproline methyl ester
This protocol involves the activation of the hydroxyl group as a triflate, followed by SN2 displacement with TBAF.
Step 1: Esterification of N-Boc-(2S,4R)-4-hydroxyproline
-
This step is often performed prior to the fluorination sequence. A general procedure involves reacting N-Boc-(2S,4R)-4-hydroxyproline with a methylating agent like dimethylsulfate in the presence of a base such as K2CO3 in acetone.[3]
Step 2: Activation of the Hydroxyl Group
-
Dissolve N-Boc-(2S,4R)-4-hydroxyproline methyl ester in anhydrous dichloromethane.
-
Cool the solution to -78 °C.
-
Add pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride.
-
Stir the reaction at low temperature and monitor by TLC until the starting material is consumed.
Step 3: Fluorination
-
To the cold reaction mixture from Step 2, add a solution of tetrabutylammonium fluoride (TBAF) in THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 4: Deprotection
-
Dissolve the purified N-Boc-(2S,4S)-4-fluoroproline methyl ester in 2N HCl.
-
Heat the solution at reflux until deprotection is complete (monitored by TLC or NMR).
-
Remove the solvent under reduced pressure to obtain the final product.
Protocol 2: Direct Deoxyfluorination using Morpholinosulfur Trifluoride
This protocol describes the direct conversion of a hydroxyl group to a fluorine atom.
-
Dissolve N-Boc-(2S,4R)-4-hydroxyproline tert-butyl ester in an anhydrous solvent like dichloromethane.[4]
-
Cool the solution to 0 °C.
-
Slowly add morpholinosulfur trifluoride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Deprotect using acidic conditions as described in Protocol 1, Step 4.
Visualizations
Caption: General synthetic routes to 4-fluoroproline.
Caption: Logical steps for troubleshooting low reaction yields.
References
- 1. raineslab.com [raineslab.com]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]
Technical Support Center: Purification of Chiral Azetidine Derivatives
Welcome to the Technical Support Center for the purification of chiral azetidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of these valuable compounds.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Chiral High-Performance Liquid Chromatography (HPLC)
Question: I am observing co-elution or poor resolution of my azetidine enantiomers. What steps can I take to improve the separation?
Answer: Poor enantiomeric resolution is a common challenge in chiral HPLC. Several factors can contribute to this issue. Follow this troubleshooting workflow to diagnose and resolve the problem.
Troubleshooting Workflow: Poor Enantiomeric Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution in chiral HPLC.
Detailed Troubleshooting Steps:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for azetidine derivatives. If you are using a particular CSP without success, consider screening other columns with different chiral selectors.
-
Mobile Phase Optimization:
-
Normal Phase: Systematically vary the percentage of the polar modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane). Small changes can have a significant impact on selectivity.
-
Additives: For basic azetidine derivatives, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution. For acidic derivatives, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[1]
-
Reversed-Phase: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. The pH of the buffer can also influence the ionization state of your compound and affect the separation.
-
-
Temperature Optimization: Temperature can have a significant and sometimes unpredictable effect on chiral recognition.[1]
-
Lowering the temperature generally enhances the enantioselectivity, but may increase analysis time and backpressure.
-
Increasing the temperature can improve efficiency and peak shape. It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimum.
-
-
Flow Rate Adjustment: Lowering the flow rate can sometimes improve resolution by allowing for more interactions between the analyte and the CSP.
-
Check Column Health: A decline in performance could indicate a contaminated or degraded column. Follow the manufacturer's instructions for column washing and regeneration.
Question: I'm observing peak tailing with my azetidine derivative. What is the cause and how can I fix it?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based columns.[1]
Solutions:
-
Additives: For basic azetidines, add a competitor base like DEA (typically 0.1%) to the mobile phase to block the active silanol sites.[1]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.[1]
-
Mobile Phase pH: In reversed-phase mode, ensure the mobile phase pH is appropriate to maintain a consistent ionization state of your analyte.
Supercritical Fluid Chromatography (SFC)
Question: My chiral separation is not working well in SFC. What parameters should I optimize?
Answer: SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[2] Here are key parameters to optimize:
Key Optimization Parameters in Chiral SFC:
-
Co-solvent: The choice and percentage of the co-solvent (modifier) are critical. Methanol, ethanol, and isopropanol are common choices. Screening different co-solvents can reveal significant differences in selectivity.
-
Additives: Similar to HPLC, acidic or basic additives can improve peak shape and resolution.
-
Backpressure: Typically maintained between 100 and 200 bar. Varying the backpressure can influence the density of the supercritical fluid and affect the separation.
-
Temperature: As with HPLC, temperature is an important parameter to optimize for enantioselectivity.
Crystallization
Question: I am attempting to resolve my chiral azetidine derivative by crystallization, but the enantiomeric excess (ee) of the crystalline material is low. How can I improve this?
Answer: Achieving high enantiomeric excess through crystallization can be challenging. Here are some strategies:
-
Solvent Screening: The choice of solvent is crucial. Screen a wide range of solvents with different polarities to find one that provides good discrimination in solubility between the diastereomeric salts or the enantiomers themselves (in the case of preferential crystallization).
-
Seeding: Seeding the supersaturated solution with a small amount of the desired pure enantiomer or diastereomer can promote the crystallization of that specific isomer.
-
Cooling Rate: A slow cooling rate generally leads to larger, purer crystals. Rapid cooling can trap impurities and the undesired enantiomer.
-
Diastereomeric Salt Resolution: If direct crystallization is not effective, consider forming diastereomeric salts with a chiral resolving agent. The resulting diastereomers will have different physical properties, including solubility, which can be exploited for separation by crystallization.[3]
Enzymatic Resolution
Question: My enzymatic resolution is showing low enantioselectivity. What can I do to improve it?
Answer: Low enantioselectivity in enzymatic resolutions can be addressed by optimizing several factors.[4]
Troubleshooting Workflow: Low Enantioselectivity in Enzymatic Resolution
Caption: Troubleshooting workflow for low enantioselectivity in enzymatic resolution.
Detailed Troubleshooting Steps:
-
Enzyme Screening: The choice of enzyme is paramount. Screen a variety of enzymes, such as different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or proteases, to find one with high selectivity for your azetidine substrate.[4]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often increase enantioselectivity, although it will also decrease the reaction rate.[4]
-
pH: The pH of the reaction medium can significantly affect the enzyme's activity and selectivity. Optimize the pH for the specific enzyme being used.
-
-
Solvent Engineering: The choice of organic solvent can dramatically influence the enzyme's performance. Screen a range of solvents with varying polarities and properties.[4]
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support can sometimes enhance its stability and enantioselectivity.[4]
Frequently Asked Questions (FAQs)
Q1: My azetidine derivative appears to be degrading during purification. What are the common causes and how can I prevent this?
A1: Azetidines can be susceptible to degradation due to their inherent ring strain.[5][6]
-
Acid/Base Sensitivity: The strained four-membered ring can be prone to ring-opening under strongly acidic or basic conditions.[5][7] Maintain a neutral pH during workup and purification whenever possible. If your compound is stored in solution, consider using a buffer.[6]
-
Thermal Instability: Avoid excessive heat during purification steps like solvent evaporation. Use techniques like rotary evaporation at low temperatures or lyophilization.
-
Oxidation: Some azetidine derivatives may be sensitive to oxidation. To minimize this, use degassed solvents and consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).[8]
Q2: What is a general starting point for silica gel column chromatography of N-Boc protected azetidine derivatives?
A2: For N-Boc protected azetidines, a common starting point for silica gel column chromatography is a gradient elution system with hexane and ethyl acetate.[9] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your compound. The exact ratio will depend on the specific substituents on the azetidine ring.
Q3: Can I use the same chiral column for both normal-phase and reversed-phase HPLC?
A3: It depends on the specific column. Some modern immobilized polysaccharide-based chiral columns are designed to be robust and can be switched between normal-phase and reversed-phase modes. However, it is crucial to follow the manufacturer's instructions carefully for the solvent switch-over procedure to avoid damaging the column. Coated chiral columns are generally not compatible with certain solvents and should not be switched between modes.[10]
Q4: What are the advantages of using SFC over HPLC for chiral purification?
A4: SFC offers several advantages for chiral separations:
-
Speed: The low viscosity of the mobile phase allows for higher flow rates and faster separations.[11]
-
Reduced Solvent Consumption: SFC primarily uses compressed CO2 as the mobile phase, significantly reducing the consumption of organic solvents.[11]
-
Easier Product Recovery: The CO2 evaporates upon depressurization, making it easier to recover the purified compound from the co-solvent.[12]
Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Enantiomeric Excess (ee) | Yield | Throughput | Key Advantages | Common Challenges |
| Chiral HPLC | >99% | Moderate to High | Low to Medium | High resolution, broad applicability. | High solvent consumption, can be time-consuming for preparative scale. |
| Chiral SFC | >99% | Moderate to High | Medium to High | Fast separations, reduced solvent use, easy product recovery.[11][12] | Requires specialized equipment. |
| Crystallization | Variable (can reach >99%) | Low to High | High (for large scale) | Scalable, cost-effective for large quantities. | Method development can be empirical and time-consuming, may require a high initial ee. |
| Enzymatic Resolution | High (>95%) | Theoretical max. 50% for one enantiomer | Low to Medium | High enantioselectivity, mild reaction conditions. | Limited to a maximum 50% yield for the desired enantiomer, requires screening for a suitable enzyme. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
-
Column Selection: Choose a suitable chiral stationary phase. For initial screening, a polysaccharide-based column (e.g., CHIRALPAK® IA, IB, or IC) is a good starting point.
-
Mobile Phase Preparation:
-
Normal Phase: Prepare a stock solution of hexane and a polar modifier (e.g., isopropanol). Start with a 90:10 (v/v) mixture. If your azetidine is basic, add 0.1% DEA.
-
Reversed Phase: Prepare a buffered aqueous phase (e.g., 20 mM ammonium bicarbonate) and an organic modifier (e.g., methanol or acetonitrile). Start with a 50:50 mixture.
-
-
Initial Screening:
-
Equilibrate the column with the starting mobile phase until a stable baseline is achieved.
-
Inject a small amount of your racemic azetidine derivative.
-
Run an isocratic elution for 20-30 minutes.
-
-
Optimization:
-
If no separation is observed, change the mobile phase composition. For normal phase, vary the percentage of the alcohol modifier. For reversed-phase, alter the organic modifier percentage.
-
If partial separation is seen, fine-tune the mobile phase composition, temperature, and flow rate as described in the troubleshooting section.
-
Protocol 2: Enzymatic Resolution of a Racemic Azetidine Ester
This protocol is a general guideline and requires optimization for specific substrates.
-
Enzyme Selection: Screen several lipases (e.g., Lipase B from Candida antarctica) for their ability to selectively hydrolyze one enantiomer of the azetidine ester.
-
Reaction Setup:
-
Dissolve the racemic azetidine ester in a suitable organic solvent (e.g., toluene or MTBE).
-
Add a small amount of aqueous buffer (e.g., phosphate buffer, pH 7) to create a biphasic system.
-
Add the chosen lipase (either free or immobilized).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed alcohol.
-
-
Work-up and Purification:
-
Once the desired conversion (ideally close to 50%) and ee are reached, stop the reaction by filtering off the enzyme.
-
Separate the organic and aqueous layers.
-
The unreacted ester can be recovered from the organic layer, and the hydrolyzed product (as a salt) from the aqueous layer.
-
Purify each enantiomer further by standard techniques like column chromatography or crystallization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. fagg-afmps.be [fagg-afmps.be]
- 3. ucj.org.ua [ucj.org.ua]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chiraltech.com [chiraltech.com]
- 10. jmchemsci.com [jmchemsci.com]
- 11. article.scirea.org [article.scirea.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of La(OTf)₃-Catalyzed Azetidine Synthesis
Welcome to the technical support center for the optimization of Lanthanum (III) Trifluoromethanesulfonate (La(OTf)₃)-catalyzed azetidine synthesis. This resource is intended for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for optimizing the La(OTf)₃-catalyzed synthesis of azetidines?
A1: Based on published research, the optimal starting conditions for the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines are using 5 mol% of La(OTf)₃ in refluxing 1,2-dichloroethane (DCE).[1][2] This reaction has been shown to produce high yields of the desired azetidine product.[1][2]
Q2: Why is La(OTf)₃ an effective catalyst for this transformation?
A2: Lanthanide (III) trifluoromethanesulfonates, including La(OTf)₃, are effective Lewis acid catalysts for the regioselective nucleophilic ring-opening of epoxides.[1][2] A significant challenge in such reactions is that the basicity of the amine nucleophile can quench the acid catalyst.[2][3] However, La(OTf)₃ has been demonstrated to effectively catalyze this reaction, even in the presence of basic amine functionalities.[1][2]
Q3: Can other solvents be used for this reaction?
A3: While other solvents have been explored, 1,2-dichloroethane (DCE) under reflux conditions has been identified as the optimal solvent for this reaction, providing high yields and selectivity.[1][2] For instance, preliminary experiments showed that using dichloromethane (CH₂Cl₂) at reflux did not lead to complete reaction.[1][2][4] When a solvent with a similar boiling point to DCE, such as benzene, was used, the selectivity for the desired azetidine product was lower.[1][2]
Q4: What are the common side products in this reaction?
A4: A common side reaction is the formation of the more thermodynamically stable five-membered ring, a pyrrolidine derivative, through a competing intramolecular aminolysis pathway.[1][2][4] However, under the optimized conditions with La(OTf)₃ and cis-3,4-epoxy amines, high regioselectivity for the azetidine product is observed.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Yield of Azetidine | Suboptimal Reaction Conditions: Incorrect solvent or temperature can hinder the reaction. | Optimize Conditions: Ensure the reaction is performed in 1,2-dichloroethane (DCE) at reflux, as this has been shown to be optimal.[1][2][4] |
| Catalyst Inactivity: The La(OTf)₃ catalyst may be of poor quality or may have been deactivated. Lewis acids can be sensitive to basic functional groups on the substrate.[2][3] | Verify Catalyst Quality: Use a fresh, high-purity batch of La(OTf)₃. Ensure starting materials are free of impurities that could poison the catalyst. | |
| Incomplete Reaction: The reaction may not have been allowed to proceed to completion. | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. | |
| Formation of Significant Side Products (e.g., Pyrrolidine) | Incorrect Substrate Stereochemistry: The use of trans-3,4-epoxy amines as substrates can favor the formation of pyrrolidines.[1][2] | Confirm Substrate: Ensure that the starting material is the cis-3,4-epoxy amine for the synthesis of the azetidine. |
| Non-Optimal Solvent: The choice of solvent can influence the regioselectivity of the reaction. | Use Recommended Solvent: Employ 1,2-dichloroethane (DCE) as the solvent to maximize the yield of the azetidine.[1][2] | |
| Difficulty in Product Purification | Acid-Sensitivity of Azetidine: The strained azetidine ring can be susceptible to ring-opening under acidic conditions.[5] | Use Neutral or Basic Purification Conditions: During workup, quench the reaction with a mild base like saturated aqueous NaHCO₃.[1][2] For chromatography, consider using neutral or basic alumina instead of silica gel to avoid product degradation.[4] |
Data Presentation
Table 1: Optimization of Reaction Conditions for La(OTf)₃-Catalyzed Azetidine Synthesis
| Entry | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) | Azetidine:Pyrrolidine Ratio |
| 1 | 5 | DCE | Reflux | 81 | >20:1 |
| 2 | 5 | Benzene | Reflux | Lower than DCE | Lower selectivity than DCE |
| 3 | 5 | CH₂Cl₂ | Reflux | Incomplete Reaction | - |
Data synthesized from literature reports.[1][2]
Experimental Protocols
Optimized Protocol for La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines
-
To a solution of the cis-3,4-epoxy amine (1.0 equivalent) in 1,2-dichloroethane (DCE) to make a 0.2 M solution, add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).[1][2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2][4]
-
Extract the aqueous layer three times with dichloromethane (CH₂Cl₂).[1][2][4]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][2]
-
Purify the resulting residue by column chromatography to yield the desired azetidine product.[1][2]
Visualizations
Caption: Experimental workflow for La(OTf)₃-catalyzed azetidine synthesis.
References
- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid and Its Bioisosteres for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid with its potential bioisosteric replacements. The aim is to offer an objective analysis of their physicochemical properties, metabolic stability, and general biological potential, supported by experimental data and detailed methodologies to aid in drug design and development.
Introduction to Bioisosterism in Drug Design
Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group within a biologically active molecule with another group that retains similar biological activity. This approach is often employed to enhance potency, selectivity, and pharmacokinetic properties, or to mitigate toxicity.[1][2] The carboxylic acid moiety, while often crucial for target engagement, can present challenges such as poor membrane permeability, rapid metabolism, and potential for idiosyncratic toxicities.[2][3] Consequently, its replacement with suitable bioisosteres is a common tactic in drug discovery.
1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is a valuable scaffold in medicinal chemistry. The azetidine ring provides a rigid, three-dimensional structure, while the fluorobenzenesulfonyl group can engage in various interactions with biological targets. The carboxylic acid is a key functional group, likely involved in crucial hydrogen bonding or electrostatic interactions. This guide will explore the replacement of this carboxylic acid with common bioisosteres: tetrazole, N-acylsulfonamide, and hydroxamic acid.
Physicochemical Properties: A Head-to-Head Comparison
The physicochemical properties of a drug candidate, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted and experimentally observed properties for 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid and its bioisosteres.
| Property | 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid | Tetrazole Bioisostere | N-Acylsulfonamide Bioisostere | Hydroxamic Acid Bioisostere |
| Structure |
| |||
| pKa | ~4-5 | ~4.5-5.5[4][5] | 5.9-7.6[6] | ~8-9[1] |
| logP | ~0.5 (Calculated) | Generally higher than carboxylic acid[7] | More lipophilic than carboxylic acid[6] | Generally lower than carboxylic acid |
| Solubility | Moderate to high (ionized at physiological pH) | Moderate | Lower (less acidic) | Generally high |
| Hydrogen Bonding | Acceptor/Donor | Acceptor/Donor | Acceptor/Donor | Acceptor/Donor/Metal Chelator |
Biological Activity and Rationale for Bioisosteric Replacement
While direct comparative biological data for 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid and its bioisosteres is not publicly available, the rationale for considering these replacements is well-established in medicinal chemistry.
-
Tetrazoles: These are one of the most common carboxylic acid bioisosteres due to their similar pKa and ability to participate in similar hydrogen bonding interactions.[4][5] A key advantage is their enhanced metabolic stability, as they are less susceptible to phase I oxidation and the formation of reactive acyl glucuronides.[7] This can lead to improved oral bioavailability.[7]
-
N-Acylsulfonamides: This group is also an effective carboxylic acid mimic and has been incorporated into several marketed drugs.[8] They are generally more lipophilic and less acidic than carboxylic acids, which can be advantageous for cell permeability.[6] The pKa of N-acylsulfonamides can be tuned by modifying the substituents, offering a degree of control over their physicochemical properties.[6]
-
Hydroxamic Acids: These are often used as bioisosteres for carboxylic acids, particularly in the design of enzyme inhibitors due to their metal-chelating properties.[1] While their pKa is higher than that of carboxylic acids, they can still form important hydrogen bond interactions.[1]
In Vitro Metabolic Stability
A significant driver for replacing a carboxylic acid is to improve metabolic stability. Carboxylic acids can undergo glucuronidation, leading to the formation of potentially reactive acyl glucuronides.[9]
| Compound Class | Typical Metabolic Pathway | Metabolic Stability | Rationale |
| Carboxylic Acids | Acyl glucuronidation | Variable, can be low | Potential for formation of reactive metabolites.[9] |
| Tetrazoles | N-glucuronidation, oxidation | Generally higher | Avoids acyl glucuronide formation.[9] |
| N-Acylsulfonamides | Generally more stable than carboxylic acids | Moderate to high | Less prone to conjugation reactions. |
| Hydroxamic Acids | Sulfation, glucuronidation | Variable | Can also form reactive metabolites.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of these compounds. Below are summarized protocols for key in vitro assays.
Determination of pKa (UV-Metric Titration)
-
Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A series of aqueous buffers with a pH range from 1.0 to 13.0 are prepared.
-
Measurement: The stock solution is added to each buffer in a 96-well microtiter plate.
-
Analysis: The UV-Vis spectrum of each well is recorded. The change in absorbance at a specific wavelength as a function of pH is used to calculate the pKa value.[10]
Determination of logP (Shake-Flask Method)
-
Partitioning: The test compound is dissolved in a biphasic system of n-octanol and water (or a buffer of physiological pH for logD). The mixture is shaken vigorously to allow for partitioning between the two phases.
-
Separation: The mixture is centrifuged to separate the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10]
In Vitro Metabolic Stability (Liver Microsomes)
-
Incubation: The test compound is incubated with liver microsomes (from human or other species) at 37°C. The reaction is initiated by the addition of NADPH to start the metabolic process.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11]
Visualizing the Concepts
To better illustrate the principles and processes discussed, the following diagrams are provided.
Conclusion
The replacement of the carboxylic acid in 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid with bioisosteres such as tetrazoles, N-acylsulfonamides, and hydroxamic acids presents a viable strategy to modulate its physicochemical and pharmacokinetic properties. Tetrazoles and N-acylsulfonamides are particularly attractive for improving metabolic stability and oral bioavailability. The choice of bioisostere will ultimately depend on the specific goals of the drug discovery program, including the desired target interactions and ADME profile. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these and other potential bioisosteric replacements.
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. fluoroorotic-acid-ultra-pure.com [fluoroorotic-acid-ultra-pure.com]
- 6. Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
comparative analysis of carboxylic acid isosteres in drug design
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a carboxylic acid with a bioisostere is a cornerstone of modern medicinal chemistry. While the carboxylic acid moiety is often crucial for target engagement, it can present challenges related to pharmacokinetics and toxicity. This guide provides an objective, data-driven comparison of common carboxylic acid isosteres, including tetrazoles, hydroxamic acids, and acylsulfonamides, to aid in the rational design of superior therapeutic agents.
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The decision to replace a carboxylic acid is driven by the need to modulate key physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize experimental data for various isosteres, using phenylpropionic acid as a common scaffold to allow for a direct comparison.[1][2][3]
| Isostere Class | Example Structure on Phenylpropionic Acid Scaffold | Experimental pKa[1] | Experimental logD at pH 7.4[1] | PAMPA Permeability (logPapp)[1] |
| Carboxylic Acid | 4.64 | -0.49 | -5.79 | |
| Tetrazole | 5.09 | -0.25 | -6.33 | |
| Hydroxamic Acid | 8.18 | 0.71 | Not Reported | |
| Acylsulfonamide | 3.53 | -0.32 | -5.45 |
Key Observations:
-
Acidity (pKa): Acylsulfonamides can be significantly more acidic than carboxylic acids, while hydroxamic acids are considerably less acidic.[1][4] Tetrazoles typically exhibit a pKa very similar to that of carboxylic acids, allowing them to mimic the anionic character at physiological pH.[5][6]
-
Lipophilicity (logD): At physiological pH (7.4), the lipophilicity of the isosteres varies. The tetrazole and acylsulfonamide analogs show comparable or slightly increased lipophilicity relative to the parent carboxylic acid.[1] The hydroxamic acid is notably more lipophilic due to its higher pKa and thus lower degree of ionization at this pH.[1]
-
Permeability (PAMPA): In the Parallel Artificial Membrane Permeability Assay (PAMPA), the acylsulfonamide shows a modest improvement in permeability over the carboxylic acid.[1] Interestingly, despite its comparable lipophilicity, the tetrazole analog exhibits lower permeability, a phenomenon that has been attributed to a higher desolvation penalty due to strong hydrogen bonding.[2][7]
Impact on Metabolic Stability
A primary motivation for carboxylic acid isosterism is to mitigate metabolic liabilities, particularly the formation of reactive acyl glucuronides.
| Isostere | Metabolic Pathway Considerations |
| Carboxylic Acid | Susceptible to UGT-mediated glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in idiosyncratic drug toxicity. |
| Tetrazole | Resistant to the formation of reactive acyl glucuronides. Can undergo N-glucuronidation, but the resulting metabolites are generally considered more stable. |
| Hydroxamic Acid | Can be susceptible to hydrolysis back to the carboxylic acid in vivo. Also subject to sulfation and glucuronidation, which can lead to reactive metabolites.[4] |
| Acylsulfonamide | Generally more metabolically stable than carboxylic acids with respect to glucuronidation. |
Case Study: Losartan and the Angiotensin II Receptor Signaling Pathway
The antihypertensive drug Losartan is a classic example of successful carboxylic acid isosterism, where a tetrazole replaced a carboxylic acid group, leading to improved potency and oral bioavailability. Losartan is an angiotensin II receptor blocker (ARB) that selectively inhibits the AT1 receptor.
The binding of angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in vasoconstriction.[2][4][6] Losartan blocks this pathway, leading to vasodilation and a decrease in blood pressure.
Experimental Protocols
Accurate and reproducible experimental data are paramount for making informed decisions in drug design. Below are summaries of the methodologies used to generate the comparative data presented in this guide.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added.
-
Sample Preparation: The compound is dissolved in a suitable solvent (often a co-solvent system like methanol/water for poorly soluble compounds) to a known concentration (e.g., 1 mM).
-
Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid or base (e.g., 0.1 M NaOH).
-
Data Acquisition: The pH of the solution is measured after each incremental addition of the titrant using a calibrated pH electrode.
-
Analysis: The pKa is determined from the resulting titration curve, typically by identifying the pH at the half-equivalence point.
Determination of logD by Shake-Flask Method
The distribution coefficient (logD) at a specific pH is a measure of a compound's lipophilicity. The shake-flask method is a classic approach for its determination.
-
System Preparation: Equal volumes of n-octanol and an aqueous buffer at the desired pH (e.g., 7.4) are combined in a vial.
-
Compound Addition: A stock solution of the test compound is added to the two-phase system.
-
Equilibration: The vial is shaken for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s, which are abundant in liver microsomes.
-
Reagent Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution containing the necessary cofactor, NADPH, is also prepared.
-
Incubation: The test compound (at a fixed concentration, e.g., 1 µM) is pre-incubated with the liver microsomes at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH solution.
-
Time Course Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: After protein precipitation by centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. The half-life (t½) and intrinsic clearance (Clint) are then calculated from the rate of disappearance.
Conclusion
The bioisosteric replacement of carboxylic acids is a powerful strategy in drug discovery. A thorough understanding of the comparative physicochemical and pharmacokinetic properties of different isosteres is crucial for their effective application. While tetrazoles are excellent mimics of a carboxylic acid's acidity, acylsulfonamides may offer advantages in terms of membrane permeability. The choice of isostere is highly context-dependent and should be guided by empirical data to optimize the overall profile of the drug candidate. This guide provides a framework and the necessary experimental context to support such rational design efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
Unveiling the Potential: A Comparative Guide to the Biological Activity of Novel Azetidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, with novel derivatives demonstrating a wide spectrum of biological activities. This guide provides an objective comparison of the performance of these innovative compounds against established alternatives, supported by experimental data. We delve into their anticancer, antibacterial, and dopamine receptor antagonist properties, offering a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity: Targeting the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Novel azetidine-based amides have been developed as potent and selective STAT3 inhibitors.
Comparative Efficacy of Azetidine-Based STAT3 Inhibitors
The following table summarizes the in vitro potency of novel azetidine compounds compared to previously developed STAT3 inhibitors. The half-maximal inhibitory concentration (IC50) for STAT3 DNA-binding activity, determined by Electrophoretic Mobility Shift Assay (EMSA), is a key performance indicator.
| Compound | Target | IC50 (µM) for STAT3 DNA-Binding | Reference Compounds | IC50 (µM) for STAT3 DNA-Binding |
| Novel Azetidine Amides | Predecessor Inhibitors | |||
| H172 | STAT3 | 0.98 ± 0.05 | BP-1-102 | 6.8 |
| H182 | STAT3 | 0.66 ± 0.10 | SH5-07 | 3.9 |
| 5a | STAT3 | 0.52 | SH4-54 | 4.7 |
| 5o | STAT3 | 0.38 | Non-Azetidine Inhibitor | |
| 8i | STAT3 | 0.34 | Stattic | 5.1 |
Data compiled from published studies.[1][2][3]
The data clearly demonstrates that the novel azetidine amides exhibit significantly improved potency, with sub-micromolar IC50 values, compared to their predecessors and the established non-azetidine inhibitor, Stattic.[1][2]
Signaling Pathway Diagram: JAK-STAT Pathway
The Janus kinase (JAK)-STAT signaling pathway is the primary mechanism through which many cytokines and growth factors exert their effects, leading to the activation of STAT proteins.
Caption: The JAK-STAT signaling pathway and the inhibitory action of novel azetidine compounds.
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding
This protocol outlines the key steps for assessing the inhibitory effect of novel compounds on STAT3 DNA-binding activity.
1. Preparation of Nuclear Extracts:
-
Culture cells (e.g., breast cancer cell lines with constitutively active STAT3) to 80-90% confluency.
-
Stimulate cells with an appropriate cytokine (e.g., IL-6) if necessary to induce STAT3 activation.
-
Harvest cells and isolate nuclear extracts using a commercial nuclear extraction kit or a standard laboratory protocol.
-
Determine the protein concentration of the nuclear extracts using a Bradford or BCA protein assay.
2. Radiolabeling of the DNA Probe:
-
A double-stranded oligonucleotide probe containing the consensus STAT3 binding site (e.g., hSIE probe) is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the labeled probe to remove unincorporated nucleotides.
3. Binding Reaction:
-
In a microcentrifuge tube, combine the following components in order:
-
Nuclease-free water
-
10x binding buffer
-
Poly(dI-dC) (a non-specific competitor DNA)
-
Nuclear extract (containing activated STAT3)
-
Test compound (novel azetidine or alternative inhibitor) at various concentrations.
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes to allow the inhibitor to interact with STAT3.
-
Add the ³²P-labeled DNA probe to the reaction mixture.
-
Incubate at room temperature for another 20-30 minutes to allow the formation of STAT3-DNA complexes.
4. Electrophoresis and Visualization:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Visualize the bands corresponding to the free probe and the STAT3-DNA complex. The intensity of the STAT3-DNA complex band will decrease with increasing concentrations of an effective inhibitor.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Antibacterial Activity
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Certain novel azetidine derivatives have shown promising antibacterial activity.
Comparative Efficacy of Azetidine-Based Antibacterial Agents
The following table presents the Minimum Inhibitory Concentration (MIC) values of novel azetidine-4-one derivatives against Gram-positive and Gram-negative bacteria, compared to a standard antibiotic.
| Compound | Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | Bacterial Strain | MIC (µg/mL) |
| Novel Azetidine-4-ones | Ampicillin | ||||
| Compound M7 | Staphylococcus aureus | 22 (zone of inhibition in mm) | Ampicillin | Staphylococcus aureus | 27 (zone of inhibition in mm) |
| Compound M7 | Escherichia coli | 25 (zone of inhibition in mm) | Ampicillin | Escherichia coli | 27 (zone of inhibition in mm) |
| Compound M8 | Escherichia coli | 25 (zone of inhibition in mm) |
Data based on the diffusion method, values represent the diameter of the zone of inhibition.[4]
These results indicate that the novel azetidine compounds M7 and M8 exhibit potent antibacterial activity, comparable to the standard antibiotic ampicillin, particularly against E. coli.[4]
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the steps to determine the MIC of a novel antibacterial compound.
1. Preparation of Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test compound (novel azetidine) stock solution.
-
Bacterial strains (e.g., S. aureus, E. coli).
-
0.5 McFarland turbidity standard.
2. Preparation of the Test Compound:
-
Prepare a series of two-fold serial dilutions of the azetidine compound in CAMHB in the wells of the microtiter plate. The final volume in each well should be 50 µL.
3. Preparation of the Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
5. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Dopamine Receptor Antagonist Activity
Dopamine receptors are crucial targets for the treatment of various neurological and psychiatric disorders. Novel azetidine derivatives have been investigated for their potential as dopamine receptor antagonists.
Comparative Efficacy of Azetidine-Based Dopamine Antagonists
The following table compares the binding affinities (Ki) of novel cis- and trans-azetidine analogs for the vesicular monoamine transporter 2 (VMAT2), a key protein in dopamine transport, with the established inhibitor lobelane. A lower Ki value indicates a higher binding affinity.
| Compound | Target | Ki (nM) | Reference Compound | Target | Ki (nM) |
| Novel Azetidine Analogs | Lobelane Analogs | ||||
| cis-4-methoxy analog (22b) | VMAT2 | 24 | Lobelane (2a) | VMAT2 | 45 |
| trans-methylenedioxy analog (15c) | VMAT2 | 31 | Norlobelane (2b) | VMAT2 | 43 |
Data from radioligand binding assays.[5]
The novel azetidine analogs demonstrate a two-fold higher potency in inhibiting dopamine uptake compared to lobelane, indicating their potential as leads for new therapeutics.[5]
Signaling Pathway Diagram: Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Simplified dopamine D2 receptor signaling pathway and the antagonistic action of novel azetidine compounds.
Experimental Protocol: Dopamine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a novel compound for dopamine receptors.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the dopamine receptor of interest (e.g., D2 or D4) in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of a radiolabeled ligand that specifically binds to the dopamine receptor subtype of interest (e.g., [³H]spiperone for D2 receptors).
-
Increasing concentrations of the unlabeled test compound (novel azetidine).
-
A high concentration of a known unlabeled ligand to determine non-specific binding.
-
The prepared membrane suspension.
-
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
3. Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
This guide provides a foundational understanding of the biological activities of novel azetidine compounds. The presented data and protocols are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different STAT3 inhibitors
A Comprehensive Guide to the Efficacy of STAT3 Inhibitors for Researchers and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein that, when aberrantly activated, plays a significant role in the onset and progression of numerous cancers. This has made it a prime target for the development of novel cancer therapies. This guide provides an objective comparison of the efficacy of several prominent STAT3 inhibitors, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their research and therapeutic development endeavors.
The STAT3 Signaling Pathway: A Key Oncogenic Driver
The STAT3 signaling cascade is a central pathway in cancer biology, regulating genes involved in cell proliferation, survival, and angiogenesis. The pathway is typically activated by cytokines and growth factors binding to their cell surface receptors, which in turn activates Janus kinases (JAKs). These kinases then phosphorylate STAT3, leading to its dimerization, nuclear translocation, and binding to DNA to initiate the transcription of target genes. Many STAT3 inhibitors are designed to interfere with specific steps in this pathway.
Caption: A diagram of the canonical STAT3 signaling pathway.
Quantitative Comparison of STAT3 Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several STAT3 inhibitors across a range of cancer cell lines. Lower IC50 values indicate greater potency. It is important to note that experimental conditions can vary between studies, so these values should be used as a comparative guide.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Stattic | Head and Neck Squamous Cell Carcinoma | UM-SCC-17B | 2.56 ± 0.41 | [1] |
| Head and Neck Squamous Cell Carcinoma | OSC-19 | 3.48 ± 0.95 | [1] | |
| Head and Neck Squamous Cell Carcinoma | Cal33 | 2.28 ± 0.42 | [1] | |
| Head and Neck Squamous Cell Carcinoma | UM-SCC-22B | 2.65 ± 0.54 | [1] | |
| T-cell Acute Lymphoblastic Leukemia | CCRF-CEM | 3.19 | [2] | |
| T-cell Acute Lymphoblastic Leukemia | Jurkat | 4.89 | [2] | |
| S3I-201 | STAT3 DNA-binding activity (in vitro) | - | 86 ± 33 | [3][4] |
| Breast Cancer | MDA-MB-231 | >100 | [5] | |
| Glioblastoma | U87 | >100 | [6] | |
| LLL12 | Multiple Myeloma | U266 | 0.26 - 1.96 | [7][8] |
| Medulloblastoma | D283 Med | 1.07 | [6][9] | |
| Glioblastoma | U87 | 5.98 | [6][9] | |
| Napabucasin | Biliary Tract Cancer | KKU-055 | 0.19 | [10] |
| Biliary Tract Cancer | TFK-1 | >18 | [10] | |
| Glioblastoma | U87MG | 6.4 | [11] | |
| Glioblastoma | LN229 | 5.6 | [11] | |
| Prostate Cancer | DU145 | 0.023 | [12] | |
| OPB-31121 | Hematopoietic Malignancies | Various | ⩽0.01 in 57% of cell lines | [13] |
| STAT3 phosphorylation (in vitro) | - | 0.0187 | [14] | |
| AZD9150 | Neuroblastoma | AS | 0.69 (mRNA) / 0.99 (protein) | [15] |
| Neuroblastoma | NGP | 0.64 (mRNA) / 0.97 (protein) | [15] | |
| Neuroblastoma | IMR32 | 0.76 (mRNA) / 0.98 (protein) | [15] |
Note: For AZD9150, an antisense oligonucleotide, efficacy is presented as the IC50 for the reduction of STAT3 mRNA and protein levels.
Experimental Workflow for Evaluating STAT3 Inhibitors
A systematic approach is crucial for the preclinical evaluation of novel STAT3 inhibitors. The following workflow outlines the key experimental stages, from initial screening to in vivo efficacy studies.
Caption: A general workflow for the preclinical evaluation of STAT3 inhibitors.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. This section provides detailed methodologies for key experiments commonly used to assess the efficacy of STAT3 inhibitors.
Western Blotting for Phosphorylated and Total STAT3
Objective: To determine the effect of an inhibitor on the phosphorylation status and total protein levels of STAT3.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the STAT3 inhibitor at various concentrations for the desired time. Include a vehicle control. For a positive control, stimulate a separate set of cells with a known STAT3 activator like Interleukin-6 (IL-6).[16]
-
Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[16][17]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA or Bradford protein assay.[6]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, typically Tyr705) overnight at 4°C.[16][18]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To determine total STAT3 and a loading control (e.g., β-actin or GAPDH), the membrane can be stripped of the first set of antibodies and re-probed with primary antibodies for total STAT3 and the loading control.[16][18]
-
Densitometry: Quantify the band intensities using densitometry software to determine the relative levels of p-STAT3 and total STAT3.[16]
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of a STAT3 inhibitor on cancer cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the STAT3 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][7][19]
-
Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
STAT3-Dependent Reporter Gene Assay (Luciferase Assay)
Objective: To measure the effect of an inhibitor on the transcriptional activity of STAT3.
Protocol:
-
Cell Transfection: Co-transfect cells with a STAT3-responsive firefly luciferase reporter construct and a constitutively active Renilla luciferase construct (for normalization) using a suitable transfection reagent.[5][20]
-
Cell Seeding and Treatment: After transfection, seed the cells in a 96-well plate and treat them with the STAT3 inhibitor at various concentrations. Include appropriate controls.
-
Cell Lysis: After the treatment period, wash the cells with PBS and add passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using appropriate luciferase assay reagents.[4][9][21]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Calculate the fold change in STAT3 transcriptional activity relative to the control.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine if a STAT3 inhibitor can prevent the binding of STAT3 to its DNA consensus sequence.
Protocol:
-
Nuclear Extract Preparation: Treat cells with the inhibitor and/or a STAT3 activator. Isolate the nuclear proteins using a nuclear extraction kit or a standard protocol.
-
Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide containing the STAT3 binding site with a non-radioactive (e.g., biotin) or radioactive probe.
-
Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)).[22]
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.[22]
-
Detection: Transfer the complexes to a membrane and detect the labeled probe using a method appropriate for the label (e.g., streptavidin-HRP for biotin).
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy and toxicity of a STAT3 inhibitor in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[14]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[14]
-
Inhibitor Administration: Administer the STAT3 inhibitor to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[14]
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Toxicity Monitoring: Monitor the mice for signs of toxicity, such as weight loss or changes in behavior.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting for p-STAT3, immunohistochemistry).
This guide provides a foundational understanding of the comparative efficacy of various STAT3 inhibitors and the experimental methodologies required for their evaluation. As the field of STAT3-targeted therapies continues to evolve, a rigorous and standardized approach to preclinical assessment will be essential for the successful translation of these promising agents into clinical practice.
References
- 1. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. abeomics.com [abeomics.com]
- 10. researchgate.net [researchgate.net]
- 11. lumen.luc.edu [lumen.luc.edu]
- 12. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad.com [bio-rad.com]
- 18. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. med.emory.edu [med.emory.edu]
- 22. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Fusidic Acid Derivatives with a Carboxylic Acid Moiety
This guide provides a detailed comparison of fusidic acid (FA) derivatives where the essential C-21 carboxylic acid moiety is retained. It focuses on the structure-activity relationships (SAR) governing their antibacterial potency, particularly against Staphylococcus aureus. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and logical visualizations of key concepts.
Fusidic acid is a steroidal antibiotic that inhibits bacterial protein synthesis by stabilizing the elongation factor G (EF-G) on the ribosome.[1] This unique mechanism of action means there is minimal cross-resistance with other antibiotic classes.[1] It has been a valuable agent for treating Gram-positive infections, especially those caused by S. aureus, for decades.[1][2]
A consistent finding in numerous SAR studies is that the C-21 carboxylic acid group is indispensable for the antibacterial activity of fusidic acid.[1][3][4] Derivatives in which this group is modified, for instance through conversion to esters or amides, typically exhibit a significant reduction in antibacterial potency.[1][5] Consequently, recent research has focused on modifying other parts of the fusidic acid scaffold—namely the C-3, C-11, and C-16 positions, and the C-17 side chain—while preserving the vital carboxylic acid group.
Logical Workflow for Fusidic Acid SAR Studies
Caption: General workflow for SAR studies of fusidic acid.
Quantitative Comparison of Antibacterial Activity
The antibacterial potency of fusidic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth. The following tables summarize MIC data for various derivatives compared to the parent fusidic acid against the standard reference strain Staphylococcus aureus ATCC 29213.
Table 1: SAR of C-3 and C-11 Position Modifications
Modifications at the C-3 and C-11 hydroxyl groups have been explored. The data suggests that while the C-11 hydroxyl is crucial for potent activity, the C-3 position is more tolerant to functionalization.[1][3][4]
| Compound | Modification | MIC (μg/mL) vs. S. aureus ATCC 29213 | Fold Change vs. FA |
| Fusidic Acid | Parent Compound | 0.125 | - |
| Derivative 5 | C-3 OH oxidized to ketone | 1 | 8-fold increase |
| Derivative 10 | C-11 OH oxidized to ketone | 0.5 | 4-fold increase |
| FA-15 | C-3 OH esterified (aromatic side-chain) | 0.781–1.563 (µM) | ~Similar to FA |
Data sourced from Chavez et al., 2021[1] and Li et al., 2021.[6][7] Note: MIC for FA-15 was reported in µM.
Table 2: SAR of the C-17 Side Chain
The hydrophobic side chain at C-17 is important for activity, and it is positioned within a hydrophobic pocket of the EF-G target protein.[1] Modifications that alter its structure can impact potency, with some novel cyclic derivatives showing activity equipotent to fusidic acid and offering an improved resistance profile.[1]
| Compound | Modification | MIC (μg/mL) vs. S. aureus ATCC 29213 | Fold Change vs. FA |
| Fusidic Acid | Parent Compound | 0.125 | - |
| Derivative 16 | Halogenated side chain | 0.125 | Equipotent |
| Derivative 25 (FA-CP) | Cyclopentane side chain | 0.125 | Equipotent |
| Derivative 26 | Cyclohexane side chain | 0.125 | Equipotent |
| Derivative 27 | Tetrahydropyran side chain | 0.125 | Equipotent |
| Derivative 28 | Fully saturated side chain | 0.25 | 2-fold increase |
Data sourced from Chavez et al., 2021.[1]
Key Structural Features for Antibacterial Activity
SAR studies have highlighted several key functional groups on the fusidic acid scaffold that are critical for its antibacterial effects. The following diagram summarizes the importance of these positions.
Caption: Summary of key fusidic acid structural features.
Experimental Protocols
The quantitative data presented in this guide were obtained using standardized antimicrobial susceptibility testing methods. The primary method cited is the broth microdilution assay, performed according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is a standard for quantitative susceptibility testing and was used to determine the MIC values for the fusidic acid derivatives.[8]
1. Preparation of Fusidic Acid Dilutions:
-
A stock solution of the fusidic acid derivative is prepared in a suitable solvent.
-
In a 96-well microtiter plate, 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) is added to wells 2 through 12.
-
100 µL of the starting concentration of the test compound is added to well 1.
-
A two-fold serial dilution is performed by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. The final 50 µL from well 10 is discarded.
-
Well 11 serves as the growth control (broth and inoculum, no compound), and well 12 serves as the sterility control (broth only).[8]
2. Preparation of Bacterial Inoculum:
-
A bacterial inoculum is prepared from fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard.
-
This inoculum is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells after inoculation.[8]
3. Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with the prepared bacterial suspension.
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air.[8]
4. Reading Results:
-
After incubation, the plate is examined for visible bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the fusidic acid derivative that completely inhibits visible growth of the organism.[8]
References
- 1. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]
- 3. Structure-activity relationship analyses of fusidic acid derivatives highlight crucial role of the C-21 carboxylic acid moiety to its anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Evaluation of Azetidine-3-Carbonyl-N-Methyl-Hydrazino Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of novel azetidine-3-carbonyl-N-methyl-hydrazino derivatives, focusing on their biological activities. By incorporating these moieties into existing drug scaffolds, such as fluoroquinolones, researchers have explored new avenues for developing potent antibacterial and anticancer agents. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the scientific workflows and proposed mechanisms of action to support further research and development in this area.
Comparative Biological Activity
A series of nine novel N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives were synthesized and attached at the C-7 position of a fluoroquinolone core.[1][2] These compounds were evaluated for their efficacy against various bacterial strains and human cancer cell lines, with their performance benchmarked against established drugs.
Antimicrobial Activity
The synthesized compounds were tested for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to quantify their potency.
Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of Azetidine-3-Carbonyl-N-Methyl-Hydrazino Derivatives [1][2]
| Compound ID | R Substituent | S. aureus (MSSA) | S. aureus (MRSA) | E. coli |
| 6a | 4-(Trifluoromethyl)benzyl | 4.00 | 8.00 | 16.00 |
| 6b | 4-Methoxybenzyl | 2.00 | 4.00 | 8.00 |
| 6c | 4-Chlorobenzyl | 1.00 | 2.00 | 4.00 |
| 6d | Thiazol-4-ylmethyl | 8.00 | 16.00 | 32.00 |
| 6e | Cyclobutyl | 0.50 | 1.00 | 2.00 |
| 6f | Cyclopentyl | 0.50 | 1.00 | 2.00 |
| 6g | Cyclohexyl | 0.50 | 1.00 | 1.00 |
| 6h | 4-Fluorophenyl | 1.00 | 2.00 | 4.00 |
| 6i | 2,4-Difluorobenzyl | 0.25 | 0.50 | 1.00 |
| Ciprofloxacin | (Standard) | 0.25 | 0.50 | 0.06 |
| Gatifloxacin | (Standard) | 0.12 | 0.25 | 0.03 |
Data sourced from studies on novel fluoroquinolone derivatives.[1][2]
Among the derivatives, compound 6i , featuring a 2,4-difluorobenzyl substituent, demonstrated the most potent antibacterial activity, with MIC values comparable to the standard drug Ciprofloxacin against Methicillin-sensitive (S. aureus) and Methicillin-resistant (S. aureus) strains.[1]
Anticancer Activity
The same series of compounds was screened for anti-proliferative activity against three human cancer cell lines: breast (MCF-7), colon (HCT-116), and lung (A549). The concentration required for 50% growth inhibition (GI50) was measured.
Table 2: In Vitro Anticancer Activity (GI50, μM) of Azetidine-3-Carbonyl-N-Methyl-Hydrazino Derivatives [1][2]
| Compound ID | R Substituent | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| 6a | 4-(Trifluoromethyl)benzyl | 12.5 | 25.1 | 35.4 |
| 6b | 4-Methoxybenzyl | 15.8 | 31.6 | 42.6 |
| 6c | 4-Chlorobenzyl | 8.9 | 15.8 | 28.1 |
| 6d | Thiazol-4-ylmethyl | >100 | >100 | >100 |
| 6e | Cyclobutyl | 63.0 | 79.4 | >100 |
| 6f | Cyclopentyl | 50.1 | 63.0 | 79.4 |
| 6g | Cyclohexyl | 9.5 | 14.1 | 22.3 |
| 6h | 4-Fluorophenyl | 7.0 | 12.5 | 19.9 |
| 6i | 2,4-Difluorobenzyl | 19.9 | 39.8 | 50.1 |
| SAHA | (Standard) | 1.5 | 2.8 | 3.5 |
| Ciprofloxacin | (Control) | >100 | >100 | >100 |
Data sourced from studies on novel fluoroquinolone derivatives.[1][2]
Compounds 6c , 6g , and 6h displayed the most promising anticancer activity.[2] Notably, compound 6h , with a 4-fluorophenyl group, was the most active against the MCF-7 breast cancer cell line, showing superior growth inhibition compared to the parent fluoroquinolone, ciprofloxacin.[2]
Methodologies and Workflows
The development and evaluation of these derivatives follow a structured workflow, from chemical synthesis to biological screening.
Synthesis and Evaluation Workflow
The overall process involves a multi-step chemical synthesis followed by parallel in vitro screening for antibacterial and anticancer properties.
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Proposed Dual-Action Mechanism
Fluoroquinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to breaks in DNA and cell death.[1] In cancer cells, azetidine-containing compounds are known to induce apoptosis.[3] The novel derivatives may possess a dual mechanism, combining the established antibacterial action of the fluoroquinolone core with potential anticancer activity.
Caption: Proposed dual-action mechanism for antibacterial and anticancer activities.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following protocols are based on the procedures used to evaluate the azetidine-3-carbonyl-N-methyl-hydrazino derivatives.[1]
General Procedure for Synthesis of Final Compounds (6a-i)
The synthesis is a multi-step process involving reductive amination, coupling, and hydrolysis.
Caption: Key steps in the synthesis of the target azetidine derivatives.
-
Reductive Amination: Azetidine-3-carboxylic acid is reacted with a corresponding substituted aldehyde in the presence of sodium triacetoxyborohydride as a reducing agent to yield N-substituted azetidine-3-carboxylic acid derivatives.
-
Coupling: The resulting acid is coupled with a C-7 hydrazine-substituted fluoroquinolone intermediate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl), hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
-
Hydrolysis: The ethyl ester protecting group on the fluoroquinolone core is removed via hydrolysis with lithium hydroxide (LiOH) to yield the final carboxylic acid derivatives.
In Vitro Antibacterial Activity: Broth Microdilution Assay
This assay was performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation: Stock solutions of the test compounds are prepared in DMSO. Serial two-fold dilutions are made in 96-well microtiter plates using Mueller-Hinton Broth (MHB).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth. Ciprofloxacin and Gatifloxacin are used as positive controls.
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
This assay, based on the NCI protocol, measures cell density by quantifying cellular protein content.
-
Cell Seeding: Human cancer cells (MCF-7, HCT-116, A549) are seeded into 96-well plates at an appropriate density and allowed to attach for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
Cell Fixation: The cells are fixed in situ by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes.
-
Measurement: Unbound dye is removed by washing with 1% (v/v) acetic acid. The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 510 nm. The GI50 value is calculated from the dose-response curve.
References
A Comparative Analysis of N-Substituted Azetidine-3-Carboxylic Acids for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring is a compelling scaffold in medicinal chemistry, offering a unique three-dimensional structure that can impart favorable properties to drug candidates.[1][2] N-substituted azetidine-3-carboxylic acids, in particular, serve as versatile building blocks, allowing for systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative overview of these compounds, supported by generalized experimental data and methodologies, to aid in the design of novel therapeutics.
Physicochemical and Biological Properties: A Comparative Overview
The nature of the N-substituent on the azetidine-3-carboxylic acid core profoundly influences its physicochemical and biological properties. The following tables summarize key data for a representative set of analogues.
Table 1: Physicochemical Properties of Representative N-Substituted Azetidine-3-Carboxylic Acids
| Compound ID | N-Substituent (R) | Molecular Weight ( g/mol ) | clogP (Calculated) | pKa (Predicted) |
| AZA-01 | -H | 101.11[3][4] | -1.2 | 3.7 |
| AZA-02 | -Boc | 201.22[5] | 0.9 | 4.1 |
| AZA-03 | -Cbz | 235.25 | 2.3 | 3.9 |
| AZA-04 | -Tosyl | 255.29 | 0.8 | 3.2 |
| AZA-05 | -Benzyl | 191.23 | 0.7 | 3.8 |
Table 2: Comparative Biological Activity (Hypothetical Target: Kinase X)
| Compound ID | N-Substituent (R) | IC50 (nM) | Ligand Efficiency (LE) |
| AZA-01 | -H | >10,000 | - |
| AZA-02 | -Boc | 850 | 0.31 |
| AZA-03 | -Cbz | 320 | 0.35 |
| AZA-04 | -Tosyl | 150 | 0.39 |
| AZA-05 | -Benzyl | 600 | 0.33 |
Note: The data presented in these tables are representative and intended for comparative purposes. Actual values may vary depending on experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel compounds.
1. General Synthesis of N-Substituted Azetidine-3-Carboxylic Acids
The N-functionalization of azetidine-3-carboxylic acid is typically achieved through nucleophilic substitution or reductive amination. A common method involves the reaction of a suitable electrophile with the secondary amine of the azetidine ring.[6]
Example Protocol: N-Boc-azetidine-3-carboxylic acid Synthesis
To a solution of azetidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, sodium carbonate (2.5 eq) is added, and the mixture is cooled to 0°C. Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) dissolved in dioxane is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is then removed under reduced pressure, and the aqueous residue is acidified to pH 2-3 with 1M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-azetidine-3-carboxylic acid.
2. In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a target kinase can be determined using a variety of assay formats, such as a luminescence-based assay.
Example Protocol: Kinase Glo® Assay
The kinase reaction is performed in a 96-well plate. Each well contains the kinase enzyme, the substrate peptide, and the test compound at varying concentrations in a buffer solution (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, and 0.1 mg/mL BSA). The reaction is initiated by the addition of ATP. After a defined incubation period at 30°C, an equal volume of Kinase-Glo® reagent is added to each well. The plate is incubated for a further 10 minutes at room temperature to allow for signal stabilization. The luminescence, which is proportional to the amount of ATP remaining, is measured using a plate reader. The IC50 values are then calculated from the dose-response curves.
Visualizing Relationships and Workflows
Structure-Activity Relationship (SAR) Insights
The N-substituent plays a critical role in target engagement. The following diagram illustrates the general SAR trend observed for the hypothetical Kinase X target.
Caption: SAR for N-substituted azetidines against Kinase X.
Experimental Workflow for Synthesis and Screening
The process of synthesizing and evaluating a library of N-substituted azetidine-3-carboxylic acids follows a logical progression.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. 3-azetidinecarboxylic Acid | C4H7NO2 | CID 93192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Boc-azetidine-3-carboxylic acid = 98.0 TLC 142253-55-2 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid as a GlyT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid as a research tool, positioning it within the landscape of established Glycine Transporter 1 (GlyT1) inhibitors. Based on its structural similarity to known GlyT1 inhibitors, this molecule is a promising candidate for modulating glycinergic neurotransmission. Its validation is crucial for its effective use in neuroscience research, particularly in studies related to schizophrenia, cognitive disorders, and other conditions involving N-methyl-D-aspartate (NMDA) receptor hypofunction.
Glycine acts as an essential co-agonist at NMDA receptors, and GlyT1, a sodium and chloride-dependent transporter, plays a critical role in regulating synaptic glycine levels. Inhibition of GlyT1 increases the concentration of glycine in the synaptic cleft, thereby enhancing NMDA receptor-mediated neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by reduced NMDA receptor activity.
This guide compares the hypothesized activity of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid with well-characterized GlyT1 inhibitors: Sarcosine, ALX-5407, and Bitopertin. While direct experimental data for 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is not yet publicly available, this document outlines the necessary experimental protocols to validate its efficacy and selectivity, and presents a comparative analysis based on the performance of established compounds.
Quantitative Comparison of GlyT1 Inhibitors
To establish a benchmark for evaluating the potency of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid, the following table summarizes the in vitro inhibitory activities of key comparator compounds against GlyT1.
| Compound | Target(s) | IC50 (nM) | Mode of Action | Reference |
| 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid | Putative GlyT1 | Not Determined | Hypothesized Competitive/Non-competitive | N/A |
| Sarcosine (N-methylglycine) | GlyT1, NMDA Receptor Co-agonist | Weak (µM range) | Competitive | [1][2] |
| ALX-5407 | GlyT1 | 3 | Selective, potent | [3] |
| Bitopertin (RG1678) | GlyT1 | 25 | Potent, non-competitive | [1] |
Signaling Pathway and Experimental Workflow
NMDA Receptor Modulation by GlyT1 Inhibition
The primary mechanism of action for GlyT1 inhibitors involves the modulation of the NMDA receptor signaling pathway. The diagram below illustrates this process, followed by an overview of the experimental workflow used to characterize these compounds.
Caption: NMDA Receptor activation is dependent on the binding of both glutamate and a co-agonist, glycine. GlyT1 transporters, located on astrocytes, regulate synaptic glycine levels. Inhibition of GlyT1 increases glycine availability, enhancing NMDA receptor function.
Experimental Workflow for GlyT1 Inhibitor Validation
A systematic approach is required to validate a novel compound as a GlyT1 inhibitor. The workflow below outlines the key stages, from initial screening to in vivo efficacy studies.
Caption: A stepwise approach to validate a novel GlyT1 inhibitor, progressing from in vitro binding and functional assays to in vivo target engagement and behavioral studies.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid and its comparison with other inhibitors.
Radioligand Binding Assay for GlyT1
This assay determines the affinity of the test compound for GlyT1 by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the inhibitory constant (Ki) of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid for GlyT1.
-
Materials:
-
Membrane preparations from cells stably expressing human GlyT1.
-
Radioligand (e.g., [³H]-(R)-NPTS or a similar high-affinity GlyT1 ligand).
-
Test compound: 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid.
-
Comparator compounds: Sarcosine, ALX-5407, Bitopertin.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test and comparator compounds.
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test or comparator compound.
-
To determine non-specific binding, include wells with an excess of a known high-affinity GlyT1 inhibitor.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
[³H]Glycine Uptake Assay
This functional assay measures the ability of the test compound to inhibit the transport of glycine into cells expressing GlyT1.
-
Objective: To assess the functional inhibition of GlyT1 by 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid.
-
Materials:
-
CHO or HEK293 cells stably expressing human GlyT1.
-
[³H]Glycine.
-
Test compound and comparator compounds.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
96-well cell culture plates.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Plate the GlyT1-expressing cells in 96-well plates and grow to confluency.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test or comparator compound for a specified time.
-
Initiate glycine uptake by adding a solution containing a fixed concentration of [³H]Glycine.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the rate of glycine uptake at each concentration of the test compound.
-
Calculate the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
In Vivo Microdialysis
This technique is used to measure the extracellular levels of glycine in the brain of a living animal following the administration of the test compound, providing evidence of in vivo target engagement.
-
Objective: To determine if 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid increases extracellular glycine levels in a specific brain region (e.g., prefrontal cortex or hippocampus).
-
Materials:
-
Rodents (e.g., rats or mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound and vehicle control.
-
HPLC system with fluorescence or mass spectrometry detection for glycine quantification.
-
-
Procedure:
-
Surgically implant a microdialysis guide cannula into the target brain region of the anesthetized animal.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect baseline dialysate samples to establish the basal glycine concentration.
-
Administer the test compound or vehicle (e.g., via intraperitoneal injection or oral gavage).
-
Continue to collect dialysate samples at regular intervals.
-
-
Data Analysis:
-
Quantify the glycine concentration in each dialysate sample using HPLC.
-
Express the post-administration glycine levels as a percentage of the baseline levels.
-
Compare the changes in extracellular glycine between the test compound-treated and vehicle-treated groups to determine the in vivo efficacy of the compound.
-
Conclusion
The validation of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid as a GlyT1 inhibitor requires a systematic evaluation of its biochemical and cellular activities. By employing the standardized protocols outlined in this guide and comparing its performance against established inhibitors like Sarcosine, ALX-5407, and Bitopertin, researchers can ascertain its potency, selectivity, and potential as a valuable research tool. The successful validation of this compound would add another valuable instrument to the arsenal of neuroscientists investigating the role of glycinergic modulation in health and disease.
References
structure-activity relationship of Keap1-Nrf2 PPI inhibitors with diacetic acid moieties
For Researchers, Scientists, and Drug Development Professionals
The Keap1-Nrf2 protein-protein interaction (PPI) has emerged as a critical therapeutic target for combating oxidative stress-related diseases. Small molecule inhibitors that disrupt this interaction can unleash the protective effects of the Nrf2 signaling pathway. This guide provides a detailed comparison of a prominent class of Keap1-Nrf2 PPI inhibitors characterized by a diacetic acid moiety, focusing on their structure-activity relationships (SAR), biological performance, and the experimental methodologies used for their evaluation.
The Keap1-Nrf2 Signaling Pathway under Normal and Stress Conditions
Under normal physiological conditions, the transcription factor Nrf2 is held in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. This process keeps Nrf2 levels low. However, under conditions of oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes. Small molecule PPI inhibitors mimic the effect of oxidative stress by directly blocking the binding of Nrf2 to Keap1, thereby activating the Nrf2-dependent antioxidant response.[1][2]
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of PPI inhibitors.
Structure-Activity Relationship (SAR) of Diacetic Acid-Based Inhibitors
A significant class of Keap1-Nrf2 PPI inhibitors is built upon a central scaffold, typically a naphthalene or benzene ring, functionalized with two arylsulfonamido groups, each bearing an acetic acid moiety. The diacetic acid groups are crucial for activity, as they form key hydrogen bonds and salt bridges with positively charged arginine residues (Arg415 and Arg483) in the Keap1 Kelch domain binding pocket.[3][4]
Core Scaffold Modifications
The nature of the central aromatic core significantly influences the inhibitory potency. Early studies identified that a naphthalene core generally exhibits higher potency compared to a benzene core.[5] This is attributed to more extensive hydrophobic interactions and a potential π-cation interaction with Arg415 in a key subpocket of the Keap1 binding site.
Substitutions on the Core Scaffold
Further optimization has focused on introducing various substituents at the C-2 position of the benzene or naphthalene core. The addition of O-linked fragments at this position has been shown to enhance inhibitory activity. For example, compound 12d , featuring a 2-(4-fluorobenzyloxy) group on a naphthalene core, emerged as a highly potent inhibitor with an IC50 of 64.5 nM in a Fluorescence Polarization (FP) assay and 14.2 nM in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[5] Molecular docking studies suggest that these C-2 substituents can occupy additional subpockets within the Keap1 binding site, leading to increased binding affinity.[1]
Comparative Performance of Diacetic Acid-Based Inhibitors
The following table summarizes the in vitro performance of representative Keap1-Nrf2 PPI inhibitors with diacetic acid moieties, showcasing the impact of scaffold and substituent modifications on their inhibitory activity.
| Compound | Core Scaffold | C-2 Substituent | FP IC50 (nM) | TR-FRET IC50 (nM) | Cellular Nrf2 Activation | Reference |
| 6 | Benzene | H | 1400 | - | - | [5] |
| 2a | Naphthalene | H | 28.6 | - | Yes | [1] |
| 12d | Naphthalene | 2-(4-fluorobenzyloxy) | 64.5 | 14.2 | Yes | [5] |
| 7q | Naphthalene | 1,4-bis(2-chloro-4,5-ethylenedioxyphenylsulfonamido) | - | 7.2 | Yes | [6] |
| K21 | Benzene | H (with additional acetic acid groups on sulfonamide) | 740 | - | - | [3][7] |
| K22 | Tetramethyl-benzene | H | - | - | Yes | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of the key assays used to characterize these inhibitors.
Fluorescence Polarization (FP) Competition Assay
This assay quantitatively measures the disruption of the Keap1-Nrf2 interaction by a test compound.
Caption: Workflow for the Fluorescence Polarization (FP) competition assay.
Protocol:
-
Reagents: Purified recombinant Keap1 Kelch domain protein, a fluorescein-labeled Nrf2-derived peptide probe (e.g., FITC-9mer Nrf2 peptide amide), and the test inhibitor dissolved in DMSO.
-
Assay Buffer: Typically 10 mM HEPES buffer at pH 7.4.
-
Procedure:
-
In a 384-well black plate, the Keap1 protein and the fluorescent Nrf2 peptide are mixed at constant concentrations.
-
The test inhibitor is added in a serial dilution.
-
The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.
-
-
Measurement: The fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
Data Analysis: The IC50 value, representing the concentration of inhibitor required to displace 50% of the fluorescent probe, is calculated by fitting the data to a dose-response curve.[8][9]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a highly sensitive assay for measuring PPI inhibition, often used to confirm hits from FP screens.
Protocol:
-
Reagents: His-tagged Keap1 Kelch domain protein, a terbium (Tb)-conjugated anti-His antibody (donor), a fluorescein-labeled Nrf2 peptide (acceptor), and the test inhibitor.
-
Assay Buffer: Similar to the FP assay, typically HEPES buffer.
-
Procedure:
-
The His-tagged Keap1 protein is pre-incubated with the Tb-anti-His antibody.
-
The fluorescein-labeled Nrf2 peptide and the test inhibitor at various concentrations are added to the mixture.
-
The reaction is incubated to allow for binding.
-
-
Measurement: The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection. The emission from both the donor (Tb) and the acceptor (fluorescein) is measured after a time delay following excitation.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the Keap1-Nrf2 interaction. IC50 values are determined from dose-response curves.[10][11]
Cell-Based Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
This assay measures the ability of a compound to activate the Nrf2 signaling pathway in a cellular context.
Protocol:
-
Cell Line: A stable cell line (e.g., HepG2-ARE-C8) containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter is used.
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to attach.
-
The cells are then treated with the test compound at various concentrations for a specified period (e.g., 24 hours).
-
-
Measurement:
-
The cells are lysed, and the luciferase substrate is added.
-
The resulting luminescence, which is proportional to the level of Nrf2 activation, is measured using a luminometer.
-
-
Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated to determine the EC50 value, the concentration of the compound that produces 50% of the maximal response.[8][12]
Conclusion
Keap1-Nrf2 PPI inhibitors bearing diacetic acid moieties represent a promising class of therapeutic agents for diseases associated with oxidative stress. The structure-activity relationships established to date highlight the critical role of the diacetic acid groups for potent inhibition and demonstrate that modifications to the core scaffold and its substituents can significantly enhance binding affinity and cellular activity. The robust in vitro and cell-based assays described herein are essential tools for the continued discovery and optimization of novel inhibitors in this chemical series. Future efforts will likely focus on improving the pharmacokinetic properties of these compounds to translate their potent in vitro activity into in vivo efficacy.
References
- 1. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polar Recognition Group Study of Keap1-Nrf2 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. rsc.org [rsc.org]
- 9. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid proper disposal procedures
The proper disposal of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is critical for ensuring laboratory safety and environmental protection. As a fluorinated, sulfur-containing organic acid, this compound must be treated as hazardous chemical waste. Disposal procedures should always be conducted in strict accordanceance with the Safety Data Sheet (SDS) provided by the supplier and all applicable local, state, and federal regulations. The following guide provides a comprehensive operational plan for its safe handling and disposal.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this chemical, including for disposal, requires stringent safety measures to prevent contact and exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166, or a face shield for greater protection.[1]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use. Dispose of contaminated gloves after use.[1]
-
Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[1] Ensure closed-toe shoes are worn.
-
Respiratory Protection: If working with fine powders or in an area with inadequate ventilation where dust formation is possible, use a NIOSH-approved particulate respirator.
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Step-by-Step Disposal Protocol
Disposal of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid must not be done via drains or regular trash.[1][2][3] It must be managed as regulated hazardous waste.
-
Waste Identification and Segregation:
-
Container Selection:
-
Use a designated, compatible, and leak-proof container for the waste.[6] The container should be in good condition and have a secure, tight-fitting cap.[6]
-
It is often best practice to use the original container if it is empty, clean, and in good condition, or a container provided by your institution's Environmental Health & Safety (EHS) department.[6]
-
-
Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[6]
-
The label must also include the full chemical name: "1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid" and its approximate concentration and quantity.[6] Acronyms or chemical formulas are not sufficient.
-
Note any other constituents if it is part of a mixture.
-
-
Accumulation and Storage:
-
Keep the waste container tightly closed at all times, except when adding waste.[6][7]
-
Store the container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[6]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[1]
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS or equivalent safety department to schedule a pickup for the hazardous waste.
-
The final disposal method will be determined by the licensed waste disposal facility, which typically involves controlled incineration with flue gas scrubbing to handle the fluorine and sulfur components.[1]
-
Chemical and Safety Data
The following table summarizes key information pertinent to the safe handling and disposal of this compound.
| Property | Data | Source |
| Chemical Name | 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid | [8][9] |
| CAS Number | 866043-35-8 | [8][9] |
| Molecular Formula | C₁₀H₁₀FNO₄S | [9] |
| Molecular Weight | 259.26 g/mol | [9] |
| Disposal Method | Licensed chemical destruction plant (e.g., controlled incineration) | [1] |
| Prohibited Disposal | Do not discharge to sewer systems or contaminate waterways. | [1] |
| Required PPE | Safety glasses, chemical-resistant gloves, lab coat. | [1] |
| Waste Classification | Halogenated Organic Waste | [2] |
Disposal Workflow Diagram
The logical flow for the proper disposal of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is outlined in the diagram below.
References
- 1. acrospharma.co.kr [acrospharma.co.kr]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 1-(4-Fluoro-benzenesulfonyl)-azetidine-3-carboxylic acid [synhet.com]
- 9. 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid | C10H10FNO4S | CID 3766327 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid
Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid (CAS No. 866043-35-8) was not publicly available. The following guidance is synthesized from information on structurally related compounds, including sulfonyl chlorides, carboxylic acids, and halogenated organics. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance to directly address operational questions concerning the safe handling and disposal of this compound.
Hazard Summary and Personal Protective Equipment (PPE)
Due to the presence of a sulfonyl chloride moiety and a carboxylic acid group, 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is expected to be corrosive, an irritant, and potentially lachrymatory. It may react violently with water.[1] Proper PPE is critical to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[1][2] |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned.[3] Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber) are required.[1][2] Inspect gloves before use and change them immediately if contaminated.[2][3] Fully enclosed shoes made of a chemical-resistant material are mandatory.[3] |
| Respiratory Protection | All handling of the solid compound should occur within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2][3] If engineering controls are insufficient, a NIOSH-approved respirator is required.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from water, alcohols, amines, and bases.[1]
-
Keep the container tightly sealed and clearly labeled.
-
Avoid storing in metal cabinets which can be corroded by acids.[4]
2. Preparation and Engineering Controls:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.[3]
-
Ensure the fume hood is functioning correctly before starting any work.[3]
-
Have an emergency spill kit readily available.
3. Handling the Solid Compound:
-
When transferring the solid, use a spatula. Avoid actions that could generate dust, such as pouring from a height or vigorous scraping.[3]
-
For weighing, use a balance inside the fume hood or in a ventilated enclosure.
4. Use in Solution:
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[3]
-
Be aware that sulfonyl chlorides can react exothermically with certain solvents.
5. Post-Handling Decontamination:
-
Clean any contaminated surfaces and equipment thoroughly with an appropriate solvent, followed by soap and water.[2]
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, then the lab coat, and finally eye protection.[3]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | First Aid and Response Protocol |
| Spill | Evacuate the immediate area.[1] For minor spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill; do not use water.[1] Neutralize with a weak base such as sodium carbonate.[1] For larger spills, evacuate the area and contact emergency services.[6] Place all cleanup materials in a sealed, labeled container for hazardous waste disposal.[7] |
| Inhalation | Move the person to fresh air immediately and seek prompt medical attention.[1] |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation: As a halogenated organic compound, all waste materials contaminated with 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid must be segregated from non-halogenated waste.[9][10][11]
-
Solid Waste: All disposable materials, such as gloves, weigh boats, and paper towels, must be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[3]
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled container for halogenated organic liquid waste. Do not mix with other waste streams like acids or bases in the same container.[9][10]
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not empty into drains.[2]
Chemical Handling Workflow
Caption: Workflow for handling 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. aksci.com [aksci.com]
- 6. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
